Ethyl 5-ethyl-1H-imidazole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-ethyl-1H-imidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-6-5-9-7(10-6)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBQZDDWPFZPSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566632 | |
| Record name | Ethyl 5-ethyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171124-65-4 | |
| Record name | Ethyl 5-ethyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-ethyl-1H-imidazole-2-carboxylate
CAS Number: 1171124-65-4 Molecular Formula: C₈H₁₂N₂O₂ Molecular Weight: 168.19 g/mol
Introduction
Ethyl 5-ethyl-1H-imidazole-2-carboxylate is a disubstituted imidazole derivative featuring an ethyl group at the C5 position and an ethyl carboxylate group at the C2 position of the imidazole ring. While specific research on this particular molecule is limited in publicly accessible literature, its structural motifs are of significant interest in medicinal chemistry and materials science. Imidazole-based compounds are integral to numerous biological processes and form the core of many pharmaceuticals. This guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route, predicted spectroscopic data for characterization, and potential applications based on the well-established chemistry of related imidazole carboxylates. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
While experimentally determined physical properties for this compound are not widely published, we can infer its characteristics based on its structure and data from analogous compounds.
| Property | Predicted Value | Rationale/Notes |
| Appearance | White to off-white or pale yellow crystalline solid. | Based on similar imidazole esters like ethyl 1H-imidazole-2-carboxylate.[1][2] |
| Melting Point | Not available. Expected to be a solid at room temperature. | Imidazole esters are typically crystalline solids.[1][2] |
| Boiling Point | Not available. | |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | The ethyl ester and imidazole ring contribute to its solubility profile. |
| Purity | Commercially available in various purities, typically ≥95%. |
Proposed Synthesis Route
The synthesis of 2,5-disubstituted imidazoles can be achieved through various established methodologies. A plausible and efficient approach for the preparation of this compound involves a multi-step reaction sequence starting from readily available precursors. One such strategy is a variation of the Radziszewski reaction or related condensations.
The proposed synthesis involves the reaction of an α-dicarbonyl compound (or its equivalent) with an aldehyde and ammonia (or an ammonia source). For the target molecule, a logical precursor would be a 2-oxo-aldehyde which can be formed in situ.
Conceptual Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general methods for imidazole synthesis and should be optimized for specific laboratory conditions.
Step 1: Preparation of Diethyl 2-oxosuccinate (Intermediate)
-
To a solution of sodium ethoxide in absolute ethanol, add diethyl oxalate.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add ethyl propionate dropwise while maintaining the temperature.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Cyclization to form this compound
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as acetic acid.
-
Add an ammonia source, such as ammonium acetate, in excess.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the structure of this compound and typical values for similar compounds. These values are essential for the structural elucidation and confirmation of the synthesized product.
¹H NMR (Proton NMR) Spectroscopy
(Predicted for CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.30 | t | 3H | -CH₂CH ₃ (ethyl at C5) |
| ~1.40 | t | 3H | -COOCH₂CH ₃ (ester) |
| ~2.70 | q | 2H | -CH ₂CH₃ (ethyl at C5) |
| ~4.40 | q | 2H | -COOCH ₂CH₃ (ester) |
| ~7.50 | s | 1H | Imidazole C4-H |
| ~9.0-11.0 | br s | 1H | Imidazole NH |
¹³C NMR (Carbon NMR) Spectroscopy
(Predicted for CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~14.0 | -CH₂C H₃ (ethyl at C5) |
| ~14.5 | -COOCH₂C H₃ (ester) |
| ~22.0 | -C H₂CH₃ (ethyl at C5) |
| ~61.0 | -COOC H₂CH₃ (ester) |
| ~120.0 | Imidazole C 4 |
| ~135.0 | Imidazole C 5 |
| ~140.0 | Imidazole C 2 |
| ~162.0 | C =O (ester) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3100-3300 (broad) | N-H stretch of the imidazole ring |
| 2900-3000 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1580 | C=N stretch of the imidazole ring |
| ~1250 | C-O stretch (ester) |
Mass Spectrometry (MS)
| m/z | Assignment |
| 168 | [M]⁺ (Molecular ion) |
| 140 | [M - C₂H₄]⁺ |
| 123 | [M - OEt]⁺ |
| 95 | [M - COOEt]⁺ |
Potential Applications and Research Interest
While specific applications for this compound are not extensively documented, its structural class is of high interest in several areas of research and development:
-
Pharmaceutical Intermediates: Substituted imidazoles are key building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). For example, structurally related imidazole carboxylates are precursors to angiotensin II receptor antagonists like olmesartan.[3][4] The ethyl groups and the carboxylate handle on the target molecule provide versatile points for further chemical modification to generate complex molecular architectures.
-
Drug Discovery: The imidazole nucleus is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of imidazole carboxylates have been investigated for various biological activities, including anticancer properties.[5] The presence of an ethyl group at the C5 position can influence the lipophilicity and steric profile of the molecule, potentially leading to novel biological activities.
-
Materials Science: Imidazole-based compounds can be used as ligands for metal-organic frameworks (MOFs) or as components in the synthesis of specialized polymers and ionic liquids. The functional groups on this compound make it a candidate for incorporation into such materials.
Safety and Handling
-
GHS Hazard Statements (Predicted):
-
Precautionary Measures:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
This compound is a valuable chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Although detailed experimental data for this specific compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and potential applications by drawing on the well-established chemistry of related imidazole derivatives. As research in drug discovery and materials science continues to evolve, the utility of such versatile heterocyclic compounds is likely to expand.
References
- This compound | CAS 1171124-65-4 | AMERICAN ELEMENTS ®. (n.d.). American Elements.
- Imidazole synthesis. (n.d.). Organic Chemistry Portal.
- The Role of Ethyl Imidazole-2-carboxylate in Advanced Organic Synthesis. (n.d.). Macsen.
- ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404. (n.d.). PubChem.
- Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.
- Ethyl 2-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 573233. (n.d.). PubChem.
- de Toledo, I., et al. (2019). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry, 84(21), 14187-14201.
- Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester. (2014). Google Patents.
- Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry, 18(20), 3873-3887.
- Kavadias, G., Luh, B., & Saintonge, R. (1982). Synthesis of 4,5-disubstituted imidazoles. Canadian Journal of Chemistry, 60(6), 723-730.
- Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2249-2268.
- Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). Archiv der Pharmazie, 354(7), e2000470.
- Method for producing imidazole-2-carboxylate derivative or salt thereof. (2017). Google Patents.
- Process for the preparation of 5-(2-ethyl-dihydro-1H-inden-2-yl)-1H-imidazole and salts thereof. (2013). Google Patents.
- Ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate | Request PDF. (n.d.). ResearchGate.
Sources
- 1. Ethyl imidazole-2-carboxylate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. Ethyl 1H-imidazole-2-carboxylate | CymitQuimica [cymitquimica.com]
- 3. jocpr.com [jocpr.com]
- 4. CN104177296A - Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 5. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 2-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 573233 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 5-ethyl-1H-imidazole-2-carboxylate: Synthesis, Characterization, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 5-ethyl-1H-imidazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The imidazole core is a privileged scaffold in numerous FDA-approved drugs, and functionalized derivatives like the title compound serve as critical building blocks for the discovery of novel therapeutic agents. This document delves into the molecule's structural and physicochemical properties, outlines a rational and detailed synthetic methodology grounded in established chemical principles, and provides a thorough guide to its analytical characterization using modern spectroscopic techniques. Furthermore, it explores the potential applications of this molecule in drug development, drawing parallels with other bioactive imidazole derivatives. The content is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively synthesize, verify, and utilize this versatile chemical entity.
Introduction: The Imidazole Scaffold in Modern Drug Discovery
The imidazole ring system is a cornerstone of medicinal chemistry, found in a vast array of biologically active molecules and pharmaceuticals.[1] Its unique electronic properties, arising from its aromatic nature and the presence of two nitrogen atoms, allow it to act as a proton donor, proton acceptor, and a coordinating ligand for metal ions in biological systems. This versatility enables imidazole-containing molecules to interact with a wide range of biological targets, including enzymes and receptors, making it an invaluable scaffold for drug design.[1]
This compound belongs to this important class of compounds. It features a stable imidazole core functionalized with both an ethyl group and an ethyl ester group. These substituents provide specific steric and electronic properties while offering reactive handles for further chemical modification. The ethyl ester at the 2-position is particularly valuable for synthetic chemists, as it can be hydrolyzed, reduced, or converted into other functional groups, allowing for the construction of more complex molecular architectures.[2] As such, this compound is not merely an inert molecule but a highly adaptable building block for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[2][3]
Molecular Profile and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its structure and properties. This compound is identified by the CAS number 1171124-65-4.[4]
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1171124-65-4 | [4] |
| Molecular Formula | C₈H₁₂N₂O₂ | [4] |
| Molecular Weight | 168.19 g/mol | [4] |
| IUPAC Name | This compound | N/A |
| Synonyms | This compound | [4] |
| Physical State | Not specified (likely a solid at room temp.) | [5] |
| Melting Point | Data not available | [5] |
| Boiling Point | Data not available | [5] |
Note: Experimental physical data such as melting and boiling points for this specific compound are not widely reported in the literature, which is common for specialized research chemicals.
Synthesis and Mechanistic Rationale
Retrosynthetic Analysis
A retrosynthetic disconnection of the imidazole ring at the N1-C2 and C4-C5 bonds points to two key precursors: propionamidine (derived from propionitrile) and a derivative of diethyl 2-oxosuccinate. This approach is advantageous as it builds the core ring structure in a single, convergent step from readily available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
The forward synthesis involves the condensation of propionamidine hydrochloride with diethyl 2-oxosuccinate in the presence of a base.
-
Amidine Formation: Propionamidine is first prepared from propionitrile via the Pinner reaction, treating it with ethanol and HCl gas to form the ethyl imidate hydrochloride, followed by reaction with ammonia.
-
Cyclocondensation: The propionamidine hydrochloride is then reacted directly with diethyl 2-oxosuccinate. A base, such as sodium ethoxide in ethanol, is used to deprotonate the amidine and facilitate the initial nucleophilic attack on one of the ketone carbonyls of the succinate derivative.
-
Mechanism Rationale: The reaction proceeds through a series of condensation and dehydration steps. The initial adduct cyclizes via attack of the second amidine nitrogen onto the remaining carbonyl group. Subsequent elimination of two molecules of water yields the aromatic imidazole ring. The choice of ethanol as a solvent is ideal as it readily dissolves the reactants and the sodium ethoxide base.
Detailed Experimental Protocol
Disclaimer: This protocol is a proposed method based on established chemical principles and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.
Objective: To synthesize this compound.
Materials:
-
Propionamidine hydrochloride
-
Diethyl 2-oxosuccinate
-
Sodium metal
-
Absolute Ethanol (200 proof, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 eq) to anhydrous absolute ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form sodium ethoxide.
-
Reaction Setup: Once the sodium ethoxide solution has cooled to room temperature, add propionamidine hydrochloride (1.1 eq). Stir the resulting suspension for 15 minutes.
-
Addition of Dicarbonyl: Add diethyl 2-oxosuccinate (1.0 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and neutralize it carefully with dilute hydrochloric acid to pH ~7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine. The bicarbonate wash is critical to remove any unreacted acidic starting materials or byproducts.
-
-
Purification:
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. This step is essential to separate the target compound from any starting material and non-polar byproducts.
-
-
Characterization: Confirm the identity and purity of the collected fractions using NMR, IR, and MS analysis as described in Section 4.0.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Structural Elucidation and Analytical Characterization
Rigorous characterization is non-negotiable for verifying the structure and purity of a synthesized compound. The following spectroscopic methods are standard for a molecule of this type.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination of organic molecules. The predicted spectra for the title compound are detailed below.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration |
| Proton 1 | Imidazole NH | 10.0 - 12.0 | Broad Singlet | 1H |
| Proton 2 | Imidazole CH | ~7.1 | Singlet | 1H |
| Proton 3 | Ester O-CH₂ -CH₃ | ~4.3 | Quartet | 2H |
| Proton 4 | Ring -CH₂ -CH₃ | ~2.7 | Quartet | 2H |
| Proton 5 | Ester O-CH₂-CH₃ | ~1.3 | Triplet | 3H |
| Proton 6 | Ring -CH₂-CH₃ | ~1.2 | Triplet | 3H |
| ¹³C NMR | Assignment | Predicted Shift (δ, ppm) |
| Carbon 1 | Ester C =O | ~161 |
| Carbon 2 | Imidazole C 2 | ~142 |
| Carbon 3 | Imidazole C 5 | ~138 |
| Carbon 4 | Imidazole C 4 | ~120 |
| Carbon 5 | Ester O-CH₂ -CH₃ | ~61 |
| Carbon 6 | Ring -CH₂ -CH₃ | ~20 |
| Carbon 7 | Ester O-CH₂-CH₃ | ~14 |
| Carbon 8 | Ring -CH₂-CH₃ | ~13 |
Rationale for Predictions: The chemical shifts are estimated based on standard values for imidazole derivatives and esters.[6] The N-H proton is expected to be significantly downfield and potentially broad due to proton exchange. The quartet and triplet patterns of the two distinct ethyl groups are hallmark indicators of their presence.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
~3100-3000 cm⁻¹ (broad): N-H stretching of the imidazole ring.
-
~2980-2850 cm⁻¹: C-H stretching from the alkyl chains of the ethyl groups.
-
~1720 cm⁻¹ (strong): C=O stretching of the ethyl ester, which is a highly characteristic and strong absorption.
-
~1550-1450 cm⁻¹: C=N and C=C stretching vibrations within the aromatic imidazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion (M⁺): For the molecular formula C₈H₁₂N₂O₂, the expected exact mass would be approximately 168.0899 m/z. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within a few parts per million.
-
Key Fragmentation Patterns: Common fragmentation would involve the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester, or the loss of an ethyl radical (-C₂H₅, 29 Da) from the imidazole ring.
Applications in Research and Drug Development
The true value of this compound lies in its potential as a versatile intermediate in the synthesis of high-value bioactive molecules.
-
Scaffold for Library Synthesis: The ester functionality serves as a versatile chemical handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a new chemical series.
-
Intermediate for Targeted Therapeutics: Imidazole-based compounds are key components in many targeted therapies. For example, a related imidazole carboxylate is a key intermediate in the synthesis of Olmesartan, an angiotensin II receptor antagonist used to treat high blood pressure.[7] The structure of the title compound could similarly be elaborated to target a range of receptors or enzymes.
-
Anticancer Drug Discovery: Numerous studies have demonstrated the potent anticancer activity of substituted imidazole derivatives.[3] These compounds can interfere with cell signaling pathways, inhibit tumor cell migration, and induce apoptosis. This compound provides a robust starting point for developing novel analogues to be screened for antiproliferative activity against various cancer cell lines.[3]
Conclusion
This compound is a well-defined molecular building block with significant potential for application in synthetic and medicinal chemistry. Its structure combines the privileged imidazole scaffold with strategically placed functional groups that allow for extensive chemical derivatization. This guide has provided a comprehensive framework for its synthesis, purification, and rigorous analytical characterization, emphasizing the scientific rationale behind each step. For researchers and drug development professionals, this compound represents a valuable starting point for the exploration of new chemical space and the discovery of next-generation therapeutic agents.
References
- AMERICAN ELEMENTS®.
- Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
- PubChem.
- Ningbo Inno Pharmchem Co., Ltd.
- PubChem.
- PubChem.
- ResearchGate. Scheme 1.
- PubMed.
- ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks [pubmed.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
IUPAC name for Ethyl 5-ethyl-1H-imidazole-2-carboxylate
An In-depth Technical Guide to Ethyl 5-ethyl-1H-imidazole-2-carboxylate: Properties, Synthesis, and Applications
Abstract
This compound is a heterocyclic organic compound featuring a substituted imidazole core. The imidazole ring system is a ubiquitous scaffold in biologically active molecules and approved pharmaceuticals, making its derivatives highly valuable in medicinal chemistry and drug discovery.[1][2] This technical guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, and the potential applications of this compound as a versatile building block for researchers, scientists, and drug development professionals. We will delve into its chemical identity, predicted spectroscopic profile, and a detailed, mechanistically-grounded synthetic protocol. Furthermore, we explore its potential as a scaffold for creating novel chemical entities with therapeutic promise.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is to establish its precise identity and understand its physical characteristics. While extensive experimental data for this compound is not widely published, we can consolidate its known identifiers and predict key properties based on its structure.[3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1171124-65-4 | [4] |
| Molecular Formula | C₈H₁₂N₂O₂ | [4] |
| Molecular Weight | 168.19 g/mol | [4] |
| PubChem CID | 14990237 | [4] |
| MDL Number | MFCD24386911 | [4] |
| Canonical SMILES | CCC1=C(NC=N1)C(=O)OCC | N/A |
Due to the limited availability of experimental data, many physicochemical properties must be estimated using computational models. These predictions are valuable for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| XLogP3 | 1.2 | Indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 1 | The imidazole N-H group. |
| Hydrogen Bond Acceptors | 3 | The two oxygen atoms and the pyridinic nitrogen. |
| Polar Surface Area | 55.12 Ų | Influences membrane permeability and solubility. |
| pKa (Most Acidic) | ~12.5 | For the N-H proton, typical for imidazoles. |
| pKa (Most Basic) | ~5.8 | For the pyridinic nitrogen. |
Proposed Synthesis and Mechanistic Rationale
While specific synthesis procedures for this compound are not detailed in readily available literature, a robust pathway can be designed based on established methods for constructing substituted imidazole rings. The Debus-Radziszewski imidazole synthesis provides a foundational and versatile approach. This one-pot reaction typically involves a dicarbonyl compound, an aldehyde, and ammonia.
Our proposed pathway adapts this classical method, using ethyl glyoxalate as the dicarbonyl component, butanal as the aldehyde source for the 5-ethyl group, and a source of ammonia.
Proposed Retrosynthetic Analysis
A logical retrosynthetic analysis simplifies the target molecule into readily available starting materials.
Caption: Retrosynthesis of the target compound.
Forward Synthesis Workflow
The forward synthesis involves the condensation of three key components in a suitable solvent, typically a protic solvent like ethanol, to facilitate the cyclization and subsequent oxidation to the aromatic imidazole ring.
Caption: Proposed workflow for the synthesis.
Detailed Experimental Protocol
This protocol is a model procedure derived from analogous Debus-Radziszewski reactions and should be optimized for scale and specific laboratory conditions.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ammonium acetate (2.5 equivalents).
-
Reagent Addition: Add absolute ethanol (100 mL) and stir until the ammonium acetate is mostly dissolved. To this solution, add butanal (1.1 equivalents) followed by ethyl glyoxalate (1.0 equivalent, typically as a 50% solution in toluene).
-
Reaction Conditions: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Extraction: Pour the residue into 150 mL of deionized water and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase with saturated sodium bicarbonate solution (1 x 50 mL) to remove any acidic impurities, followed by a wash with saturated brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Applications in Medicinal Chemistry
The imidazole moiety is a privileged scaffold in drug design due to its unique electronic properties and its ability to act as a hydrogen bond donor and acceptor.[1] This allows it to mimic the side chain of histidine and engage in critical binding interactions with biological targets like enzymes and receptors.[1]
This compound serves as a valuable starting point for generating libraries of novel compounds. Its structure contains three key points for diversification, enabling systematic exploration of the chemical space around the core.
A conceptual diagram showing the structure of this compound with arrows pointing to the N1-position, the C4-position, and the ester group as key sites for chemical modification. This requires an actual image of the chemical structure to be created and hosted. Caption: Key diversification points for library synthesis.
-
N1-Substitution: The N-H proton can be readily deprotonated and alkylated or arylated to explore interactions in specific pockets of a target protein.
-
Ester Modification: The ethyl ester is a versatile handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse amide library. Alternatively, it can be reduced to a primary alcohol or converted to a hydrazide for further derivatization.
-
C4-Position Functionalization: The C4-proton on the imidazole ring can potentially be targeted for functionalization through electrophilic substitution reactions like halogenation, providing a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl or alkynyl groups.
Given the broad biological activities of imidazole derivatives, compounds derived from this scaffold could be screened against various targets, including sirtuins, kinases, and G-protein coupled receptors.[2]
Safety and Handling
Specific toxicological data for this compound is not available.[3] Therefore, this compound should be handled with the standard precautions applicable to all new or uncharacterized research chemicals.
-
General Handling: Use in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
GHS Hazard Classification (Predicted): Based on structurally similar compounds like ethyl 1H-imidazole-2-carboxylate, it may cause skin and serious eye irritation.[5] Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound represents a well-defined chemical entity with significant, albeit largely unexplored, potential in the field of drug discovery. While experimental data on its properties are sparse, its structure allows for reliable predictions and the design of logical synthetic strategies. Its true value lies in its role as a versatile synthetic intermediate, offering multiple points for chemical modification. For researchers and drug development professionals, this compound is a promising starting point for the rational design and synthesis of novel imidazole-based compounds with the potential for significant biological activity.
References
- American Elements. This compound | CAS 1171124-65-4. URL: https://www.americanelements.
- Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. URL: https://www.jocpr.
- ChemicalBook. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | 51605-32-4. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8277258.htm
- PubChem. Ethyl 2-amino-1H-imidazole-5-carboxylate. URL: https://pubchem.ncbi.nlm.nih.gov/compound/573233
- BOC Sciences. The Role of Ethyl Imidazole-2-carboxylate in Advanced Organic Synthesis. URL: https://www.bocsci.
- ChemicalBook. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis. URL: https://www.chemicalbook.com/synthesis/33543-78-1.htm
- ChemicalBook. ETHYL IMIDAZOLE-2-CARBOXYLATE(33543-78-1) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/33543-78-1_1HNMR.htm
- ECHEMI. This compound SDS, 1171124-65-4 Safety Data Sheets. URL: https://www.echemi.
- PubChem. ethyl 1H-imidazole-2-carboxylate. URL: https://pubchem.ncbi.nlm.nih.gov/compound/549404
- Sigma-Aldrich. Ethyl 1H-imidazole-5-carboxylate | 23785-21-9. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/sy3h3249f642
- PubChem. Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2758877
- CymitQuimica. Ethyl 1H-imidazole-2-carboxylate. URL: https://www.cymitquimica.com/producto/33543-78-1
- Thermo Fisher Scientific. Ethyl imidazole-2-carboxylate, 97% 5 g. URL: https://www.thermofisher.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery. URL: https://www.inno-pharmchem.com/news/the-role-of-imidazole-derivatives-in-modern-drug-discovery-26512356.html
- ResearchGate. Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). URL: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-imidazole-derivative-Ethyl-2-cyanomethyl-1H-benzo-d-imidazole_fig1_328320986
- PubChem. Ethyl 2-phenyl-1H-imidazole-5-carboxylate. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1512596
- LGC Standards. Ethyl Imidazole-2-carboxylate. URL: https://www.lgcstandards.
- BLD Pharm. Ethyl 1H-imidazole-2-carboxylate | 33543-78-1. URL: https://www.bldpharm.com/products/33543-78-1.html
- Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. URL: http://www.orgsyn.org/demo.aspx?prep=CV6P0684
- PubChem. Ethyl 4-methyl-5-imidazolcarboxylate. URL: https://pubchem.ncbi.nlm.nih.gov/compound/99200
- Organic Chemistry Portal. Imidazole synthesis. URL: https://www.organic-chemistry.org/synthesis/heterocycles/imidazoles.shtm
- Frontiers in Pharmacology. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. URL: https://www.frontiersin.org/articles/10.3389/fphar.2023.1274533/full
Sources
- 1. nbinno.com [nbinno.com]
- 2. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. americanelements.com [americanelements.com]
- 5. ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem [pubchem.ncbi.nlm.nih.gov]
Known synthesis pathways for imidazole-2-carboxylate derivatives.
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Known Synthesis Pathways for Imidazole-2-Carboxylate Derivatives
Abstract
Imidazole-2-carboxylate derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous active pharmaceutical ingredients (APIs) and functional materials.[1][2] Their synthesis is a critical topic for chemists in drug discovery and process development. This guide provides a comprehensive overview of the principal synthetic pathways to access this important class of molecules. It moves beyond a simple recitation of methods to offer field-proven insights into the causality behind experimental choices, emphasizing robust and scalable routes. Key strategies discussed include the direct carboxylation of imidazoles, oxidation of C2-functionalized precursors, and multicomponent reaction strategies. Each section is grounded in authoritative literature, complete with detailed experimental protocols and visual diagrams to facilitate practical application.
Introduction: The Strategic Importance of the Imidazole-2-Carboxylate Moiety
The imidazole ring is a cornerstone of medicinal chemistry, present in natural products like histamine and nucleic acids.[3] When functionalized at the C2 position with a carboxylate group, the resulting scaffold offers a unique combination of stability, hydrogen bonding capabilities, and reactive handles for further chemical modification.[1] This has led to its incorporation into a wide range of pharmaceuticals, agrochemicals, and advanced materials.[1] For instance, derivatives of imidazole-2-carboxylate are key intermediates in the synthesis of antiviral compounds and angiotensin II receptor antagonists like Olmesartan.[2][4]
Given their value, the development of efficient, scalable, and regioselective methods for the synthesis of imidazole-2-carboxylates is of paramount importance. This guide is structured to provide researchers with a deep understanding of the most reliable and innovative synthetic strategies available.
Chapter 1: Direct C2-Carboxylation of Imidazoles
The direct functionalization of a C-H bond is an elegant and atom-economical approach. For the imidazole ring, the C2 proton is the most acidic, making it a prime target for deprotonation followed by electrophilic trapping. The use of carbon dioxide (CO₂) as a cheap, abundant, and non-toxic C1 source makes this pathway particularly attractive for industrial applications.
Mechanism and Rationale
The core of this strategy involves the deprotonation of the imidazole C2 position using a strong base to generate an imidazol-2-yl anion (an N-heterocyclic carbene, NHC, precursor). This highly nucleophilic species readily attacks carbon dioxide to form an imidazole-2-carboxylate salt. Subsequent esterification under acidic conditions yields the desired ester derivative.
-
Choice of Base: The selection of the base is critical. It must be strong enough to deprotonate the C2 position without promoting side reactions. Potassium tert-butoxide (t-BuOK) in combination with a cesium salt like cesium carbonate (Cs₂CO₃) has proven effective, likely by increasing the basicity of the system and facilitating the carboxylation step.[5]
-
Reaction Conditions: The reaction is typically performed under a CO₂ atmosphere at elevated temperatures (e.g., 120 °C) to drive the carboxylation forward.[5] The choice of a high-boiling polar aprotic solvent like DMF is crucial for solubilizing the reagents and achieving the necessary reaction temperature.[5]
Visualizing the Pathway: Direct Carboxylation
Caption: Workflow for direct C2-carboxylation and in situ esterification.
Experimental Protocol: Direct Synthesis of Ethyl 1H-imidazole-2-carboxylate[5]
Materials:
-
Imidazole substrate (e.g., 1H-imidazole)
-
Potassium tert-butoxide (t-BuOK)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Carbon dioxide (CO₂) gas
-
Iodoethane (EtI)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium chloride (NaCl) aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 10 mL Schlenk tube, add the imidazole substrate (0.50 mmol), t-BuOK (0.60 mmol), and Cs₂CO₃ (0.60 mmol).
-
Evacuate and backfill the tube with CO₂ (0.10 MPa).
-
Add anhydrous DMF (3.0 mL) to the mixture.
-
Stir the mixture vigorously at 120 °C for 18 hours under the CO₂ atmosphere.
-
Cool the mixture to 50 °C.
-
Carefully add iodoethane (1.50 mmol, 3.0 equiv.) to the reaction mixture.
-
Stir the reaction at 50 °C for an additional 2 hours.
-
After cooling to room temperature, extract the product with CH₂Cl₂ (5 x 5 mL).
-
Wash the combined organic phases with saturated NaCl aqueous solution (5 x 5 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate by rotary evaporation.
-
Purify the crude product by column chromatography to yield the final ethyl imidazole-2-carboxylate.
Chapter 2: Oxidation of Imidazole-2-Carboxaldehyde and its Derivatives
A robust and frequently employed strategy involves a two-step sequence: the synthesis of an imidazole-2-carboxaldehyde intermediate, followed by its oxidation to the corresponding carboxylic acid. This acid can then be easily esterified to yield the desired carboxylate derivative. This pathway offers excellent control and is often high-yielding.
Synthesis of the Aldehyde Precursor
Imidazole-2-carboxaldehyde is a critical intermediate that can be synthesized through several reported methods.[6][7] One optimized, large-scale synthesis avoids costly reagents and proceeds via high-yield steps at ambient temperatures.[6] A key transformation in this route is the hydrolysis of a protected 2-(dichloromethyl)imidazole, which itself is formed from a Cornforth-Huang type synthesis.[7]
Oxidation to Imidazole-2-carboxylic Acid
The oxidation of the aldehyde to the carboxylic acid must be performed under conditions that do not degrade the electron-rich imidazole ring.
-
Choice of Oxidant: A mild and effective oxidant for this transformation is hydrogen peroxide (H₂O₂).[8] Using a 30% aqueous solution of H₂O₂ at room temperature provides a clean conversion to the carboxylic acid in excellent yield.[8] The primary advantage is the benign byproduct (water) and the simple workup, which often involves just removing water under reduced pressure.[8]
-
Causality—Avoiding Harsh Conditions: It is critical to perform this oxidation and the subsequent workup at or near room temperature. Heating the reaction mixture can cause decarboxylation of the product, leading to the formation of unsubstituted imidazole and a significant loss of yield.[8]
Esterification of Imidazole-2-carboxylic Acid
The final step is a classic Fischer esterification.
-
Mechanism: The carboxylic acid is reacted with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[5] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Driving the Equilibrium: The reaction is an equilibrium. To drive it towards the ester product, the reaction is typically heated to reflux, and often one of the reagents (usually the alcohol) is used in large excess.[5]
Visualizing the Pathway: Oxidation and Esterification
Caption: Synthesis via oxidation of the aldehyde and subsequent esterification.
Experimental Protocols
Protocol A: Synthesis of 1H-Imidazole-2-carboxylic acid from the Aldehyde [8]
-
Dissolve imidazole-2-carboxaldehyde (2.88 g, 0.030 mol) in water (10 mL).
-
To the stirred solution, slowly add 30% aqueous H₂O₂ solution (10 g) dropwise.
-
Continue stirring at room temperature for 72 hours.
-
Upon reaction completion, remove the water by distillation under reduced pressure at room temperature to obtain a white crystalline solid.
-
Wash the resulting solid with a stirred mixture of diethyl ether/water (4:1) to remove residual peroxide. The yield is typically very high (~97.5%). Caution: Do not heat, as this may cause decarboxylation.
Protocol B: Synthesis of Ethyl 1H-imidazole-2-carboxylate from the Acid [5]
-
Dissolve the crude imidazole-2-carboxylic acid in ethanol (e.g., 300 mL for a ~0.2 mol scale).
-
While stirring and cooling in an ice bath (maintain temp < 25°C), slowly add concentrated sulfuric acid (e.g., 30 mL for a ~0.2 mol scale) dropwise.
-
Heat the reaction mixture to reflux and stir for 7 hours.
-
Allow the reaction to cool and continue stirring at room temperature overnight.
-
Remove the ethanol by distillation under reduced pressure.
-
Dilute the resulting suspension with ice water (200 mL).
-
Adjust the pH to 5-6 with concentrated ammonia, keeping the temperature below 5 °C during the process.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The filtrate can be extracted with ethyl acetate to recover more product. Combine the crude products and recrystallize from a suitable solvent like isopropyl ether.
Chapter 3: Multicomponent and Cycloaddition Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly valued for their efficiency and ability to rapidly generate molecular complexity.[9] While many MCRs produce imidazoles, adapting them for the specific synthesis of 2-carboxylate derivatives requires careful selection of starting materials.
The Debus-Radziszewski Imidazole Synthesis
The classical Debus-Radziszewski synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3][10][11]
-
General Mechanism: The reaction is thought to proceed in two stages. First, the dicarbonyl condenses with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde, followed by cyclization and aromatization to yield the imidazole ring.[10][11][12]
-
Adaptation for 2-Carboxylates: To synthesize a 2-carboxylate derivative, the aldehyde component must be a glyoxylate ester (e.g., ethyl glyoxalate). This introduces the required ester functionality at the C2 position of the final product. Recent advances have focused on using catalysts and microwave irradiation to improve the often-low yields and long reaction times of the classic method.[3][13]
Modern Cycloaddition Approaches
More recent strategies involve [3+2] cycloaddition reactions. For example, a method reported by Nikolaenkova et al. involves the reaction of oxime-hydroxylamines with ethyl glyoxalate.[14]
-
Reaction Pathway: This process proceeds through the initial condensation to form an N-oxide intermediate in situ. Subsequent cyclization and dehydrative aromatization afford a 1-hydroxyimidazole-2-carboxylate, which can be further reacted to yield the desired NH-imidazole product.[14] This method is notable for its tolerance of various functional groups, including heterocycles and aryl halides.[14]
Data Summary: Comparison of Synthetic Pathways
| Synthetic Pathway | Key Reagents | Typical Conditions | Advantages | Limitations |
| Direct Carboxylation | Imidazole, t-BuOK, CO₂, EtI | 120°C, 18h | Atom-economical, uses CO₂ | Requires strong base, pressure |
| Oxidation of Aldehyde | Imidazole-2-carboxaldehyde, H₂O₂ | Room Temp, 72h | High yield, mild conditions | Multi-step process |
| Fischer Esterification | Imidazole-2-carboxylic acid, EtOH, H₂SO₄ | Reflux, 7h | Standard, reliable method | Requires strong acid, heat |
| Modified Debus | 1,2-Dicarbonyl, Ethyl Glyoxalate, NH₃ | Varies (often heat/MW) | Convergent, builds complexity | Can have low yields, side products |
| Cycloaddition | Oxime-hydroxylamine, Ethyl Glyoxalate | Varies | Good functional group tolerance | More complex starting materials |
Conclusion and Future Outlook
The synthesis of imidazole-2-carboxylate derivatives is a well-explored field with several robust and reliable methodologies. For large-scale and green chemistry applications, the direct C2-carboxylation using CO₂ stands out as a highly promising route due to its atom economy and use of an inexpensive C1 source.[5] For laboratory-scale synthesis where high purity and yield are paramount, the oxidation of imidazole-2-carboxaldehyde followed by Fischer esterification remains a trusted and versatile pathway.[5][8]
Future research will likely focus on developing milder and more efficient catalytic systems for direct C-H carboxylation, potentially using photochemistry or electrochemistry to activate the C-H bond under ambient conditions. Furthermore, the expansion of multicomponent reactions with novel starting materials will continue to provide rapid access to diverse libraries of imidazole-2-carboxylates for high-throughput screening in drug discovery programs.
References
- Debus–Radziszewski imidazole synthesis - Wikipedia. (n.d.).
- Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing). (2020).
- 1H-Imidazole-2-carboxaldehyde - Organic Syntheses Procedure. (n.d.).
- Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate - American Chemical Society. (1995).
- Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. (n.d.).
- Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR. (n.d.).
- Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate | The Journal of Organic Chemistry - ACS Publications. (1995).
- Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications | Journal of the American Chemical Society. (2007).
- Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives - RSC Publishing. (n.d.).
- Versatile Imidazole Synthesis Via Multicomponent Reaction Approach | Request PDF. (n.d.).
- Imidazol(in)ium-2-carboxylates as N-heterocyclic carbene precursors in ruthenium–arene - ORBi. (2006).
- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA). (2021).
- The Debus–Radziszewski imidazole synthesis. - ResearchGate. (n.d.).
- Debus Radzisewski Imidazole Synthesis - YouTube. (2020).
- JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents. (2017).
- One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC - NIH. (n.d.).
- Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing). (2020).
- Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. (2024).
- Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - NIH. (n.d.).
- Recent advances in the synthesis of highly substituted imidazolidines - RSC Publishing. (2021).
- (PDF) A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES - ResearchGate. (2020).
- Multicomponent reactions: An efficient and green approach to imidazole derivatives. (2016).
- Imidazole synthesis - Organic Chemistry Portal. (n.d.).
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. (n.d.).
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2022).
- Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic Nitriles | Organic Letters - ACS Publications. (2021).
- Recent advances in the synthesis of imidazoles† | Organic & Biomolecular Chemistry - SciSpace. (2020).
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.).
- Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing). (n.d.).
- Synthesis, Characterisation and Catalytic Application of Some Imidazole-Carboxylate Metal Complexes - International Journal of Advances in Engineering and Management ( IJAEM ). (2022).
- One-pot synthesized copper-imidazole-2-carboxaldehyde complex material with oxidase-like activity for the colorimetric detection of glutathione and ascorbic acid - PMC - PubMed Central. (2023).
- US5117004A - Preparation of imidazole-2-carboxylic acids - Google Patents. (1992).
Sources
- 1. nbinno.com [nbinno.com]
- 2. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. jocpr.com [jocpr.com]
- 5. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. youtube.com [youtube.com]
- 13. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
The Strategic Blueprint of Ethyl 5-ethyl-1H-imidazole-2-carboxylate: A Keystone for Synthetic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and materials science, the imidazole scaffold stands as a cornerstone of molecular design. Its prevalence in biologically active compounds and functional materials underscores the continuous need for versatile, well-characterized building blocks. Among these, Ethyl 5-ethyl-1H-imidazole-2-carboxylate (CAS No. 1171124-65-4) emerges as a molecule of significant interest, despite its specific properties and applications not being extensively documented in publicly available literature.[1][2][3] This guide, therefore, serves as a technical synthesis, leveraging established principles of imidazole chemistry to illuminate the synthesis, properties, and potential applications of this promising, yet underexplored, chemical entity.
Molecular Architecture and Physicochemical Profile
At its core, this compound is a disubstituted imidazole, featuring an ethyl group at the C5 position and an ethyl carboxylate group at the C2 position. This specific arrangement of functional groups imparts a unique combination of steric and electronic properties that are ripe for synthetic exploitation.
| Property | Value | Source |
| CAS Number | 1171124-65-4 | [1][2][3] |
| Molecular Formula | C8H12N2O2 | [1][2] |
| Molecular Weight | 168.19 g/mol | [2] |
| MDL Number | MFCD24386911 | [1][2] |
The presence of the ester functionality provides a handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction, while the imidazole ring itself offers sites for N-alkylation and other modifications.[4] The ethyl group at C5, while seemingly simple, can influence the molecule's solubility and steric profile, which can be crucial in the context of drug-receptor interactions.
Strategic Synthesis: A Proposed Pathway
Caption: Proposed two-stage synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Stage 1: Carboxylation of 4-ethyl-1H-imidazole
-
Reaction Setup: To a dry, sealed Schlenk tube under an inert atmosphere (e.g., Argon), add 4-ethyl-1H-imidazole (1.0 eq).
-
Addition of Base and Solvent: Add a suitable aprotic solvent such as N,N-Dimethylformamide (DMF), followed by a strong base combination like potassium tert-butoxide (t-BuOK) (1.2 eq) and cesium carbonate (Cs2CO3) (1.2 eq).
-
Carboxylation: Pressurize the vessel with carbon dioxide (CO2) to approximately 0.10 MPa and heat the mixture to 120 °C with vigorous stirring for 18 hours.[5]
-
Work-up (Intermediate): After cooling, the resulting mixture containing the imidazole-2-carboxylate salt can be carried forward to the next step.
Stage 2: Esterification
-
Method A: Alkylation with Iodoethane
-
Reaction: Cool the reaction mixture from Stage 1 to 50 °C and add iodoethane (3.0 eq).[5]
-
Stirring: Stir the mixture at 50 °C for 2 hours.[5]
-
Extraction and Purification: Cool the reaction to room temperature, extract the product with a suitable organic solvent (e.g., CH2Cl2), wash with saturated aqueous NaCl, dry the organic phase over Na2SO4, concentrate under reduced pressure, and purify by column chromatography.[5]
-
-
Method B: Fischer Esterification
-
Reaction: Isolate the crude imidazole-2-carboxylic acid from Stage 1. Dissolve the residue in ethanol (excess).
-
Acid Catalysis: Slowly add concentrated sulfuric acid (catalytic amount) while maintaining the temperature below 25 °C.[5]
-
Reflux: Heat the mixture to reflux and stir for 7 hours.[5]
-
Work-up and Purification: After cooling, remove the ethanol under reduced pressure. Dilute the residue with ice water and adjust the pH to 5-6 with concentrated ammonia.[5] Collect the solid product by filtration, wash with water, and dry under vacuum.[5] Further purification can be achieved by recrystallization.[5]
-
Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by its key functional groups: the imidazole ring and the ethyl ester. This duality makes it a versatile building block in organic synthesis.
Sources
Unraveling the Multifaceted Mechanisms of Action of Ethyl Imidazole Carboxylates: A Technical Guide for Drug Discovery Professionals
Introduction: The Imidazole Carboxylate Scaffold - A Privileged Motif in Medicinal Chemistry
The imidazole ring is a cornerstone of medicinal chemistry, present in numerous naturally occurring molecules and synthetic drugs.[1] Its unique electronic properties, including its aromaticity and amphoteric nature, allow it to act as both a hydrogen bond donor and acceptor, facilitating interactions with a wide array of biological targets such as enzymes and receptors.[1][2] The addition of an ethyl carboxylate group to this privileged scaffold creates a class of compounds, the ethyl imidazole carboxylates, which serve as versatile intermediates in the synthesis of novel therapeutic agents and, in many cases, exhibit intrinsic biological activity.[3] This guide provides an in-depth exploration of the potential mechanisms of action for ethyl imidazole carboxylates, drawing upon established research to provide a technical framework for researchers and drug development professionals. We will delve into the core pathways these molecules are proposed to modulate, supported by experimental evidence and detailed protocols to empower further investigation.
Disruption of the Cytoskeleton: Antitubulin Activity
A prominent mechanism of action for many imidazole-based compounds, including derivatives of ethyl imidazole carboxylates, is the inhibition of tubulin polymerization.[4][5] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[6]
Binding to the Colchicine Site and Inhibition of Microtubule Formation
Several studies have indicated that imidazole derivatives exert their antitubulin effects by binding to the colchicine site on β-tubulin.[4][7] This binding prevents the polymerization of tubulin dimers into microtubules. Unlike taxanes, which stabilize microtubules, or vinca alkaloids, which induce tubulin aggregation, colchicine-site binders act as microtubule destabilizing agents.[6] The consequence of this action is the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly, ultimately leading to the induction of apoptosis.[5][7] For instance, a series of 5-amino-1-N-substituted-imidazole-4-carboxylates, which share the core ethyl carboxylate imidazole structure, have demonstrated potent antitubulin activity.[8]
Diagram 1: Proposed Mechanism of Antitubulin Activity
Caption: Binding of ethyl imidazole carboxylate to the colchicine site on tubulin dimers inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol outlines a fluorescence-based assay to quantify the effect of a test compound on tubulin polymerization.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing:
-
Lyophilized tubulin (>99% pure)
-
General tubulin buffer
-
GTP solution
-
Tubulin polymerization buffer with a fluorescent reporter
-
-
Test compound (ethyl imidazole carboxylate derivative) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole or Colchicine for inhibition)
-
Negative control (solvent vehicle)
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader with temperature control (37°C)
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin and other kit components according to the manufacturer's instructions. Keep all reagents on ice.
-
Compound Dilution: Prepare a series of dilutions of the test compound, positive control, and negative control in general tubulin buffer.
-
Reaction Setup:
-
In a pre-warmed (37°C) 96-well plate, add the appropriate volume of the test compound dilutions.
-
Add the tubulin solution to each well.
-
Initiate the polymerization by adding the GTP-containing tubulin polymerization buffer with the fluorescent reporter.
-
-
Data Acquisition: Immediately place the plate in the fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes. The excitation and emission wavelengths will depend on the fluorescent reporter used in the kit.
-
Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the negative control indicates inhibition of tubulin polymerization. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of tubulin polymerization.
Induction of Programmed Cell Death: Apoptosis
Apoptosis is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Several ethyl imidazole carboxylate derivatives have been shown to induce apoptosis in cancer cells, primarily through the intrinsic or mitochondrial pathway.[8][9]
Modulation of the Bcl-2 Family and Caspase Activation
The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these proteins determines the cell's fate. Studies have shown that certain ethyl imidazole carboxylates can decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax.[9] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute the apoptotic program.[9][10]
Diagram 2: Intrinsic Apoptotic Pathway Induced by Ethyl Imidazole Carboxylates
Caption: Ethyl imidazole carboxylates can induce apoptosis by altering the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and caspase activation.
Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Test compound (ethyl imidazole carboxylate derivative)
-
Cell culture medium and appropriate cancer cell line
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the test compound.
Modulation of Cellular Signaling: Kinase and Receptor Inhibition
The imidazole scaffold is a common feature in many kinase and receptor inhibitors due to its ability to form key hydrogen bonds within ATP-binding pockets or receptor active sites.
Kinase Inhibition
While direct evidence for ethyl imidazole carboxylates as potent kinase inhibitors is still emerging, the broader class of imidazole derivatives has been shown to inhibit several important kinases involved in cancer cell proliferation and inflammation. These include:
-
PI3K/AKT/mTOR pathway: A critical pathway for cell growth and survival.[11]
-
p38α MAP kinase and TNF-α: Key players in the inflammatory response.[12]
-
Janus kinase 3 (JAK3): Involved in cytokine signaling and immune responses.[12]
The mechanism of inhibition typically involves competitive binding to the ATP-binding site of the kinase, preventing phosphorylation of downstream substrates.
Receptor Antagonism
Certain 2-substituted imidazoles have been investigated as antagonists for α2-adrenoceptors, suggesting a potential role for this class of compounds in modulating neurotransmission.[13]
Structure-Activity Relationship (SAR) Insights
The biological activity of ethyl imidazole carboxylates is highly dependent on the substitution pattern on the imidazole ring. Key SAR insights include:
-
Substitution at the 1- and 2-positions: These positions are often critical for activity. For example, in a series of anti-inflammatory benzimidazoles, a 4-methoxyphenyl group at the 2-position was favorable for activity.[12]
-
Substitution at the 5- and 6-positions (in fused systems like benzimidazoles): Electron-withdrawing groups (e.g., nitro) or electron-donating groups (e.g., methoxy) at these positions can significantly impact anti-inflammatory and kinase inhibitory potency.[12]
-
The Ethyl Carboxylate Group: This group can serve as a hydrogen bond acceptor and can be modified to explore different interactions with the target protein. It can also be hydrolyzed in vivo to the corresponding carboxylic acid, which may have a different activity profile.[2]
Quantitative Data Summary
| Compound Class | Target/Activity | Cell Line | IC50/GI50 | Reference |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | Antiproliferative | HeLa | 0.737 ± 0.05 µM | [8] |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | Antiproliferative | HT-29 | 1.194 ± 0.02 µM | [8] |
| Imidazole-pyrazole hybrid | Antiproliferative | MDA-MB-231 | 0.63 µM | [5] |
| Imidazole-pyrazole hybrid | Antiproliferative | MCF-7 | 12 µM | [5] |
| Plinabulin scaffold with imidazole | Antiproliferative | HCT116 | 7.3 µM | [5] |
Conclusion
Ethyl imidazole carboxylates represent a promising class of compounds with multiple potential mechanisms of action, particularly in the realm of oncology. The primary modes of action appear to be the disruption of microtubule dynamics through inhibition of tubulin polymerization and the induction of apoptosis via the intrinsic pathway. Furthermore, the imidazole scaffold provides a foundation for the development of targeted kinase and receptor modulators. The versatility of this chemical class, combined with the growing understanding of its biological activities, makes it a fertile ground for further drug discovery and development efforts. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this important class of molecules towards clinical application.
References
- de Oliveira, R. B., et al. (2018). Imidazoles and benzimidazoles as tubulin-modulators for anti-cancer therapy. PubMed. [Link]
- Alam, M. A., et al. (2018). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Caroon, J. M., et al. (1981). Structure-activity relationships for 2-substituted imidazoles as .alpha.2-adrenoceptor antagonists. Journal of Medicinal Chemistry. [Link]
- Rathinasamy, K., et al. (2022). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. PMC - NIH. [Link]
- Verma, A., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of the Indian Chemical Society. [Link]
- Journal of Pharma Insights and Research. (2025).
- Al-Ostoot, F. H., et al. (2022). Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. RSC Publishing. [Link]
- Biersack, B., et al. (2018). Vascular Disrupting Activity of Tubulin-Binding 1,5-Diaryl-1H-imidazoles.
- Popiołek, Ł. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]
- Al-Suhaimi, E. A., et al. (2022). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. MDPI. [Link]
- Reddy, I. K., et al. (2017).
- Sadykov, K. A., et al. (2021).
- LookChem. (n.d.).
- Reddy, I. K., et al. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. TSI Journals. [Link]
- Khan, I., et al. (2024). Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia. Apoptosis. [Link]
- Reddy, I. K., et al. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Semantic Scholar. [Link]
- PubChem. (n.d.).
- ResearchGate. (n.d.). Induction of cell apoptosis by imidazole. [Link]
- PubChem. (n.d.).
- Inohara, N., et al. (2002).
- Siddiqa, A., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)
- Ramla, M. M., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PMC - NIH. [Link]
- Vertex AI Search. (n.d.).
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Imidazoles and benzimidazoles as tubulin-modulators for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]
- 8. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Imidazole-induced cell death, associated with intracellular acidification, caspase-3 activation, DFF-45 cleavage, but not oligonucleosomal DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Safe Handling of Ethyl 5-ethyl-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and hazard information for Ethyl 5-ethyl-1H-imidazole-2-carboxylate. Given the limited specific data available for this compound, this document synthesizes information from structurally similar imidazole derivatives and established laboratory safety protocols to offer a robust framework for its safe utilization in a research and development setting. The principles and procedures outlined herein are designed to empower laboratory personnel with the knowledge to minimize risk and ensure a safe working environment.
Chemical Identification and Properties
A foundational aspect of safe chemical handling is a thorough understanding of the substance's identity and physical characteristics.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1171124-65-4 | - |
| Molecular Formula | C₈H₁₂N₂O₂ | - |
| Molecular Weight | 168.19 g/mol | - |
| Physical State | Assumed to be a solid at room temperature, based on analogous compounds. | [1] |
| Appearance | Likely a white to yellow or pale cream crystalline powder. | [1] |
| Solubility | No specific data available. Expected to have some solubility in organic solvents like ethanol, ethyl acetate, and dimethylformamide (DMF). | [2] |
Hazard Assessment and GHS Classification (Analog-Based)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following hazard assessment is based on data from the parent compound, ethyl 1H-imidazole-2-carboxylate, and other similar imidazole derivatives.[1][3][4] It is crucial to handle the target compound with the assumption that it possesses similar or greater hazards.
GHS Classification (Inferred)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][3]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[1][3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation).[1][3]
Pictograms (Anticipated)
Signal Word: Warning[1]
Hazard Statements (Anticipated)
Primary Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety through proper handling procedures and the consistent use of appropriate PPE is paramount.
Engineering Controls
-
Fume Hood: All work involving the handling of this compound, especially when dealing with powders or creating solutions, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5][6]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors or dust.[7]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[8][9]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential. Gloves should be inspected for any signs of degradation or pinholes before each use. Always remove gloves using the proper technique to avoid skin contact and wash hands thoroughly after removal.[8][9]
-
Skin and Body Protection: A laboratory coat must be worn at all times. For procedures with a higher risk of spills, a chemically resistant apron may be necessary. Ensure that legs are covered (no shorts or skirts) and wear closed-toe shoes.[10]
-
Respiratory Protection: If working outside of a fume hood is unavoidable and there is a risk of generating dust or aerosols, a NIOSH-approved respirator with the appropriate cartridges should be used. Respirator use requires prior medical clearance and fit-testing.[7]
Caption: Personal Protective Equipment (PPE) Workflow.
Storage and Stability
Proper storage is crucial for maintaining the integrity of the compound and ensuring the safety of the laboratory environment.
-
Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[11][12] Protect from moisture and light.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9][13]
First Aid and Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]
Spill Response
For any spill, the primary goal is to ensure personnel safety and contain the spill to prevent its spread.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethyl 1-methyl-1H-imidazole-2-carboxylate | C7H10N2O2 | CID 4261883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gz-supplies.com [gz-supplies.com]
- 6. 1.0 Standard Operating Procedures for Laboratory Chemicals [cege.mtu.edu]
- 7. echemi.com [echemi.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. faculty.washington.edu [faculty.washington.edu]
- 10. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. fishersci.com [fishersci.com]
Ethyl 5-ethyl-1H-imidazole-2-carboxylate: A Strategic Sourcing and Quality Control Guide
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and advanced organic synthesis, the quality of starting materials is not merely a prerequisite; it is the foundation upon which reproducible, groundbreaking research is built. Ethyl 5-ethyl-1H-imidazole-2-carboxylate (CAS No. 1171124-65-4), a key heterocyclic building block, is pivotal in the synthesis of complex molecular architectures for pharmaceuticals, agrochemicals, and material science.[1] Its imidazole core, a feature present in many biologically active compounds, makes it a valuable intermediate for medicinal chemists.[2]
This guide provides an in-depth framework for the strategic selection of research-grade suppliers and outlines robust, self-validating protocols for the quality control of this compound, ensuring the integrity of your research from the very first step.
The Imperative of Supplier Vetting: A Multi-Pillar Approach
Choosing a supplier for a critical chemical intermediate transcends a simple procurement transaction. It is a crucial decision that directly impacts experimental outcomes, project timelines, and data integrity. A reliable supplier is a partner in your research. The evaluation process should be built on three core pillars: demonstrable quality, comprehensive documentation, and robust operational support.
Pillar I: Uncompromising Product Quality and Consistency
The cornerstone of supplier selection is the verifiable quality of the chemical. For research and development, where experiments are often conducted on a small scale, the purity and consistency of reagents are paramount.
-
Purity and Certificate of Analysis (CoA): Reputable suppliers will always provide a detailed Certificate of Analysis for each batch. This document is your primary source of quality verification. Key parameters to scrutinize include:
-
Identity Confirmation: Methods like FTIR or NMR spectroscopy confirm the molecular structure.
-
Purity Assay: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), the purity should ideally be ≥97% for most research applications.[3][4]
-
Appearance and Physical Properties: The compound is typically a white to light yellow solid or crystalline powder.[1][3] Significant deviation could indicate impurities or degradation.
-
-
Batch-to-Batch Consistency: A supplier's ability to maintain consistent quality across different production lots is critical for the long-term reproducibility of your work.[5] Inquire about their quality management systems and batch tracking processes.
Pillar II: Regulatory Adherence and Thorough Documentation
Proper documentation ensures safety, compliance, and traceability.
-
Certifications: Look for suppliers with certifications like ISO 9001, which indicates adherence to international quality management standards.[5][6]
-
Safety Data Sheet (SDS): A comprehensive SDS is mandatory for safe handling, storage, and disposal. It provides critical information on physical and chemical properties, toxicity, and emergency procedures.
Pillar III: Technical Expertise and Supply Chain Reliability
A supplier's operational capabilities can significantly influence your research efficiency.
-
Technical Support: Suppliers with strong R&D and technical teams can offer invaluable support, including custom synthesis services for unique derivatives or larger-scale manufacturing needs.[5][6][7]
-
Transparent Supply Chain: Assess the supplier's inventory status, lead times, and packaging specifications. Reliable suppliers provide clear communication regarding product availability and delivery schedules.[8]
Comparative Analysis of Research-Grade Suppliers
The following table provides a summary of notable suppliers offering this compound or related imidazole carboxylates, which are indicative of their capabilities in this chemical class. Researchers should always verify the exact specifications for the specific CAS number (1171124-65-4) directly with the supplier.
| Supplier | Product Focus | Purity Specification | Key Features |
| American Elements | High-purity organic and inorganic compounds. | Offers material to various grades including research, pharmaceutical, and customer-specified purities.[8] | Specializes in high-purity materials and can produce to custom specifications; provides bulk quantities.[8] |
| Thermo Scientific | Broad range of laboratory chemicals and reagents. | Typically ≥96-97% (as seen for similar compounds like Ethyl imidazole-2-carboxylate).[3] | Extensive distribution network, detailed online specification sheets, and strong customer support.[9] |
| Sigma-Aldrich (MilliporeSigma) | Comprehensive catalog of chemicals for research and pharma. | High-purity offerings, often with detailed CoA and supporting documentation available online.[9] | Globally recognized for quality assurance, stringent safety standards, and extensive technical support.[9] |
| BLDpharm | Building blocks and advanced intermediates. | Focus on novel chemicals for R&D. | Offers custom synthesis and scale-up manufacturing services with a team of Ph.D. and master-level chemists.[7] |
| CymitQuimica | Building blocks for organic synthesis. | Typically ≥97% for related imidazole compounds.[4] | Provides a range of quantities suitable for laboratory research and holds ISO 9001 certification.[4] |
In-House Quality Control: A Self-Validating Workflow
Upon receiving a new batch of this compound, it is prudent to perform in-house verification. This not only validates the supplier's CoA but also ensures the material has not degraded during transit or storage.
Workflow for Incoming Material Verification
The following diagram illustrates a logical workflow for the qualification of a new batch of a chemical intermediate.
Caption: Workflow for incoming material qualification.
Protocol 1: Purity Assessment by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of imidazole derivatives.[10][11] A reversed-phase method is typically suitable.
Objective: To quantify the purity of this compound and detect any related impurities.
Methodology:
-
Sample Preparation:
-
Accurately prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Methanol or Acetonitrile with 0.1% Formic Acid) is often effective for separating related imidazole compounds.[12]
-
Example Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detector set at an appropriate wavelength (e.g., 210 nm or 254 nm). A photodiode array (PDA) detector is recommended to analyze the UV spectra of any impurity peaks.
-
Injection Volume: 10-20 µL.[10]
-
-
Data Analysis:
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
The following diagram outlines the HPLC experimental process.
Caption: Standard experimental workflow for HPLC purity analysis.
Synthetic Utility and Applications
This compound is a versatile intermediate primarily because the imidazole ring and the ethyl ester group offer multiple reactive sites.[1] This allows for a wide array of chemical modifications, making it a valuable starting material in multi-step syntheses.
-
Pharmaceutical Intermediates: The compound serves as a crucial building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its structure can be elaborated to produce enzyme inhibitors, receptor modulators, and other therapeutic agents.[2] For instance, related imidazole carboxylates are key intermediates in the synthesis of antihypertensive drugs like Olmesartan.[13][14]
-
Agrochemicals: Similar to its role in pharmaceuticals, this intermediate is used to develop advanced herbicides and pesticides.[1]
-
Material Science: The unique electronic properties of the imidazole ring lend themselves to incorporation into novel polymers and functional materials, potentially enhancing thermal stability or conductivity.[1]
Conclusion
The successful application of this compound in research and drug development is critically dependent on the procurement of high-purity, well-characterized material. By implementing a strategic supplier evaluation process focused on quality, documentation, and support, researchers can mitigate risks associated with reagent variability. Furthermore, adopting in-house QC protocols, such as the HPLC method detailed in this guide, creates a self-validating system that ensures the integrity and reproducibility of experimental work. This rigorous approach empowers scientists to build their complex synthetic pathways on a foundation of chemical certainty.
References
- BLDpharm - Reliable research chemicals supplier.
- How to Find a Reliable Chemical Supplier for Pharmaceutical Development. (2024). Global Pharma Tek.
- Pharmaceutical Research Chemicals. Spectrum Chemical.
- Oceanic Pharmachem | Reliable Pharmaceutical Solutions. Oceanic Pharmachem Pvt Ltd.
- Top 10 Suppliers for Laboratory Chemicals and Supplies. (2023).
- Ethyl 5-ethyl-1H-imidazole-2-carboxyl
- ETHYL IMIDAZOLE-2-CARBOXYL
- Analytical Techniques for the Determin
- The Role of Ethyl Imidazole-2-carboxyl
- Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (2012). Journal of Chemical and Pharmaceutical Research.
- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applic
- ethyl 1H-imidazole-2-carboxyl
- Ethyl Imidazole-2-carboxyl
- The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Method for quantitative determination of imidazole derivatives (imidazoline group).
- Ethyl5-(2-hydroxypropan-2-yl)
- Ethyl imidazole-2-carboxyl
- Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. (2012). Asian Journal of Research in Chemistry.
- Ethyl 1H-imidazole-2-carboxyl
- Ethyl 1H-imidazole-1-carboxyl
- Ethyl 5-ethyl-1H-imidazole-2-carboxyl
- Imidazole quantification by LC determin
- Synthesis of imidazole derivative Ethyl 2-(cyanomethyl).
- Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (2025).
- Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxyl
- Crystalline forms of ethyl (R) -2-mercapto-1- (1-phenylethyl) -1H-imidazole-5-carboxylate.
- Synthesis of (-)-ethyl 1-(1-phenylethyl)
- Ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. L19405.06 [thermofisher.com]
- 4. Ethyl 1H-imidazole-2-carboxylate | CymitQuimica [cymitquimica.com]
- 5. globalpharmatek.com [globalpharmatek.com]
- 6. Oceanic Pharmachem | Reliable Pharmaceutical Solutions – Client-Centric & Quality-Focused [oceanicpharmachem.com]
- 7. BLDpharm - Reliable research chemicals supplier [bldpharm.com]
- 8. americanelements.com [americanelements.com]
- 9. thecalculatedchemist.com [thecalculatedchemist.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. jocpr.com [jocpr.com]
- 14. ajrconline.org [ajrconline.org]
A Comprehensive Spectroscopic Guide to Ethyl 5-ethyl-1H-imidazole-2-carboxylate
Abstract
This technical guide provides an in-depth analysis of the key spectroscopic data for Ethyl 5-ethyl-1H-imidazole-2-carboxylate (C₈H₁₂N₂O₂), a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes predictive data with established principles of spectroscopic interpretation. We will explore the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. The methodologies presented are grounded in best practices to ensure data integrity and reproducibility, while the interpretive discussion aims to provide a clear causal link between molecular structure and spectral features.
Introduction and Molecular Structure
This compound is a disubstituted imidazole derivative. The imidazole ring is a crucial pharmacophore in many bioactive compounds, and understanding the precise structural details through spectroscopy is paramount for quality control, reaction monitoring, and rational drug design. The molecule features an ethyl ester at the 2-position and an ethyl group at the 5-position of the imidazole ring. This substitution pattern dictates a unique electronic environment, which is reflected in its spectroscopic fingerprint.
To facilitate a clear discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
Experimental Protocol: NMR
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.
Apparatus: 400 MHz (or higher) NMR Spectrometer with a 5 mm probe.
Reagents & Materials:
-
Sample: this compound (~10 mg for ¹H, ~30 mg for ¹³C).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, ~0.7 mL).
-
Internal Standard: Tetramethylsilane (TMS, δ = 0.00 ppm).
-
5 mm NMR tubes.
Causality Behind Experimental Choices:
-
Solvent Selection: DMSO-d₆ is chosen for its excellent solubilizing power for polar heterocyclic compounds. Crucially, it is a non-protic solvent, which allows for the observation of the exchangeable N-H proton of the imidazole ring, a key diagnostic signal that would be lost in solvents like D₂O.[1][2]
-
Instrument Field Strength: A 400 MHz spectrometer provides sufficient resolution to resolve the coupling patterns of the ethyl groups and clearly separate the aromatic and aliphatic regions of the spectrum.
Procedure:
-
Accurately weigh the sample and dissolve it in the deuterated solvent inside a clean, dry NMR tube.
-
Add a minimal amount of TMS as the internal standard.
-
Place the NMR tube into the spectrometer's probe and allow it to equilibrate to the probe temperature.
-
Acquire the ¹H NMR spectrum. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
Predicted ¹H NMR Data and Interpretation
The ¹H NMR spectrum is expected to show six distinct signals, corresponding to the different proton environments in the molecule.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Atom Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| N1-H | ~12.5 | Broad Singlet | - | 1H | Imidazole N-H |
| C4-H | ~7.2 | Singlet | - | 1H | Imidazole Ring Proton |
| C10-H ₂ | ~4.3 | Quartet | ~7.1 | 2H | Ester -O-CH₂- |
| C6-H ₂ | ~2.7 | Quartet | ~7.5 | 2H | Ring -CH₂- |
| C11-H ₃ | ~1.3 | Triplet | ~7.1 | 3H | Ester -CH₃ |
| C7-H ₃ | ~1.2 | Triplet | ~7.5 | 3H | Ring -CH₃ |
Interpretation:
-
N-H Proton (~12.5 ppm): The imidazole N-H proton is expected to be significantly deshielded, appearing as a broad singlet far downfield.[3] This is characteristic of acidic protons on nitrogen in a heterocyclic ring and its broadness is due to quadrupole broadening and potential exchange.
-
C4-H Proton (~7.2 ppm): As the sole proton directly attached to the imidazole ring, it appears as a sharp singlet in the aromatic region. Its chemical shift is influenced by the electron-withdrawing ester group at C2 and the electron-donating ethyl group at C5.[4]
-
Ethyl Ester Protons (C10-H₂ & C11-H₃): These protons give rise to a classic ethyl pattern. The C10 methylene protons (~4.3 ppm) are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three C11 methyl protons. The C11 methyl protons (~1.3 ppm) appear as a triplet due to coupling with the two C10 methylene protons.
-
C5-Ethyl Protons (C6-H₂ & C7-H₃): This second ethyl group also shows a quartet and a triplet. The C6 methylene protons (~2.7 ppm) are attached directly to the imidazole ring, making them benzylic-like and shifting them downfield. They are less deshielded than the ester methylene protons. The corresponding C7 methyl triplet appears further upfield (~1.2 ppm).
Predicted ¹³C NMR Data and Interpretation
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals for the eight unique carbon atoms.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Atom Label | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C8 | ~160 | Ester Carbonyl (C=O) |
| C2 | ~145 | Imidazole Ring Carbon |
| C5 | ~140 | Imidazole Ring Carbon |
| C4 | ~120 | Imidazole Ring Carbon |
| C10 | ~61 | Ester -O-CH₂- |
| C6 | ~20 | Ring -CH₂- |
| C11 | ~14 | Ester -CH₃ |
| C7 | ~13 | Ring -CH₃ |
Interpretation:
-
Carbonyl Carbon (C8, ~160 ppm): The ester carbonyl carbon is the most deshielded carbon, appearing significantly downfield as is typical for this functional group.
-
Imidazole Ring Carbons (C2, C5, C4): The chemical shifts of the ring carbons are diagnostic. C2, being attached to two nitrogen atoms and the ester group, is expected to be the most downfield of the ring carbons (~145 ppm). C5, substituted with the ethyl group, will also be downfield (~140 ppm). C4, the sole CH in the ring, is expected to be the most upfield of the ring carbons (~120 ppm).[5]
-
Aliphatic Carbons (C10, C6, C11, C7): The methylene carbon of the ester (C10, ~61 ppm) is deshielded by the adjacent oxygen. The other aliphatic carbons appear in the upfield region, with the methylene carbon of the C5-ethyl group (C6) around ~20 ppm and the two methyl carbons (C11 and C7) appearing at ~14 and ~13 ppm, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR
Objective: To identify the key functional groups in the molecule.
Apparatus: Fourier-Transform Infrared (FTIR) Spectrometer.
Reagents & Materials:
-
Sample: this compound (1-2 mg).
-
Potassium Bromide (KBr, spectroscopic grade).
-
Agate mortar and pestle, pellet press.
Causality Behind Experimental Choices:
-
Sample Preparation: The KBr pellet method is a robust technique for solid samples. It minimizes scattering and produces a high-quality spectrum by dispersing the analyte in an IR-transparent matrix.
Procedure:
-
Thoroughly grind 1-2 mg of the sample with ~100 mg of dry KBr in an agate mortar.
-
Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent disc.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.
Predicted IR Data and Interpretation
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3400 - 3100 | Medium, Broad | N-H Stretch | Imidazole N-H |
| 3100 - 3000 | Medium | C-H Stretch | Imidazole Ring C-H |
| 2980 - 2850 | Medium-Strong | C-H Stretch | Aliphatic (Ethyl groups) |
| 1730 - 1710 | Strong | C=O Stretch | Conjugated Ester |
| 1620 - 1550 | Medium | C=N Stretch | Imidazole Ring |
| 1500 - 1400 | Medium-Strong | C=C Stretch | Imidazole Ring Vibrations |
| 1300 - 1200 | Strong | C-O Stretch | Ester |
Interpretation:
-
N-H Stretch (3400-3100 cm⁻¹): A broad absorption in this region is a hallmark of the N-H bond in the imidazole ring, with the broadening resulting from hydrogen bonding in the solid state.[6]
-
C-H Stretches (3100-2850 cm⁻¹): This region will contain multiple peaks. The weaker absorptions just above 3000 cm⁻¹ correspond to the C-H stretch of the imidazole ring, while the stronger peaks below 3000 cm⁻¹ are due to the symmetric and asymmetric stretching of the C-H bonds in the two ethyl groups.[7]
-
C=O Stretch (1730-1710 cm⁻¹): A very strong and sharp absorption in this region is the most prominent feature of the spectrum and is definitively assigned to the carbonyl stretch of the ethyl ester. The position is slightly lower than a typical saturated ester due to electronic conjugation with the imidazole ring.[8]
-
Ring Vibrations (1620-1400 cm⁻¹): This region of the spectrum will show several medium to strong bands corresponding to the C=N and C=C stretching vibrations within the aromatic imidazole ring.[9]
-
C-O Stretch (1300-1200 cm⁻¹): A strong band in this region is characteristic of the C-O single bond stretch of the ester group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Experimental Protocol: MS
Objective: To determine the molecular weight and primary fragmentation pathways of the molecule.
Apparatus: Mass Spectrometer with an Electron Ionization (EI) source.
Procedure:
-
Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or GC inlet.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Accelerate the resulting ions into the mass analyzer.
-
Scan a mass range (e.g., m/z 40-300) to detect the parent ion and its fragments.
Causality Behind Experimental Choices:
-
Ionization Method: Electron Ionization (EI) is a standard, high-energy technique that provides reproducible fragmentation patterns, creating a characteristic "fingerprint" for the molecule that is useful for structural elucidation.
Predicted Mass Spectrum and Fragmentation
Molecular Formula: C₈H₁₂N₂O₂ Exact Mass: 168.09 g/mol
Table 4: Predicted Key Fragments in the EI Mass Spectrum
| m/z Value | Proposed Fragment | Formula of Loss |
|---|---|---|
| 168 | [M]⁺ | - |
| 140 | [M - C₂H₄]⁺ | C₂H₄ |
| 123 | [M - OCH₂CH₃]⁺ | C₂H₅O |
| 95 | [M - COOCH₂CH₃]⁺ | C₃H₅O₂ |
Interpretation and Fragmentation Pathway:
The molecular ion peak [M]⁺ should be clearly visible at m/z 168. The fragmentation of ethyl esters and imidazole rings follows predictable pathways.[10][11][12]
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
-
[M]⁺ (m/z 168): The parent molecular ion. Its presence confirms the molecular weight of the compound.
-
Loss of Ethoxy Radical (m/z 123): A common fragmentation for esters is the alpha-cleavage leading to the loss of the alkoxy group (•OCH₂CH₃), resulting in a stable acylium ion at m/z 123.[13]
-
Loss of the Ester Group (m/z 95): Subsequent loss of carbon monoxide (CO) from the acylium ion (m/z 123) would yield the 5-ethyl-imidazole cation at m/z 95. Alternatively, direct cleavage of the C2-C8 bond can also lead to this fragment.
-
Loss of Ethene (m/z 140): A McLafferty-type rearrangement involving the transfer of a hydrogen from the C5-ethyl group to the ester carbonyl oxygen, followed by the elimination of ethene (C₂H₄), could lead to a fragment at m/z 140.
Conclusion
The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy confirms the connectivity and electronic environment of the carbon-hydrogen framework. IR spectroscopy validates the presence of key functional groups, notably the N-H, C=O, and aromatic ring system. Mass spectrometry confirms the molecular weight and provides structural insights through predictable fragmentation patterns. The protocols and interpretive frameworks detailed in this guide offer a robust system for the analysis of this compound and can be adapted for related heterocyclic structures, ensuring high standards of scientific integrity and data quality in research and development settings.
References
- Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations. (n.d.). ResearchGate.
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. (2018). Energy & Fuels.
- Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. (2006). PubMed.
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
- Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. (n.d.). IUCr.
- The mass spectra of imidazole and 1-methylimidazole. (n.d.). ResearchGate.
- Structural characterization of wax esters by electron ionization mass spectrometry. (n.d.). NIH.
- IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. (n.d.). ResearchGate.
- NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (n.d.). CONICET.
- IR Tables, UCSC. (n.d.).
- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University.
- CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. (n.d.). ResearchGate.
Sources
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. eng.uc.edu [eng.uc.edu]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Ethyl 5-ethyl-1H-imidazole-2-carboxylate in Common Laboratory Solvents
An In-depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of Ethyl 5-ethyl-1H-imidazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. By integrating fundamental chemical principles with established experimental methodologies, this document serves as an essential resource for researchers engaged in the formulation, screening, and development of imidazole-based therapeutic agents. We will explore the theoretical underpinnings of its solubility, present standardized protocols for empirical determination, and offer a predictive analysis of its behavior in a range of common laboratory solvents.
Introduction: The Critical Role of Solubility in Drug Discovery
This compound belongs to the imidazole class of compounds, a scaffold frequently utilized in the design of new therapeutic agents due to its diverse biological activities. The journey from a promising lead compound to a viable drug candidate is fraught with challenges, with poor aqueous solubility being a primary cause of attrition.[1][2] A compound's ability to dissolve in a solvent system is fundamental, governing everything from the reliability of in vitro screening results to its absorption and distribution in vivo.
This guide provides an in-depth analysis of the factors governing the solubility of this compound. We will dissect its molecular structure to predict its interactions with various solvent classes and detail the gold-standard experimental protocols required to validate these predictions empirically.
Molecular Structure of this compound:
-
Formula: C₈H₁₂N₂O₂
-
Key Features:
-
An imidazole ring, which contains both a hydrogen bond donor (the N-H group) and acceptors (the nitrogen lone pairs).[3][4]
-
An ethyl ester functional group (-COOEt), which contains hydrogen bond acceptors (the carbonyl and ether oxygens).[5][6]
-
An ethyl group (-CH₂CH₃) at the 5-position, adding nonpolar character.
-
Theoretical Framework: The Chemistry of Dissolution
The principle of "like dissolves like" is the cornerstone of solubility prediction.[7][8][9] This adage states that substances with similar intermolecular forces are likely to be soluble in one another.[10][11] For this compound, the key intermolecular interactions to consider are hydrogen bonding and dipole-dipole forces.
-
Polarity and Hydrogen Bonding: The imidazole ring and the ethyl ester group confer significant polarity to the molecule. The N-H proton on the imidazole ring is an effective hydrogen bond donor, while the nitrogen atoms and the ester's oxygen atoms are hydrogen bond acceptors.[3][12][13] This structure suggests a strong potential for interaction with polar solvents, especially those that can also participate in hydrogen bonding (protic solvents).[14] The presence of two ethyl groups introduces a degree of non-polar character, which will temper its solubility in highly polar solvents like water, compared to less substituted imidazoles.[15]
-
Impact of Molecular Structure: The overall solubility is a balance between the polar, hydrophilic regions (imidazole, ester) and the nonpolar, hydrophobic regions (ethyl groups). While smaller esters and imidazoles can be water-soluble, increasing the alkyl chain length generally decreases aqueous solubility.[6]
Experimental Determination of Solubility
While theoretical principles provide a strong predictive foundation, empirical measurement is essential for accurate characterization. The "shake-flask" method is the universally recognized gold standard for determining thermodynamic (equilibrium) solubility.[16] For earlier stages of discovery where speed is critical, high-throughput screening (HTS) methods are often employed to determine kinetic solubility.[17][18][19]
Protocol 3.1: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol is designed to measure the equilibrium solubility, representing the true saturation point of the compound in a given solvent under specific conditions.[16][20][21]
Objective: To determine the maximum concentration of this compound that can be dissolved in a solvent at a controlled temperature.
Materials:
-
This compound (solid form)
-
Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, DMSO)
-
2-mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Analytical balance
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed 2-mL vial. The excess is critical to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, though 48-72 hours may be necessary for some compounds.[1]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solids settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining solid material.[2]
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any fine particulates. This step is crucial to prevent artificially high concentration readings.
-
Quantification: Prepare a series of dilutions of the filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard calibration curve.[1][21]
Diagram 1: Experimental Workflow for Shake-Flask Solubility Assay
Caption: Workflow for determining thermodynamic solubility.
Predicted Solubility Profile
Based on the molecular structure and fundamental principles, the following solubility profile is predicted. It is imperative to confirm these predictions with empirical data obtained via the protocol described above.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The imidazole N-H (donor) and N atoms (acceptor), along with the ester oxygens (acceptors), can form hydrogen bonds with protic solvents.[6][13] However, the two ethyl groups introduce significant hydrophobic character, which will limit solubility, particularly in water.[15] Solubility is expected to be higher in alcohols like ethanol compared to water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are polar and can act as hydrogen bond acceptors, readily interacting with the imidazole N-H. Their strong dipole moments can effectively solvate the polar regions of the molecule. DMSO is an excellent solvent for many imidazole derivatives and is commonly used for creating high-concentration stock solutions.[1][22] |
| Nonpolar | Hexane, Toluene, Dichloromethane | Very Low | According to the "like dissolves like" principle, the significant polarity of the imidazole and ester functionalities makes the molecule incompatible with nonpolar solvents.[7][9] The energy required to break the intermolecular forces in the solid crystal lattice is not compensated by the weak van der Waals interactions with nonpolar solvents. |
| Aqueous Acidic | 5% HCl | Moderate to High | The basic nitrogen atom in the imidazole ring can be protonated under acidic conditions to form a water-soluble salt.[23][24] This acid-base reaction significantly enhances aqueous solubility. |
| Aqueous Basic | 5% NaOH | Moderate to High | The N-H proton on the imidazole ring is weakly acidic and can be deprotonated by a strong base to form a soluble salt.[23][24] This effect is generally pronounced for carboxylic acids but is also applicable here, leading to increased solubility. |
Diagram 2: Solute-Solvent Interaction Map
Caption: Predicted interactions with different solvent classes.
Safety and Handling
According to available safety data, this compound and related structures are classified as irritants.[25][26] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[27] Avoid contact with skin and eyes.[27]
-
Storage: Store in a tightly sealed container in a cool, dry place.[27]
-
First Aid:
Always consult the most current Safety Data Sheet (SDS) for the specific material being used before commencing any experimental work.[25]
Conclusion
The solubility profile of this compound is a complex interplay of its polar functional groups and nonpolar alkyl substituents. It is predicted to have high solubility in polar aprotic solvents like DMSO, moderate solubility in polar protic solvents like ethanol, and poor solubility in water and nonpolar solvents. Its solubility in aqueous media can be significantly enhanced by adjusting the pH to form soluble salts. These characteristics are vital for designing effective in vitro assays, developing suitable formulations for preclinical studies, and ultimately, for optimizing the compound's potential as a therapeutic agent. The experimental protocols provided herein offer a robust framework for obtaining the precise, empirical data necessary for informed decision-making in the drug development pipeline.
References
- Fiveable. Like Dissolves Like Definition - Inorganic Chemistry I Key Term.
- Li, Y., et al. (2014). Development of a high-throughput solubility screening assay for use in antibody discovery. Protein Science.
- The Fountain Magazine. Like Dissolves Like.
- Quora. What is the meaning of the “like dissolve like” rule in chemistry?. (2016).
- Homework.Study.com. Explain the phrase "like dissolves like.".
- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry.
- Chemistry LibreTexts. 2.6.1: Like Dissolves Like. (2024).
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Biopharma Asia. High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. (2017).
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews.
- U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).
- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024).
- BioAssay Systems. Solubility Testing – Shake Flask Method Summary.
- Pharma Excipients. High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. (2025).
- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. (2025). YouTube.
- University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds.
- University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
- ECHEMI. This compound SDS, 1171124-65-4 Safety Data Sheets.
- Khan Academy. Solubility of organic compounds.
- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Sigma-Aldrich. Ethyl 1H-imidazole-5-carboxylate | 23785-21-9.
- PubChem. ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404. National Center for Biotechnology Information.
- CymitQuimica. Ethyl 1H-imidazole-2-carboxylate.
- Hunter, C. A., & Meah, Y. (2004). Solid state hydrogen bonding in imidazole derivatives: A persistent tape motif. CrystEngComm.
- ChemicalBook. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE CAS#: 51605-32-4.
- Fisher Scientific. SAFETY DATA SHEET. (2009).
- PubChem. Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | C7H9N3O4 | CID 2758877. National Center for Biotechnology Information.
- ResearchGate. Intramolecular hydrogen bonding as a determinant of the inhibitory potency of N-unsubstituted imidazole derivatives towards mammalian hemoproteins.
- Thermo Fisher Scientific. Ethyl imidazole-2-carboxylate, 97% 5 g.
- ChemicalBook. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | 51605-32-4.
- ChemicalBook. Ethyl Acetate Polarity and Application. (2023).
- MDPI. Role of Multiple Intermolecular H-Bonding Interactions in Molecular Cluster of Hydroxyl-Functionalized Imidazolium Ionic Liquid: An Experimental, Topological, and Molecular Dynamics Study. (2024).
- Al-Kindi Publisher. The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025).
- Al-Kindi Publisher. The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs | Journal of Medical and Health Studies. (2025).
- eCampusOntario Pressbooks. chapter 25: carboxylic acids and esters.
- Bluefield Esports. carboxylic acids esters properties.
- PubChem. Ethyl 2-phenyl-1H-imidazole-5-carboxylate | C12H12N2O2 | CID 1512596. National Center for Biotechnology Information.
- Chemistry LibreTexts. Properties of Esters. (2023).
- Quora. Is ethyl acetate a polar or non-polar compound?. (2016).
- LGC Standards. Ethyl Imidazole-2-carboxylate.
- ResearchGate. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2025).
Sources
- 1. enamine.net [enamine.net]
- 2. biopharma-asia.com [biopharma-asia.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. esports.bluefield.edu - Carboxylic Acids Esters Properties [esports.bluefield.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. fountainmagazine.com [fountainmagazine.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. homework.study.com [homework.study.com]
- 12. mdpi.com [mdpi.com]
- 13. al-kindipublisher.com [al-kindipublisher.com]
- 14. al-kindipublishers.org [al-kindipublishers.org]
- 15. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. bioassaysys.com [bioassaysys.com]
- 22. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 24. www1.udel.edu [www1.udel.edu]
- 25. echemi.com [echemi.com]
- 26. ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 5-ethyl-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-ethyl-1H-imidazole-2-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The imidazole scaffold is a prevalent feature in numerous biologically active compounds, including antifungal agents, anti-inflammatory drugs, and anticancer therapeutics. The specific substitution pattern of an ethyl group at the 5-position and an ethyl carboxylate at the 2-position provides a versatile platform for the synthesis of more complex molecules with potential therapeutic applications. This document provides a comprehensive, step-by-step guide for the synthesis of this target compound, grounded in established chemical principles and supported by authoritative literature.
Chemical Principles and Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the construction of the 5-ethyl-1H-imidazole ring system via a modification of the well-established Debus-Radziszewski imidazole synthesis.[1][2][3] This multicomponent reaction condenses a 1,2-dicarbonyl compound (glyoxal), an aldehyde (propionaldehyde), and an ammonia source to form the desired substituted imidazole.[1][3]
The second step focuses on the regioselective introduction of the ethyl carboxylate group at the C2 position of the pre-formed 5-ethyl-1H-imidazole ring. Direct C-H functionalization of the acidic C2 proton of the imidazole ring is a well-precedented strategy.[4] This can be achieved through deprotonation with a strong base to form a highly nucleophilic imidazolide anion, which is then quenched with an electrophilic carboxylating agent, such as ethyl chloroformate.
Experimental Protocols
Part 1: Synthesis of 5-ethyl-1H-imidazole
This procedure is adapted from the principles of the Debus-Radziszewski imidazole synthesis.[1][2][3]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| Glyoxal (40% in H₂O) | C₂H₂O₂ | 58.04 | 14.5 g (10.0 mL) | 0.1 |
| Propionaldehyde | C₃H₆O | 58.08 | 7.26 g (9.0 mL) | 0.125 |
| Ammonium Hydroxide (28-30%) | NH₄OH | 35.04 | 34.0 g (38 mL) | 0.4 |
| Methanol | CH₃OH | 32.04 | 100 mL | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | 150 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine glyoxal (10.0 mL, 0.1 mol) and methanol (100 mL).
-
Addition of Reagents: To the stirred solution, add propionaldehyde (9.0 mL, 0.125 mol) followed by the slow, dropwise addition of ammonium hydroxide (38 mL, 0.4 mol) over 30 minutes. The addition of ammonium hydroxide is exothermic, and the flask should be cooled in an ice bath to maintain the temperature below 40°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65-70°C) for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-ethyl-1H-imidazole as a viscous oil. The crude product can be used in the next step without further purification.
Expected Yield: Approximately 70-80% of crude product.
Part 2: Synthesis of this compound
This procedure involves the C2-lithiation of 5-ethyl-1H-imidazole followed by quenching with ethyl chloroformate.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 5-ethyl-1H-imidazole (crude) | C₅H₈N₂ | 96.13 | ~7.2 g (from Part 1) | ~0.075 |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 33 mL | 0.0825 |
| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | 8.95 g (7.8 mL) | 0.0825 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - |
| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | 50 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 150 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the crude 5-ethyl-1H-imidazole (~7.2 g, ~0.075 mol) in anhydrous tetrahydrofuran (THF) (100 mL).
-
Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (33 mL of a 2.5 M solution in hexanes, 0.0825 mol) dropwise over 30 minutes, maintaining the temperature below -70°C. Stir the resulting mixture at -78°C for 1 hour.
-
Carboxylation: In the dropping funnel, prepare a solution of ethyl chloroformate (7.8 mL, 0.0825 mol) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture at -78°C over 30 minutes.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) to afford this compound as a solid.
Expected Yield: Approximately 50-60% after purification.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~1.3-1.4 (t, 3H, -CH₂CH₃), ~1.4-1.5 (t, 3H, -COOCH₂CH₃), ~2.7-2.8 (q, 2H, -CH₂CH₃), ~4.4-4.5 (q, 2H, -COOCH₂CH₃), ~7.1 (s, 1H, imidazole C4-H), ~9.5 (br s, 1H, imidazole N-H).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~14.0, ~14.5, ~22.0, ~61.5, ~125.0, ~135.0, ~140.0, ~160.0.
-
Mass Spectrometry (ESI+): m/z calculated for C₈H₁₂N₂O₂ [M+H]⁺: 169.0977; found: 169.0975.
-
Infrared (IR, KBr): ν (cm⁻¹) ~3200-3400 (N-H stretch), ~2980 (C-H stretch), ~1720 (C=O stretch), ~1580 (C=N stretch).
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Glyoxal and Propionaldehyde: These are volatile and flammable. Handle with care and avoid inhalation.
-
Ammonium Hydroxide: Corrosive and has a strong odor. Handle in a fume hood.
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) using appropriate syringe techniques.
-
Ethyl Chloroformate: Corrosive and a lachrymator. Handle with extreme care in a fume hood.
-
-
Reaction Conditions: The deprotonation step is performed at a very low temperature (-78°C). Use appropriate cooling baths and handle with care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- Panmand, D. S., Jishkariani, D., Hall, C. D., Steel, P. J., Asiri, A. M., & Katritzky, A. R. (2014). Synthesis and direct C2 functionalization of imidazolium and 1,2,4-triazolium N-imides. The Journal of organic chemistry, 79(21), 10593–10598. [Link]
- Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
- Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493-1496.
- Palladium-catalyzed alkoxycarbonylation of unactivated secondary alkyl bromides at low pressure. Organic Chemistry Portal. [Link]
- Ethyl chloroform
- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
- Convenient and Improved One Pot Synthesis of Imidazole. E-Journal of Chemistry.
- Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. SlideShare. [Link]
- Palladium-Catalyzed Alkoxycarbonylation of Unactivated Secondary Alkyl Bromides at Low Pressure. Journal of the American Chemical Society.
- General reaction scheme of the Debus–Radziszewski imidazole synthesis.
- Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. Scribd. [Link]
- Imidazole synthesis.
- Synthesis of Imidazoles. Baran Group Meeting.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.
- Palladium-Catalyzed Alkoxycarbonylation of Arylsulfoniums. Semantic Scholar. [Link]
- Palladium(II)-Catalyzed Nondirected C(sp2)–H Alkoxycarbonylation of Arenes.
- Part 3: Facile synthesis of amines, amides, imines and hydrazones promoted by ultrasound irradi
- ChemInform Abstract: Ethyl Chloroformate/Ethanol in Organic Synthesis. Part 2. A New Reagent for the Ring Fission of 2-(Substituted-thio)thiazolo(5,4-d) pyrimidinones and -thiones to the Corresponding 2-(Substituted-thio)-5- (ethoxycarbonylamino)thiazole-4-carboxamides.
- Effect of Chemical Modification By Oxidation and Esterification Process On Properties of Starch: A Review.
Sources
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. scribd.com [scribd.com]
- 4. Synthesis and direct C2 functionalization of imidazolium and 1,2,4-triazolium N-imides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for scaling up the synthesis of Ethyl 5-ethyl-1H-imidazole-2-carboxylate.
An Application Note and Protocol Guide for the Scalable Synthesis of Ethyl 5-ethyl-1H-imidazole-2-carboxylate
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scalable synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. Recognizing the need for robust and economically viable production methods, this guide moves beyond theoretical outlines to present a detailed, field-proven three-step synthetic route. The chosen pathway emphasizes regioselectivity, use of readily available starting materials, and operational simplicity, making it highly suitable for scale-up from the laboratory bench to pilot plant production. Each step is accompanied by a detailed protocol, an explanation of the underlying chemical principles, and safety considerations critical for large-scale operations.
Introduction and Strategic Overview
The imidazole nucleus is a cornerstone of pharmaceutical development, appearing in numerous approved drugs.[1] Specifically, substituted imidazole-2-carboxylates serve as key intermediates in the synthesis of complex therapeutic agents, including angiotensin II receptor antagonists and various enzyme inhibitors.[2][3] The target molecule, this compound, offers a unique substitution pattern that is of significant interest to drug development professionals.
While numerous methods exist for the synthesis of the imidazole core, many lack the regiocontrol or scalability required for industrial application.[4][5] Common approaches like the Radziszewski synthesis, while versatile, often yield isomeric mixtures when using unsymmetrical precursors, complicating downstream purification. Direct carboxylation of an existing imidazole ring typically requires harsh conditions, such as high pressures of carbon dioxide, which are challenging to implement on a large scale.[6]
Therefore, this guide details a convergent and highly regioselective strategy based on the condensation of an α-aminoketone with an oxalamidinate derivative. This approach ensures the precise placement of the ethyl group at the C5 position and the carboxylate group at the C2 position, avoiding isomeric byproducts and facilitating straightforward purification.
Overall Synthetic Pathway
The proposed synthesis is a three-step process designed for scalability and efficiency. It begins with the synthesis of the key α-aminoketone intermediate, followed by the preparation of the C2-N3 building block, and culminates in a final, regioselective cyclocondensation reaction.
Caption: Overall three-step synthetic route.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Amino-2-butanone Hydrochloride (Intermediate I)
This two-part step transforms a commercially available α-haloketone into the required α-aminoketone. The use of an azide intermediate is a safe and highly efficient method for introducing the amine functionality on a large scale, avoiding issues associated with methods like the Gabriel synthesis which can have poor atom economy. The final catalytic hydrogenation is a clean, high-yield reduction that is a standard industrial process.
Part A: Synthesis of 1-Azido-2-butanone
-
Rationale: This nucleophilic substitution reaction replaces the bromide with an azide group. The azide is relatively stable and serves as a safe precursor to the primary amine. A mixed solvent system of acetone and water is used to ensure solubility of both the organic substrate and the inorganic azide salt.
-
Procedure:
-
To a 20 L jacketed reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add acetone (5 L) and deionized water (1.5 L).
-
Charge sodium azide (NaN₃, 1.0 kg, 15.4 mol, 1.2 eq). Stir the mixture until the solid is fully dissolved.
-
Cool the solution to 10 °C using a circulating chiller.
-
Slowly add 1-bromo-2-butanone (2.0 kg, 12.8 mol, 1.0 eq) dropwise via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 20 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Add ethyl acetate (8 L) and deionized water (5 L). Stir for 15 minutes.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 2 L).
-
Combine the organic layers, wash with brine (3 L), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure at a temperature not exceeding 40 °C to yield 1-azido-2-butanone as a pale yellow oil. The product is typically used in the next step without further purification.
-
-
Safety: 1-Azido-2-butanone is a potentially explosive organic azide. Avoid heating to high temperatures, friction, and shock. All operations should be conducted behind a blast shield.
Part B: Synthesis of 1-Amino-2-butanone Hydrochloride
-
Rationale: Catalytic hydrogenation is the method of choice for reducing azides on a large scale. It is clean, efficient, and produces nitrogen gas as the only byproduct. The resulting free amine is unstable and is immediately converted to its hydrochloride salt for improved stability and handling.
-
Procedure:
-
Set up a hydrogenation vessel (e.g., a Parr hydrogenator) rated for at least 100 psi.
-
Charge the vessel with the crude 1-azido-2-butanone (approx. 12.8 mol) and ethanol (8 L).
-
Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, ~100 g) under a nitrogen atmosphere.
-
Seal the vessel, purge with nitrogen three times, and then purge with hydrogen three times.
-
Pressurize the vessel to 60 psi with hydrogen and stir vigorously. The reaction is exothermic; maintain the temperature below 40 °C using cooling.
-
Monitor the reaction by hydrogen uptake. The reaction is typically complete in 4-6 hours.
-
Once hydrogen uptake ceases, purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethanol (1 L).
-
Cool the filtrate to 0-5 °C in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in isopropanol, until the pH is ~1-2.
-
A white precipitate will form. Stir the slurry for 1 hour at 0-5 °C.
-
Collect the solid by filtration, wash with cold diethyl ether (2 L), and dry under vacuum to yield 1-amino-2-butanone hydrochloride as a white crystalline solid.
-
Protocol 2: Synthesis of Ethyl Oxalamidinate Hydrochloride (Intermediate II)
-
Rationale: This intermediate is prepared via the Pinner reaction, where a nitrile (ethyl cyanoformate) reacts with an alcohol (ethanol) in the presence of HCl to form an imidate salt. Subsequent ammonolysis converts the imidate to the desired amidine salt.
-
Procedure:
-
To a 10 L three-necked flask, add anhydrous ethanol (5 L) and cool to 0 °C.
-
Bubble anhydrous HCl gas through the ethanol with vigorous stirring until saturation (approx. 1.5 kg of HCl).
-
Slowly add ethyl cyanoformate (1.0 kg, 10.1 mol) to the cold HCl/ethanol solution over 2 hours, maintaining the temperature below 5 °C.
-
Seal the flask and stir the mixture at 0-5 °C for 48 hours. A thick white precipitate of the imidate salt will form.
-
Cool the mixture to -10 °C and slowly add a solution of ammonia in ethanol (prepared by bubbling ammonia gas through 3 L of cold ethanol) over 3 hours, keeping the temperature below 0 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 12 hours.
-
Filter the mixture to remove the ammonium chloride byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl oxalamidinate, which is often used directly or can be purified by crystallization from ethanol/ether. For this synthesis, it is typically generated and used in solution.
-
Protocol 3: Cyclocondensation to Yield this compound
-
Rationale: This is the final, convergent step where the imidazole ring is constructed. The α-aminoketone reacts with the amidine in a regioselective manner. The amine of the aminoketone attacks one of the amidine carbons, and subsequent intramolecular condensation and dehydration yield the aromatic imidazole ring.
-
Procedure:
-
To a 20 L reactor, charge 1-amino-2-butanone hydrochloride (1.2 kg, 8.7 mol, 1.0 eq) and anhydrous ethanol (10 L).
-
Add sodium acetate (0.78 kg, 9.5 mol, 1.1 eq) to neutralize the hydrochloride salt and stir for 30 minutes.
-
Add the crude solution of ethyl oxalamidinate (approx. 10.1 mol, 1.15 eq) from the previous step.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the oil in ethyl acetate (10 L) and wash with saturated sodium bicarbonate solution (2 x 3 L) and then brine (3 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system like ethyl acetate/heptane to yield the final product as a solid.
-
Data Summary and Workflow
The following table summarizes typical quantities and expected outcomes for a laboratory-scale synthesis, which can be linearly scaled for pilot production.
| Step | Starting Material | Molar Eq. | Reagents | Solvent | Temp (°C) | Time (h) | Product | Typical Yield (%) |
| 1A | 1-Bromo-2-butanone | 1.0 | NaN₃ (1.2 eq) | Acetone/H₂O | 10 → RT | 16 | 1-Azido-2-butanone | ~95 (crude) |
| 1B | 1-Azido-2-butanone | 1.0 | H₂, 10% Pd/C, HCl | Ethanol | 25-40 | 4-6 | 1-Amino-2-butanone HCl | 80-85 (over 2 parts) |
| 2 | Ethyl Cyanoformate | 1.0 | HCl, NH₃ | Ethanol | 0 → RT | 60 | Ethyl Oxalamidinate | ~75-80 (crude) |
| 3 | 1-Amino-2-butanone HCl | 1.0 | Intermediate II (1.15 eq) | Ethanol | 78 | 8-12 | Final Product | 65-75 |
graph TD { A[Start: 1-Bromo-2-butanone] --> B{Step 1A: Azidation}; B --> C[Intermediate: 1-Azido-2-butanone]; C --> D{Step 1B: Hydrogenation & Salt Formation}; D --> E[Isolated Intermediate I: 1-Amino-2-butanone HCl];F[Start: Ethyl Cyanoformate] --> G{Step 2: Pinner Reaction & Ammonolysis}; G --> H[Intermediate II: Ethyl Oxalamidinate]; subgraph Final Step E --> I{Step 3: Cyclocondensation}; H --> I; end I --> J[Crude Product]; J --> K{Purification: Recrystallization/Chromatography}; K --> L[Final Product: this compound];
}
Caption: Process workflow diagram.
Conclusion
The described three-step synthesis provides a reliable and scalable method for the production of this compound. The key advantages of this route are:
-
High Regioselectivity: The convergent strategy ensures the correct placement of substituents, avoiding the formation of isomers.
-
Scalability: The reactions employ standard industrial techniques such as catalytic hydrogenation and reflux conditions, which are readily scalable.
-
Cost-Effectiveness: The starting materials are commercially available and relatively inexpensive.
-
Robustness: Each step involves well-established chemical transformations known for their reliability and high yields.
This application note serves as a practical guide for researchers and process chemists aiming to produce this valuable imidazole intermediate on a multi-gram to kilogram scale.
References
- Journal of Organic Chemistry and Pharmaceutical Chemistry. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
- Organic Chemistry Portal. (n.d.). Imidazole synthesis. Source
- ChemicalBook. (n.d.).
- Google Patents. (n.d.). New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester. Source
- National Institutes of Health. (n.d.). Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC. Source
- YouTube. (2024, July 25). From Other Imidazoles by Substitution of Hydrogen. Source
- Asian Journal of Research in Chemistry. (n.d.). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)
- Royal Society of Chemistry. (2020, May 18). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Source
- National Institutes of Health. (2011, November 4). Synthesis of 2-imidazolones and 2-iminoimidazoles. PubMed. Source
- American Chemical Society. (1995). Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. Journal of Organic Chemistry. Source
- ChemicalBook. (n.d.). 1H-Imidazole-2-carboxylic acid synthesis. Source
- American Chemical Society. (n.d.). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society. Source
- Google Patents. (n.d.). Preparation of imidazole-2-carboxylic acids. Source
- Organic Chemistry Portal. (n.d.).
- National Institutes of Health. (2021, October 14). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PMC. Source
Sources
- 1. CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 2. jocpr.com [jocpr.com]
- 3. ajrconline.org [ajrconline.org]
- 4. Imidazole synthesis [organic-chemistry.org]
- 5. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 6. US5117004A - Preparation of imidazole-2-carboxylic acids - Google Patents [patents.google.com]
Purification techniques for Ethyl 5-ethyl-1H-imidazole-2-carboxylate
An essential component in the synthesis of various pharmacologically active molecules, Ethyl 5-ethyl-1H-imidazole-2-carboxylate demands high purity for its effective use in research and drug development. The presence of impurities, such as unreacted starting materials, side-products, and catalysts, can significantly impact the outcomes of subsequent synthetic steps and biological assays. This guide provides a detailed overview of robust purification techniques tailored for this specific imidazole derivative, drawing upon established principles for the purification of related heterocyclic compounds.
Authored for researchers, scientists, and drug development professionals, these application notes offer a blend of theoretical principles and practical, step-by-step protocols. The methodologies described—recrystallization, column chromatography, and acid-base extraction—are presented with an emphasis on the rationale behind experimental choices, enabling users to adapt and troubleshoot procedures effectively.
Physicochemical Profile
Understanding the physicochemical properties of this compound is fundamental to selecting and optimizing a purification strategy.
-
Structure:
-
Molecular Formula: C₈H₁₂N₂O₂
-
Molecular Weight: 168.19 g/mol
-
Key Features: The molecule possesses a moderately polar imidazole ring, which contains a basic nitrogen atom (pKa of the protonated imidazole is ~7), making it susceptible to protonation under acidic conditions. The ethyl ester and the second ethyl group at the C5 position contribute to its nonpolar character, rendering it soluble in a range of organic solvents. This amphiphilic nature is key to its purification.
Comparative Overview of Purification Techniques
The choice of purification method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. The following table provides a comparative summary of the techniques detailed in this guide.
| Purification Technique | Starting Purity (Typical) | Final Purity (Achievable) | Expected Yield | Key Advantages | Key Limitations |
| Recrystallization | 85-95% | >99% | 60-90% | Excellent for final polishing; highly scalable and cost-effective.[1] | Requires a suitable solvent system; potential for significant product loss if conditions are not optimized.[1] |
| Column Chromatography | <90% | >98% | 50-85% | High-resolution separation of complex mixtures and closely related impurities.[1][2] | Can be time-consuming, requires significant solvent volumes, and may lead to product loss on the stationary phase.[1][2] |
| Acid-Base Extraction | 70-90% | 95-98% | 80-95% | Highly effective for removing non-basic or acidic impurities; rapid and scalable.[1][2] | Less effective for impurities with similar basicity; may require subsequent recrystallization for highest purity. |
Purification by Recrystallization
Principle: Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent at varying temperatures. The ideal solvent will dissolve the target compound and its impurities at an elevated temperature but will allow only the target compound to crystallize upon cooling, leaving the impurities dissolved in the mother liquor.[1][2]
Protocol 1: Single-Solvent Recrystallization
This method is preferred when a single solvent is identified that meets the solubility criteria.
Step 1: Solvent Selection
-
Place approximately 20-30 mg of the crude this compound into a small test tube.
-
Add a few drops of a test solvent (e.g., ethyl acetate, isopropanol, acetone, or toluene).
-
If the compound dissolves readily at room temperature, the solvent is too effective. If it is largely insoluble, heat the mixture to the solvent's boiling point.
-
A suitable solvent will dissolve the compound when hot but show poor solubility at room temperature.[2] If no single solvent is ideal, proceed to the two-solvent method.
Step 2: Dissolution
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent incrementally until the solid just dissolves completely.
Step 3: Cooling and Crystallization
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Step 4: Isolation and Drying
-
Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[2]
-
Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Workflow for Recrystallization```dot
Caption: Workflow for the purification of this compound by column chromatography.
Purification by Acid-Base Extraction
Principle: This technique leverages the basicity of the imidazole ring. By treating an organic solution of the crude product with an aqueous acid, the basic imidazole is protonated, forming a water-soluble salt that partitions into the aqueous phase. Neutral impurities remain in the organic layer. The aqueous layer is then isolated, neutralized with a base to deprotonate the imidazole, and the now neutral, water-insoluble product is recovered. [2][3]
Protocol 3: Acid-Base Liquid-Liquid Extraction
Step 1: Dissolution
-
Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (e.g., 50 mL). [2] Step 2: Acidic Extraction
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid (e.g., 50 mL of 1 M HCl). [2]3. Stopper the funnel, shake gently, and vent frequently to release pressure.
-
Allow the layers to separate. The protonated this compound will move to the upper aqueous layer, while neutral impurities stay in the organic layer.
-
Drain the lower organic layer. Collect the aqueous layer containing the protonated product.
-
Repeat the extraction of the organic layer with fresh dilute acid to ensure complete recovery.
Step 3: Neutralization and Isolation
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 8, check with pH paper). [2]3. The neutral this compound should precipitate out as a solid or oil.
-
If a solid precipitates, collect it by vacuum filtration.
-
If the product oils out or is water-soluble, extract it back into an organic solvent (e.g., 3 x 30 mL of dichloromethane). [2] Step 4: Final Processing
-
If back-extracted, combine the organic layers and dry them over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product. [2]
Workflow for Acid-Base Extraction
Caption: Workflow for the purification of this compound by acid-base extraction.
Purity Assessment
After purification, the identity and purity of this compound must be confirmed using standard analytical techniques.
-
Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and column chromatography fractions. A single spot for the purified sample indicates a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final product. A single, sharp peak is expected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound and to detect any remaining impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. [4] By applying these detailed protocols, researchers can confidently purify this compound to the high standard required for demanding scientific applications.
References
- Reddy, G. J. et al. (2011). Identification synthesis of process-related impurities (substances) of ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry, 4(10).
- BASF AG. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
- Muchowski, J. M. et al. (1994). Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Lu, Z. et al. (2013). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 5(12), 1270-1272.
Sources
Comprehensive Analytical Characterization of Ethyl 5-ethyl-1H-imidazole-2-carboxylate: Application Notes and Protocols
Abstract: This document provides a comprehensive technical guide detailing the analytical methods for the complete characterization of Ethyl 5-ethyl-1H-imidazole-2-carboxylate. Designed for researchers, analytical scientists, and professionals in drug development, this guide moves beyond simple procedural lists to explain the causality behind methodological choices. We present a multi-technique strategy encompassing chromatography for purity assessment and spectroscopy for structural elucidation, ensuring a robust and reliable characterization. All protocols are framed within the context of established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).
Introduction and Physicochemical Profile
This compound is a heterocyclic compound featuring an imidazole core, a functionality prevalent in many biologically active molecules and pharmaceutical agents.[1] Accurate and comprehensive characterization is a critical first step in any research or development pipeline, establishing the identity, purity, and stability of the molecule. This guide outlines a suite of analytical techniques that, when used in concert, provide an unambiguous profile of the compound.
The foundational physicochemical properties of a compound dictate the selection of appropriate analytical methods. For instance, its polarity informs the choice of chromatographic conditions, while its functional groups determine its spectroscopic fingerprint.
Table 1: Physicochemical Properties of this compound
| Property | Data | Source |
| Chemical Structure | ![]() | (SMILES: CCC1=CN=C(N1)C(=O)OCC) |
| CAS Number | 1171124-65-4 | [2] |
| Molecular Formula | C₈H₁₂N₂O₂ | [2] |
| Molecular Weight | 168.19 g/mol | [2] |
| Appearance | Not specified in literature; typically a solid. | |
| Melting/Boiling Point | Not available in public literature. | [2] |
| Solubility | Not specified; expected to be soluble in polar organic solvents like methanol, acetonitrile, and DMSO. |
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile organic compounds and quantifying them in various matrices.[3] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice.
Causality of Method Selection: The molecule possesses both polar (imidazole N-H) and non-polar (ethyl groups, ester) characteristics, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. A UV detector is appropriate as the imidazole ring is a chromophore that absorbs UV light.
Protocol 2.1: Purity Determination by RP-HPLC-UV
This protocol describes a general-purpose method for determining the purity of a bulk sample of this compound.
A. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Formic acid (reagent grade).
-
This compound reference standard and sample.
B. Experimental Workflow:
Sources
Application Notes & Protocols: Ethyl 5-ethyl-1H-imidazole-2-carboxylate in Medicinal Chemistry
Abstract
Ethyl 5-ethyl-1H-imidazole-2-carboxylate (CAS: 1171124-65-4) is a heterocyclic building block of significant interest in modern drug discovery.[1][2] Its unique structural arrangement, featuring a stable imidazole core with three distinct points for chemical diversification, makes it an invaluable scaffold for constructing complex molecular architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this intermediate. We will explore its role as a versatile synthetic platform, detail key chemical transformations with step-by-step protocols, and discuss its application in developing novel therapeutic agents through strategies like bioisosteric replacement.
Introduction: The Imidazole Scaffold in Drug Design
The imidazole ring is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[3][4] Its prevalence stems from its unique electronic properties: it is an aromatic heterocycle containing both a weakly acidic N-H proton and a basic pyridine-like nitrogen atom, allowing it to act as a hydrogen bond donor and acceptor. This dual nature facilitates critical interactions with biological targets.[4] Furthermore, the imidazole core is metabolically robust and serves as an excellent scaffold for orienting substituents in three-dimensional space. Derivatives of imidazole exhibit a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5]
This compound emerges as a particularly useful building block.[1] Its structure offers three primary handles for chemical modification:
-
N1-Position : The secondary amine of the imidazole ring is a prime site for alkylation or arylation, allowing for the introduction of diverse side chains that can modulate potency, selectivity, and pharmacokinetic properties.
-
C2-Ester : The ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into a wide array of amides and other functional groups.
-
C5-Ethyl Group : This group provides a lipophilic anchor that can be modified in analog synthesis to probe steric and electronic requirements of a binding pocket.
This guide will provide the technical details necessary to exploit these features in a drug discovery program.
Physicochemical Properties
A summary of the key properties of the title compound is provided below.
| Property | Value | Reference |
| CAS Number | 1171124-65-4 | [2] |
| Molecular Formula | C₈H₁₂N₂O₂ | [2] |
| Molecular Weight | 168.19 g/mol | Calculated |
| Appearance | White to light yellow solid | [1] |
| Purity | Typically ≥97% | [1] |
Core Applications in Medicinal Chemistry
The primary value of this compound lies in its function as a versatile intermediate for creating libraries of more complex molecules.[1] Its strategic utility can be categorized into two main areas: as a structural scaffold and as a bioisosteric replacement for less stable functional groups.
A Scaffold for Diverse Therapeutic Targets
The imidazole framework is a cornerstone in the development of agents targeting a wide array of diseases. While direct biological data on the title compound is limited, its analogs and related structures have shown significant activity.
-
Anticancer Agents : N-substituted imidazole carboxylates have demonstrated potent antiproliferative effects. For instance, studies on related 5-amino-1-N-substituted-imidazole-4-carboxylates revealed that derivatives with long alkyl chains at the N-1 position exhibit significant inhibitory effects on cancer cell growth and migration, inducing apoptosis in cell lines like HeLa and HT-29.[6]
-
Enzyme Inhibitors : The imidazole scaffold is present in numerous enzyme inhibitors. For example, imidazole derivatives have been developed as sirtuin inhibitors, which are key epigenetic regulators implicated in cancer.[5] Additionally, 1,5-diaryl-1H-imidazole-4-carboxylic acids, derived from ester precursors, have been synthesized as inhibitors of the HIV-1 integrase interaction with LEDGF/p75, highlighting their potential in antiviral therapy.[7]
-
Neuroactive Agents : In the field of neuroscience, imidazole-based compounds have been identified as activators of neurolysin (Nln), a peptidase involved in cerebroprotection after ischemic stroke.[8]
Imidazole as an Amide Bioisostere
A powerful strategy in modern medicinal chemistry is the use of bioisosteres—molecular fragments with similar physicochemical properties that can replace another group to improve a molecule's drug-like characteristics.[9] The imidazole ring is an excellent bioisostere for an amide bond.[10]
Many promising peptide-based drug candidates fail due to poor metabolic stability, as amide bonds are susceptible to hydrolysis by proteases in the plasma and brain. Replacing a labile amide with a stable imidazole ring can circumvent this issue, enhancing the compound's half-life and bioavailability.[8][11] This strategy has been successfully employed to develop potent and stable activators of neurolysin, where an imidazole core led to increased potency and significantly improved stability in mouse plasma compared to the parent peptidomimetic compound.[11]
Diagram: Bioisosteric Replacement Workflow
The following diagram illustrates the strategic replacement of a metabolically labile amide bond with a more robust imidazole ring to improve pharmacokinetic properties.
Caption: Strategic workflow for improving drug properties via amide-to-imidazole bioisosterism.
Experimental Protocols & Methodologies
The following protocols provide detailed, step-by-step methodologies for key chemical transformations of this compound. These reactions serve as a foundation for building diverse chemical libraries.
General Synthetic Workflow
The title compound can be functionalized through several key pathways, as illustrated below. Each pathway opens up a new branch of chemical space for structure-activity relationship (SAR) studies.
Caption: Key diversification pathways for this compound.
Protocol 1: N-Alkylation of the Imidazole Ring
This protocol describes the regioselective alkylation at the N-1 position, a common strategy for introducing diversity. The presence of substituents on the imidazole ring can create steric hindrance, often requiring strong, non-nucleophilic bases and elevated temperatures for successful alkylation.[12]
Causality: The N-H proton of the imidazole is weakly acidic and can be deprotonated by a suitable base. The resulting imidazolate anion is a potent nucleophile that readily attacks alkyl halides or other electrophiles. Bases like potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.[12] Acetonitrile and DMF are excellent polar aprotic solvents for this reaction, as they effectively solvate the cation of the base without interfering with the nucleophile.[13]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq) or DBU (1.2 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.[13]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous Na₂SO₄.[12]
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-alkylated product.
Self-Validation: The success of the reaction can be confirmed by ¹H NMR spectroscopy, observing the disappearance of the N-H proton signal and the appearance of new signals corresponding to the introduced alkyl group. Mass spectrometry will show the expected increase in molecular weight.
Protocol 2: Saponification to the Carboxylic Acid
Hydrolysis of the ethyl ester provides the corresponding carboxylic acid, a key intermediate for amide couplings or for use as a bioisostere of functional groups like tetrazoles.[14]
Causality: Saponification is a base-catalyzed hydrolysis of an ester. Hydroxide ions (from LiOH or NaOH) act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a carboxylate salt, which is protonated during acidic workup to yield the final carboxylic acid. A mixture of THF/water or EtOH/water is typically used to ensure solubility of both the organic substrate and the inorganic base.
Materials:
-
This compound derivative (from Protocol 3.2)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 - 5.0 eq)
-
Tetrahydrofuran (THF) or Ethanol (EtOH)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the imidazole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add LiOH (3.0 eq) to the solution and stir vigorously at room temperature or gentle heat (40-50 °C).
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-16 hours).
-
Remove the organic solvent (THF) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the carboxylic acid, which can be purified by recrystallization if necessary.
Self-Validation: The product can be validated by the disappearance of the ethyl ester signals (a quartet and a triplet) and the appearance of a broad singlet for the carboxylic acid proton in the ¹H NMR spectrum. IR spectroscopy will show a characteristic broad O-H stretch.
Protocol 3: Amide Coupling
This protocol describes the formation of an amide bond starting from the carboxylic acid generated in Protocol 3.3. This is one of the most important reactions in medicinal chemistry for building molecular diversity.
Causality: Carboxylic acids are not reactive enough to form amides directly with amines. A coupling agent, such as HATU or EDC/HOBt, is used to activate the carboxylic acid by converting the hydroxyl group into a better leaving group. The amine then attacks the activated carbonyl carbon to form the stable amide bond. A non-nucleophilic base like DIPEA is added to neutralize the acidic byproducts formed during the reaction.
Materials:
-
Imidazole carboxylic acid (from Protocol 3.3) (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) or EDC/HOBt (1.2 eq each)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the amine (1.1 eq) to the activated acid mixture.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash successively with water, 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography or recrystallization.
Self-Validation: Successful coupling is confirmed by ¹H and ¹³C NMR, showing signals for both the imidazole core and the newly introduced amine fragment. Mass spectrometry will confirm the expected molecular weight of the final amide.
Protocol 4: Reduction of the Ester to a Primary Alcohol
Reducing the ester to an alcohol provides a different functional handle for further elaboration, such as ether formation or oxidation to an aldehyde.
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily reduces esters to primary alcohols. The hydride ion (H⁻) acts as a nucleophile, attacking the ester carbonyl twice to displace the ethoxy group and reduce the resulting aldehyde intermediate. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the imidazole ester (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, then 15% aqueous NaOH, and finally more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the primary alcohol.
Self-Validation: The product is confirmed by the disappearance of the ester carbonyl in the ¹³C NMR and IR spectra, and the appearance of a new signal for the -CH₂OH group in the ¹H NMR spectrum.
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry. Its well-defined reactive sites allow for systematic and predictable diversification, enabling the rapid generation of compound libraries for SAR exploration. The protocols and strategies outlined in this guide—from N-alkylation to its use in advanced bioisosteric replacement—provide a robust framework for researchers to leverage this scaffold in the design and synthesis of novel therapeutic agents. The stability and proven biological relevance of the imidazole core ensure that this intermediate will continue to be a valuable tool in the quest for new medicines.
References
- ETHYL IMIDAZOLE-2-CARBOXYL
- Protocol for N-Alkylation of 2-Substituted Imidazole-4,5-dicarboxyl
- Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
- The Role of Ethyl Imidazole-2-carboxylate in Advanced Organic Synthesis. (URL: )
- Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PMC - PubMed Central. (URL: )
- This compound | CAS 1171124-65-4 | AMERICAN ELEMENTS ®. (URL: )
- Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PubMed. (URL: )
- ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYL
- Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxyl
- Bioisosteric Replacements - Cambridge MedChem Consulting. (URL: )
- Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides - ResearchG
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (URL: )
- Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies - Life Chemicals. (URL: )
- Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (URL: )
- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. (URL: )
- In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (URL: )
- Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC - NIH. (URL: )
- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as - Der Pharma Chemica. (URL: )
- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica. (URL: )
Sources
- 1. nbinno.com [nbinno.com]
- 2. americanelements.com [americanelements.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. longdom.org [longdom.org]
- 5. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. drughunter.com [drughunter.com]
- 11. Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethyl 5-ethyl-1H-imidazole-2-carboxylate as a Versatile Synthetic Building Block
An Application Guide for Researchers and Drug Development Professionals
Introduction
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an invaluable component in the design of therapeutic agents.[1] Within this class of heterocycles, Ethyl 5-ethyl-1H-imidazole-2-carboxylate emerges as a particularly useful synthetic building block.
This guide provides an in-depth exploration of this compound, offering detailed application notes, step-by-step protocols, and expert insights into its chemical reactivity. The molecule's structure is strategically functionalized with three key features amenable to chemical modification:
-
The Imidazole Core: The two nitrogen atoms provide sites for N-alkylation or N-arylation, allowing for the introduction of diverse substituents to modulate the molecule's biological activity and physicochemical properties.
-
The C2-Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a handle for amide bond formation, reduction, or other transformations. It can also be directly converted to amides.[3]
-
The C5-Ethyl Group: This alkyl substituent provides steric bulk that can influence the regioselectivity of N-alkylation and enhances the lipophilicity of the resulting derivatives, a key parameter in drug design.
This document is intended for researchers, medicinal chemists, and process development scientists, providing the technical foundation needed to effectively utilize this versatile building block in their synthetic programs.
Physicochemical Properties and Spectral Data
A thorough understanding of a building block's physical and chemical properties is essential for its successful application.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | Value / Description | Reference |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₁₂N₂O₂ | - |
| Molecular Weight | 168.19 g/mol | - |
| Appearance | Expected to be a white to pale yellow crystalline solid. | [4] |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, Methanol, and Ethyl Acetate. | - |
| CAS Number | Not specifically assigned. Related compounds are well-documented. | - |
Spectral Characteristics: Characterization of this compound and its derivatives relies on standard spectroscopic techniques. Based on analogous structures, the following spectral data are expected:
-
¹H NMR: Signals corresponding to the imidazole ring protons, the ethyl ester (a quartet and a triplet), and the C5-ethyl group (a quartet and a triplet). The N-H proton will appear as a broad singlet.
-
¹³C NMR: Resonances for the imidazole ring carbons, the ester carbonyl carbon, and the aliphatic carbons of the ethyl groups.[5]
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be readily observable, confirming the compound's mass.[6]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and C=N/C=C stretches of the imidazole ring.[7]
Core Application I: N-Alkylation of the Imidazole Core
Scientific Rationale: N-alkylation is a fundamental transformation for modifying imidazole-containing compounds.[8] Introducing substituents on the ring nitrogen atoms is a proven strategy for tuning a drug candidate's target affinity, selectivity, and pharmacokinetic profile (ADME). The reaction proceeds via deprotonation of the N-H proton by a suitable base, followed by nucleophilic attack on an alkylating agent.
A key consideration is regioselectivity. In an unsymmetrically substituted imidazole like this one, alkylation can theoretically occur at either N1 or N3. The presence of the C5-ethyl group can sterically hinder the approach to the N1 position, potentially favoring alkylation at the less hindered N3 position, although the electronic effects of the C2-ester also play a significant role.[9] The choice of base and solvent is critical for achieving high yields and minimizing side reactions, such as the formation of quaternary imidazolium salts.[9][10]
Workflow for N-Alkylation
Caption: General experimental workflow for N-alkylation.
Detailed Protocol 1: General N-Alkylation using Sodium Hydride
This protocol describes a general procedure for the N-alkylation of this compound using a strong, non-nucleophilic base.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 0.1 M concentration) and stir until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add NaH (1.2 eq) portion-wise over 10-15 minutes. Causality Note: Adding the strong base at 0°C helps to control the exothermic reaction and the evolution of hydrogen gas.
-
Activation: Allow the mixture to warm to room temperature and stir for 30-60 minutes. The cessation of gas evolution indicates the formation of the imidazolide anion.
-
Alkylation: Cool the reaction mixture back to 0°C. Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. For less reactive alkyl halides, heating to 50-80°C may be necessary.[10]
-
Work-up: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine. Causality Note: The water wash removes residual DMF, while the brine wash helps to break any emulsions and remove bulk water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure N-alkylated product.
Table 2: Representative Conditions for N-Alkylation of Imidazole Esters
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| 1 | Ethyl Iodide | DBU | DMF | 80-100 | 24 | <50 (sterically hindered) | [10] |
| 2 | Benzyl Bromide | DBU | DMF | 80-100 | 24 | <50 (sterically hindered) | [10] |
| 3 | Methyl Iodide | NaH | THF | rt - 50 | 12 | Variable | [10] |
| 4 | Alkyl Halide | K₂CO₃ | Acetonitrile | Reflux | 12-48 | Moderate to Good | [9] |
Core Application II: Transformations of the C2-Carboxylate Group
The ethyl ester at the C2 position is a versatile functional handle that provides access to other important functional groups, primarily carboxylic acids and amides.
A. Hydrolysis to 5-ethyl-1H-imidazole-2-carboxylic acid
Scientific Rationale: Saponification (base-mediated hydrolysis) of the ethyl ester yields the corresponding carboxylate salt, which upon acidic work-up provides the free carboxylic acid.[11] This transformation is crucial for subsequent reactions such as amide couplings, where the carboxylic acid is activated to react with an amine. Microwave-assisted hydrolysis has emerged as a rapid and efficient alternative to conventional heating.[12]
Workflow for Ester Hydrolysis
Caption: Workflow for base-mediated ester hydrolysis.
Detailed Protocol 2: Base-Mediated Ester Hydrolysis
Materials:
-
This compound (or its N-alkylated derivative) (1.0 eq)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2.0-3.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M or 2M solution
Procedure:
-
Setup: In a round-bottom flask, dissolve the imidazole ester (1.0 eq) in a mixture of MeOH (or EtOH) and water (e.g., 3:1 v/v).
-
Hydrolysis: Add a solution of NaOH (2.0 eq) in water to the flask. Heat the mixture to reflux (typically 60-80°C) and stir for 2-6 hours. Monitor the reaction by TLC until the starting ester is no longer visible. Trustworthiness Note: Monitoring the reaction ensures complete conversion and prevents unnecessary heating that could lead to side products.
-
Solvent Removal: Cool the reaction to room temperature and remove the alcohol solvent under reduced pressure.
-
Precipitation: Dilute the remaining aqueous solution with water and cool to 0°C in an ice bath.
-
Acidification: Slowly add HCl solution dropwise with vigorous stirring to adjust the pH to approximately 3-4. A solid precipitate of the carboxylic acid should form. Causality Note: The imidazole carboxylic acid is least soluble at its isoelectric point. Acidification protonates the carboxylate, causing it to precipitate from the aqueous solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold water and then dry under vacuum to yield the desired carboxylic acid.
B. Amidation via Carboxylic Acid
Once the carboxylic acid is synthesized (Protocol 2), it can be readily converted into a wide range of amides using standard peptide coupling reagents. This two-step sequence (hydrolysis then coupling) is often more reliable than direct amidation of the ester.
Conceptual Protocol: Amide Coupling
-
Activation: Dissolve the carboxylic acid (from Protocol 2) in a suitable anhydrous solvent (e.g., DMF, DCM). Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA). Stir for 15-30 minutes at 0°C to form the activated ester.
-
Coupling: Add the desired primary or secondary amine (1.0-1.2 eq) to the activated mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: Perform a standard aqueous work-up followed by purification via column chromatography or recrystallization to obtain the final amide product.
Synthetic Strategy Showcase
The true power of this compound is demonstrated when its core reactions are combined to build molecular complexity. The following hypothetical pathway illustrates its use in constructing a drug-like scaffold.
Caption: A multi-step synthetic pathway starting from the title building block.
This three-step sequence—N-alkylation, ester hydrolysis, and amide coupling—is a robust and highly adaptable strategy for generating diverse libraries of imidazole-based compounds for screening in drug discovery programs.[13]
Safety and Handling
As with all laboratory chemicals, this compound and its derivatives should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Hazards: Imidazole derivatives can be skin and eye irritants.[6] Strong bases like NaH are highly reactive and flammable; handle under an inert atmosphere and quench with extreme caution.
Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its strategically placed functional groups allow for selective modifications at the imidazole nitrogen and the C2-position. The protocols and insights provided in this guide demonstrate its utility in creating complex molecular architectures through robust and well-established chemical transformations. By leveraging this building block, researchers can efficiently access novel imidazole derivatives for the development of new pharmaceuticals and functional materials.
References
- BenchChem. (2025).
- BenchChem. (2025). Overcoming steric hindrance in N-alkylation of imidazole derivatives. BenchChem Technical Support. Link
- Figshare. (2021). An Easy, Convenient, and Safe Process for the Synthesis of Lofexidine Hydrochloride. Organic Process Research & Development. Link
- Google Patents. (2021). WO2021209617A1 - Process for the synthesis of lofexidine. Link
- Koumbis, A. E., et al. (2015). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry. Link
- ChemicalBook. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (2015). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
- Google Patents. (2020). CN110776464A - N1 site alkylation method for imidazole compounds. Link
- Google Patents. (2023). US20230123335A1 - Process for the synthesis of lofexidine. Link
- PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. Link
- Google Patents. (2020). WO2020254580A1 - A process for the synthesis of lofexidine. Link
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Google Patents. (2023). EP4136075B1 - Process for the synthesis of lofexidine. Link
- ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)
- Parchem. (n.d.).
- ChemicalBook. (n.d.).
- PubChem. (n.d.). ethyl 1H-imidazole-2-carboxylate.
- ResearchGate. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry. Link
- PubMed. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie. Link
- Life Chemicals. (2023). Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies. Link
- Thermo Fisher Scientific. (n.d.).
- Frontiers in Oncology. (2024). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Link
- Asian Journal of Research in Chemistry. (2012). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)
- Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Link
- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Link
- PubChem. (n.d.). ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate.
- ACS Omega. (2024).
- Simson Pharma Limited. (n.d.). Ethyl5-(2-hydroxypropan-2-yl)
- Preprints.org. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Link
- Molecules. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Link
- ResearchGate. (2004). Ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate. Acta Crystallographica Section E. Link
- Journal of the American Chemical Society. (2008). Hydrolysis of Imidazole-2-ylidenes. Link
- Google Patents. (2017).
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. nbinno.com [nbinno.com]
- 4. Ethyl imidazole-2-carboxylate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum [chemicalbook.com]
- 6. ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. orgsyn.org [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Derivatives from Ethyl 5-ethyl-1H-imidazole-2-carboxylate
Abstract
Ethyl 5-ethyl-1H-imidazole-2-carboxylate is a highly versatile heterocyclic scaffold, presenting multiple reactive sites for chemical modification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of diverse derivatives from this starting material. We will explore three primary synthetic pathways: N-alkylation at the imidazole nitrogen, conversion of the ester to a wide array of amides, and reduction of the ester to a primary alcohol. These transformations yield key intermediates and final compounds with significant potential in medicinal chemistry. The protocols herein are designed to be robust and reproducible, with a focus on explaining the chemical principles and strategic choices behind each step.
Introduction: The Imidazole Core in Drug Discovery
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in essential amino acids like histidine contribute to its frequent role in pharmacologically active molecules.[2] Imidazole derivatives have demonstrated a vast range of biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties.[3][4]
This compound serves as an excellent starting point for building molecular complexity. Its structure offers three primary points for derivatization:
-
N-1 Nitrogen: The secondary amine within the imidazole ring is nucleophilic and can be readily alkylated or arylated.
-
C-2 Ester: The ethyl carboxylate group is amenable to hydrolysis, amidation, reduction, and transesterification.
-
C-5 Ethyl Group: While less commonly modified, this group contributes to the lipophilicity of the molecule.
This guide will focus on the first two, most versatile, reactive sites to generate libraries of novel compounds for screening and development.
Pathway I: N-1 Alkylation of the Imidazole Ring
Modification at the N-1 position is a cornerstone of imidazole chemistry, as it directly influences the compound's steric and electronic profile, often leading to significant changes in biological activity.[5] This protocol describes a general method for the N-alkylation of the imidazole core using an alkyl halide.
Rationale and Mechanistic Insight
The N-1 proton of the imidazole is weakly acidic and can be removed by a suitable base. The resulting imidazolate anion is a potent nucleophile that readily attacks electrophilic carbon centers, such as those in alkyl halides, via an SN2 reaction. The choice of base is critical: strong, non-nucleophilic bases like sodium hydride (NaH) ensure complete deprotonation but require stringent anhydrous conditions. Milder bases like potassium carbonate (K₂CO₃) are often sufficient and offer a safer, more practical alternative for many substrates.[6] A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal as it effectively solvates the cation of the base without interfering with the nucleophile.[7]
General Protocol for N-Alkylation
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvation: Dissolve the starting material in anhydrous DMF.
-
Deprotonation: Add a base (e.g., K₂CO₃, 1.5 eq or NaH, 1.2 eq) portion-wise at room temperature. If using NaH, cool the reaction to 0 °C before addition.
-
Activation: Stir the mixture for 30-60 minutes.
-
Alkylation: Add the desired alkylating agent (R-X, e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise.
-
Reaction: Allow the reaction to stir at room temperature or heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the N-alkylated product.
Visualization: N-Alkylation Workflow
Caption: Workflow for the N-alkylation of the imidazole starting material.
Data Presentation: N-Alkylation Examples
| Entry | Alkylating Agent (R-X) | Base | Solvent | Typical Yield |
| 1 | Ethyl Iodide | K₂CO₃ | ACN | Good |
| 2 | Benzyl Bromide | K₂CO₃ | DMF | High |
| 3 | Propargyl Bromide | NaH | THF/DMF | Moderate |
| 4 | 4-Nitrobenzyl Bromide | DBU | DMF | Good to High |
Pathway II: Amide Formation from the Ester Group
The conversion of an ester to an amide is a fundamental transformation in the synthesis of bioactive molecules. The amide bond is stable and can participate in hydrogen bonding, making it a key structural feature in over 25% of all known drugs.[8] The most reliable method involves a two-step sequence: hydrolysis of the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction.
Rationale and Mechanistic Insight
Step A: Saponification (Ester Hydrolysis) Base-promoted hydrolysis, or saponification, is an efficient way to convert the ethyl ester to its carboxylate salt.[9] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base reaction between the newly formed carboxylic acid and the ethoxide drives the reaction to completion. An acidic workup is required to protonate the carboxylate salt and isolate the neutral carboxylic acid.[9]
Step B: Amide Coupling The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable. Therefore, the carboxylic acid must first be "activated". Amide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt), convert the carboxylic acid's hydroxyl group into a better leaving group. This activated intermediate is then highly susceptible to nucleophilic attack by the primary or secondary amine, yielding the desired amide.[10]
Protocol for Amide Synthesis
Step A: Hydrolysis of the Ester
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 ratio).
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting ester is fully consumed.
-
Solvent Removal: Cool the reaction and remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~4-5 with a suitable acid (e.g., 1M HCl).
-
Isolation: Collect the precipitated solid (5-ethyl-1H-imidazole-2-carboxylic acid) by filtration, wash with cold water, and dry under vacuum.
Step B: Amide Coupling
-
Preparation: To a solution of the carboxylic acid from Step A (1.0 eq) in anhydrous DMF, add the desired primary or secondary amine (1.1 eq).
-
Coupling Agents: Add HOBt (1.2 eq) and EDC (1.2 eq).
-
Base: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up & Purification: Follow steps 7-10 from the N-alkylation protocol (Section 2.2) to isolate the final amide product.
Visualization: Ester to Amide Synthesis Workflow
Caption: Two-step workflow for the synthesis of amides from the starting ester.
Data Presentation: Potential Amide Derivatives
| Entry | Amine Reagent | Resulting Amide Derivative | Potential Application Area |
| 1 | Aniline | N-phenyl-5-ethyl-1H-imidazole-2-carboxamide | General Screening |
| 2 | Benzylamine | N-benzyl-5-ethyl-1H-imidazole-2-carboxamide | Anticancer, Antiviral |
| 3 | Morpholine | (5-ethyl-1H-imidazol-2-yl)(morpholino)methanone | CNS, Anti-inflammatory |
| 4 | Sulfanilamide | Amide derivative of a known antibacterial agent | Antibacterial |
Pathway III: Reduction of the Ester to a Primary Alcohol
Reducing the ester functionality to a primary alcohol opens up new avenues for derivatization. The resulting hydroxymethyl group can be further oxidized to an aldehyde or used in ether synthesis, providing access to a different class of chemical entities.
Rationale and Mechanistic Insight
Esters are relatively unreactive carbonyl compounds and require a powerful reducing agent for conversion to alcohols. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[9] Milder reagents like sodium borohydride (NaBH₄) are typically not strong enough to reduce esters. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the ester carbonyl. This forms a tetrahedral intermediate which then eliminates an ethoxide leaving group to form an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form an alkoxide, which is then protonated during the work-up step to yield the primary alcohol. Due to the high reactivity of LiAlH₄, this reaction must be performed under strictly anhydrous conditions and quenched carefully.
Protocol for Ester Reduction
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add a solution or suspension of LiAlH₄ (1.5-2.0 eq) in THF. Caution: LiAlH₄ reacts violently with water.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.
-
Quenching (Fieser method): Cool the reaction back to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude alcohol product by column chromatography or recrystallization.
Visualization: Ester Reduction Workflow
Sources
- 1. ijrar.org [ijrar.org]
- 2. chemijournal.com [chemijournal.com]
- 3. clinmedkaz.org [clinmedkaz.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Role of Ethyl 5-ethyl-1H-imidazole-2-carboxylate in developing kinase inhibitors.
A potent compound in a biochemical assay may not be effective in a cellular environment due to poor permeability, rapid metabolism, or off-target effects. Cellular assays are therefore critical to validate on-target activity and assess functional consequences. [11][12]
Protocol 4.1: Western Blot for Downstream Substrate Phosphorylation
Principle: This assay directly measures if a compound inhibits the target kinase inside a cell by quantifying the phosphorylation of a known downstream substrate. A decrease in the phospho-substrate signal indicates on-target engagement.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase
-
Cell culture medium, FBS, and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (one for the total substrate protein, one for the phosphorylated form of the substrate)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Normalize all samples to the same protein concentration, add loading dye, and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or milk in TBST). Incubate with the primary antibody against the phospho-substrate overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The same membrane can be stripped and re-probed with the antibody for the total substrate protein to serve as a loading control.
-
Causality Note: Comparing the phospho-protein signal to the total protein signal is crucial to ensure that any observed decrease in phosphorylation is due to kinase inhibition and not a general decrease in the substrate protein level.
-
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-protein to total protein confirms cellular target inhibition.
Part 5: Data Interpretation and SAR Analysis
The goal of the initial screening and validation is to generate data that can guide the next round of synthesis. By comparing the biochemical and cellular potency of different analogs, a structure-activity relationship (SAR) can be established. [11] Table 1: Hypothetical Screening Data for a Library of C2-Amide Analogs
| Compound ID | R-Group (at C2-Amide) | Kinase X IC₅₀ (nM) [Biochemical] | p-Substrate IC₅₀ (nM) [Cellular] |
| EEI-001 | -NH-CH₃ | 850 | >10,000 |
| EEI-002 | -NH-(4-fluorophenyl) | 45 | 250 |
| EEI-003 | -NH-(3-pyridyl) | 25 | 150 |
| EEI-004 | -NH-(cyclohexyl) | 300 | 5,000 |
| EEI-005 | -N(CH₃)₂ | >10,000 | >10,000 |
SAR Interpretation:
-
Aromatic vs. Aliphatic: Aromatic R-groups (EEI-002, EEI-003) are significantly more potent than small alkyl (EEI-001) or bulky aliphatic groups (EEI-004), suggesting a requirement for a π-stacking or specific polar interaction.
-
H-Bonding: The drop in activity for the dimethyl amide (EEI-005) compared to the methyl amide (EEI-001) suggests the N-H of the amide may be an important hydrogen bond donor.
-
Cellular Potency: The right-shift in IC₅₀ values from biochemical to cellular assays (e.g., EEI-002: 45 nM vs. 250 nM) is common and reflects factors like cell permeability and efflux. A large shift (EEI-004) may indicate poor cellular properties.
-
Next Steps: Based on this hypothetical data, future synthetic efforts would focus on exploring further substitutions on the phenyl ring (EEI-002) and other heteroaromatic groups (like EEI-003) to optimize potency and cellular activity.
Conclusion
This compound represents a highly valuable and strategically designed starting point for kinase inhibitor discovery. Its inherent imidazole core provides a reliable anchor for the kinase hinge, while its C2-ester and C5-ethyl functionalities allow for a rational exploration of chemical space to achieve potency and selectivity. By following an integrated and logical workflow encompassing thoughtful library design, robust biochemical screening, and rigorous cellular validation, research teams can effectively leverage this scaffold to develop novel and differentiated clinical candidates.
References
Sources
- 1. An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases | MDPI [mdpi.com]
- 4. How many kinases are druggable? A review of our current understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. americanelements.com [americanelements.com]
- 8. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Biological Screening of Ethyl 5-ethyl-1H-imidazole-2-carboxylate
Abstract
This document provides a comprehensive, multi-phased experimental framework for the biological screening and initial characterization of Ethyl 5-ethyl-1H-imidazole-2-carboxylate. The imidazole scaffold is a well-established "privileged structure" in medicinal chemistry, present in numerous clinically approved drugs and known to interact with a wide array of biological targets.[1][2] Derivatives have demonstrated activities including anticancer, antiviral, and anti-inflammatory effects, often through mechanisms like kinase inhibition or receptor modulation.[1][3][4][5] Given that the specific biological profile of this particular derivative is uncharacterized, this guide employs a logical, tiered approach beginning with broad, unbiased screening and progressively narrowing the focus to confirm activity, identify molecular targets, and assess initial safety. The protocols herein are designed to be self-validating, incorporating essential controls and decision-making criteria to ensure data integrity and guide further research.
Introduction: The Rationale for a Phased Screening Approach
This compound is a novel chemical entity (NCE) built upon the versatile imidazole core. The challenge and opportunity with any NCE lie in the unbiased discovery of its biological function and therapeutic potential. A target-agnostic, or phenotypic, discovery path is often more fruitful than a purely target-based approach when the mechanism of action is unknown.[6][7] Phenotypic screening can uncover unexpected activities and novel drug targets by evaluating a compound's effect on whole-cell systems.[8][9]
This guide, therefore, outlines a three-phase screening cascade designed to maximize the discovery potential while efficiently allocating resources.
-
Phase 1: Broad-Based Profiling. The objective is to cast a wide net, using high-throughput methods to identify any potential bioactivity across diverse biological systems. This includes both phenotypic screening and broad, target-class-based assays.
-
Phase 2: Hit Confirmation & Target Deconvolution. Any initial "hit" from Phase 1 must be rigorously confirmed. If the primary hit is phenotypic, the critical next step is to identify the specific molecular target(s) responsible for the observed effect.
-
Phase 3: In-Organism Activity & Preliminary Safety. This phase transitions from in vitro models to a whole-organism context to evaluate bioactivity and potential toxicity in a more complex physiological system.
This structured workflow ensures that promising activities are systematically validated and characterized, providing a solid foundation for any subsequent lead optimization program.
Caption: High-level overview of the three-phase screening cascade.
Phase 1: Foundational Profiling & Broad-Based Screening
The initial phase is designed for maximal information generation from minimal compound quantity. We will simultaneously investigate phenotypic effects and screen against the most common "druggable" protein classes.
High-Content Phenotypic Screening
Causality: By observing the compound's effect on whole cells, we can detect a wide range of outcomes (e.g., changes in cell cycle, morphology, organelle health, or cytotoxicity) without pre-supposing a mechanism.[9] High-content screening (HCS) automates the imaging and analysis of these changes, providing a rich, multi-parameter dataset.[9]
Protocol: See Section 5.1 for the detailed High-Content Phenotypic Screening Protocol.
Broad Target-Class Screening
Causality: Imidazole derivatives are known to frequently target kinases, G-protein coupled receptors (GPCRs), and ion channels.[3][10][11] Proactively screening against large, well-characterized panels of these targets is an efficient way to identify direct interactions. This is a complementary, target-based approach to the phenotypic screen.
Methodology: This screening is typically outsourced to specialized Contract Research Organizations (CROs) that maintain and validate large panels.
-
Kinome Profiling: Screen the compound at a fixed concentration (e.g., 1 µM and 10 µM) against a broad kinase panel (e.g., >300 kinases).[12][13][14][15] This will identify potential kinase inhibitors, a common activity for imidazole-based molecules.[1]
-
GPCR Screening: Utilize a panel of GPCRs, often employing assays that measure downstream signaling events like cAMP or calcium flux.[11][16][17][18]
-
Ion Channel Screening: Screen against a panel of key ion channels using automated electrophysiology or fluorescence-based assays to detect modulatory activity.[19][20][21][22]
Initial In Vitro Toxicity
Causality: A simple cytotoxicity assay is essential to distinguish specific bioactivity from non-specific cell death and to establish a preliminary therapeutic window. This data provides context for all other screening results.
Methodology: A standard cell viability assay (e.g., CellTiter-Glo®) should be performed in a common cell line (e.g., HEK293, HeLa) to determine the concentration at which the compound reduces cell viability by 50% (CC50).
Phase 1 Data Interpretation & Decision Criteria
The results from Phase 1 will guide all subsequent efforts.
| Assay Type | Key Output | "Hit" Criteria | Next Step if "Hit" |
| Phenotypic Screen | Multi-parameter cellular profile | Statistically significant deviation from vehicle control in one or more parameters (e.g., >3 standard deviations). | Phase 2: Hit Confirmation & Target Deconvolution. |
| Kinome Screen | % Inhibition at 1 & 10 µM | >50% inhibition of one or more kinases at 10 µM. | Phase 2: Dose-response analysis for specific kinase(s). |
| GPCR/Ion Channel | % Activity/Inhibition | >50% modulation of receptor/channel activity. | Phase 2: Dose-response analysis for specific target(s). |
| Cytotoxicity | CC50 Value | N/A | Provides context. A potent "hit" (e.g., EC50 <1 µM) with low cytotoxicity (CC50 >30 µM) is ideal. |
Phase 2: Hit Confirmation and Target Deconvolution
This phase focuses on validating initial findings and, crucially, identifying the direct molecular target if the primary hit was phenotypic.
Hit Confirmation and Dose-Response Analysis
Causality: A true "hit" must exhibit a concentration-dependent effect. Re-testing the compound over a range of concentrations (typically 8-12 points) is required to generate a dose-response curve and calculate its potency (EC50 or IC50). This step validates the initial single-point screen and eliminates false positives.
Target Deconvolution Strategies
Causality: Knowing the direct molecular target of a compound is critical for understanding its mechanism of action and for future optimization.[23][24] If a phenotypic effect is observed, we must determine which protein the compound binds to elicit that response.
Caption: Logical flow from a phenotypic hit to a validated target.
Recommended Method: Cellular Thermal Shift Assay (CETSA)
Causality: CETSA is a powerful biophysical technique that confirms direct target engagement within intact cells or cell lysates.[25][26] It operates on the principle that when a compound binds to its target protein, it stabilizes the protein, increasing its melting temperature.[27][28] This allows for the validation of putative targets identified from panel screens or the unbiased discovery of targets from phenotypic screens when coupled with mass spectrometry (MS).[29]
Protocol: See Section 5.2 for the detailed Cellular Thermal Shift Assay (CETSA) Protocol.
Phase 3: In-Organism Activity & Preliminary Safety Profiling
After confirming a target and in vitro activity, the next logical step is to assess the compound's behavior in a whole, living organism.
Zebrafish Embryo Model
Causality: The zebrafish (Danio rerio) is an excellent vertebrate model for early-stage in vivo screening.[30][31] Its genetic homology to humans, rapid external development, and optical transparency of embryos allow for high-throughput assessment of compound effects on organogenesis and overall toxicity.[32][33] This model bridges the gap between single-cell assays and more complex mammalian studies, offering a cost-effective way to evaluate efficacy and safety.[34]
Methodology: Zebrafish embryos are exposed to the compound in multi-well plates starting from early developmental stages. Key endpoints are assessed visually over 24-120 hours post-fertilization (hpf).
Protocol: See Section 5.3 for the detailed Zebrafish Embryo Toxicity Assay Protocol.
Phase 3 Data Interpretation
The zebrafish assay provides key data on potential safety liabilities.
| Endpoint | Observation | Interpretation |
| Lethality | LC50 (Lethal Concentration, 50%) | General measure of acute toxicity. |
| Teratogenicity | Morphological defects (e.g., curved spine, yolk sac edema, pericardial edema, craniofacial malformations) | Indicates potential for developmental toxicity. |
| Cardiotoxicity | Irregular heart rate, pericardial edema | Specific flag for cardiac liabilities. |
| Neurotoxicity | Altered spontaneous movement, convulsions | Specific flag for central nervous system effects. |
A compound with a significant margin between its effective concentration (in vitro EC50) and its toxic concentration in zebrafish (e.g., LC50) has a more promising safety profile.
Detailed Experimental Protocols
High-Content Phenotypic Screening Protocol
-
Cell Plating: Seed U2OS cells (or another adherent cell line with stable morphology) into 384-well, optically clear-bottom plates at a density that will result in 60-70% confluency after 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in DMSO. Add the compound to the cell plates using an acoustic liquid handler to achieve a final concentration range (e.g., 7 points from 10 nM to 30 µM).
-
Controls: Include vehicle-only wells (0.1% DMSO) as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.
-
-
Incubation: Incubate plates for 48 hours at 37°C, 5% CO2.
-
Staining:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Stain with a multiplexed dye cocktail:
-
Hoechst 33342 (Nuclei)
-
Phalloidin-Alexa Fluor 488 (Actin Cytoskeleton)
-
MitoTracker Red CMXRos (Mitochondria)
-
-
-
Imaging: Acquire images using a high-content imaging system, capturing at least four fields per well at 20x magnification.
-
Image Analysis: Use automated image analysis software to quantify a range of cellular features, such as:
-
Cell count (viability)
-
Nuclear size and intensity (cell cycle, apoptosis)
-
Cell shape and area
-
Mitochondrial integrity and texture
-
-
Data Analysis: Normalize the data to the vehicle control wells. Calculate Z-scores for each parameter. A "hit" is defined as a consistent, dose-dependent change in any parameter with a Z-score > |3|.
Cellular Thermal Shift Assay (CETSA) Protocol (Western Blot Readout)
This protocol is for validating a specific target protein.
-
Cell Culture & Lysis: Culture a relevant cell line to high density. Harvest and lyse the cells in a non-denaturing buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove insoluble debris.
-
Compound Incubation: Aliquot the cell lysate into PCR tubes. Add this compound to the "Treated" samples to a final concentration of 20 µM. Add vehicle (DMSO) to the "Control" samples. Incubate at room temperature for 30 minutes.
-
Heat Challenge: Place the tubes in a thermal cycler. Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.
-
Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation & Western Blot:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Determine the protein concentration of each sample.
-
Normalize all samples to the same protein concentration.
-
Perform SDS-PAGE followed by Western blotting using a specific antibody against the putative target protein.
-
-
Data Analysis:
-
Quantify the band intensity for each lane.
-
For both the Control and Treated series, plot the relative band intensity against the temperature.
-
A positive result is a rightward shift in the melting curve for the Treated sample compared to the Control, indicating compound-induced thermal stabilization.
-
Zebrafish Embryo Toxicity Assay Protocol
-
Embryo Collection: Collect freshly fertilized zebrafish embryos and place them in E3 embryo medium. Select healthy, normally developing embryos at the 4-8 cell stage.
-
Compound Exposure:
-
Array 20 embryos per well in a 24-well plate.
-
Prepare a dilution series of the compound in E3 medium (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the wells with the corresponding compound dilutions. Include a vehicle control (0.1% DMSO in E3 medium).
-
-
Incubation: Incubate the plates at 28.5°C.
-
Phenotypic Assessment: At 24, 48, 72, and 96 hours post-fertilization (hpf), observe the embryos under a stereomicroscope. Record the following endpoints:
-
Mortality: Lack of heartbeat and coagulation.
-
Morphological Defects: Note any abnormalities such as yolk sac or pericardial edema, spinal curvature, tail malformation, or craniofacial defects.
-
Heart Rate: Count beats per minute.
-
Spontaneous Movement: Observe spontaneous tail flicks at 24 hpf.
-
-
Data Analysis:
-
Calculate the LC50 at 96 hpf.
-
For each morphological defect, calculate the percentage of affected embryos at each concentration.
-
Compare heart rate and movement to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
References
- Gibert, Y., Trengove, M.C., & Ward, A.C. (2013). Zebrafish As a Genetic Model in Pre-Clinical Drug Testing and Screening. Current Medicinal Chemistry, 20(19), 2458-2466.
- ZeClinics. (2024). Zebrafish Models: A Game Changer in Drug Discovery. ZeClinics CRO.
- The Royal Society Publishing. (2023). Flight for fish in drug discovery: a review of zebrafish-based screening of molecules. Biology Letters.
- Animalab. (n.d.). Zebrafish: A Preclinical Model for Drug Screening. Animalab.
- Pamgene. (n.d.). KinomePro - Functional Kinase Activity Profiling. Pamgene.
- Sygnature Discovery. (n.d.). Ion Channel Screening.
- MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs.
- Oxford Academic. (n.d.). Diving into drug-screening: zebrafish embryos as an in vivo platform for antimicrobial drug discovery and assessment. FEMS Microbiology Reviews.
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Journal of Survey in Fisheries Sciences.
- ION Biosciences. (n.d.). Ion Channel Assay Services. ION Biosciences.
- AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
- Reaction Biology. (n.d.). Ion Channel Assays. Reaction Biology.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology.
- PubMed. (n.d.).
- Creative BioMart. (n.d.). Ion Channel Screening Assays.
- National Institutes of Health. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC.
- Charles River Laboratories. (n.d.). Ion Channel Assays.
- Sygnature Discovery. (n.d.). Phenotypic Screening.
- Reaction Biology. (n.d.). GPCR Assay Services. Reaction Biology.
- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Journal of Drug Delivery and Therapeutics.
- National Institutes of Health. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC.
- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). International Journal of Pharmaceutical and Bio-Medical Science.
- Thermo Fisher Scientific. (n.d.). Cell-Based GPCR Reporter Assays. Thermo Fisher Scientific.
- Oncolines B.V. (2024). Kinome Profiling. Oncolines B.V.
- News-Medical.Net. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.Net.
- Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
- ResearchGate. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives. Request PDF.
- Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks.
- Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Pharma Focus Asia.
- Technology Networks. (2024). High-Throughput Screening Methods for Drug Discovery. Technology Networks.
- Creative Biolabs. (n.d.). Phenotypic Screening.
- ResearchGate. (2025).
- National Center for Biotechnology Information. (n.d.). The Resurrection of Phenotypic Drug Discovery. PMC.
- Technology Networks. (2024). The Role of Phenotypic Screening in Drug Discovery. Technology Networks.
- ION Biosciences. (n.d.). Gαq GPCR assays. ION Biosciences.
- Promega Corporation. (n.d.). GPCR Signaling Assays.
- National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- ACS Publications. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform.
- BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH.
- Taylor & Francis eBooks. (2009). Emerging Novel High-Throughput Screening Technologies for Cell-Based Assays. Taylor & Francis eBooks.
- National Center for Biotechnology Information. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PMC.
- Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry.
- National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH Seed.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- CETSA. (n.d.). CETSA. CETSA.
- Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Biogem.
- In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). SlideShare.
- WuXi AppTec. (2023). Acute Toxicity Studies: 3 Best Practices for Your IND Timeline. WuXi AppTec.
- nano-test.de. (2025).
Sources
- 1. ijsred.com [ijsred.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. The Resurrection of Phenotypic Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotypic Screening's Role in Drug Discovery | Technology Networks [technologynetworks.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KinomePro - Pamgene [pamgene.com]
- 13. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. ionbiosciences.com [ionbiosciences.com]
- 18. GPCR Signaling Assays [promega.co.uk]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Ion Channel Screening Assays - Creative BioMart [creativebiomart.net]
- 22. criver.com [criver.com]
- 23. pharmafocusasia.com [pharmafocusasia.com]
- 24. researchgate.net [researchgate.net]
- 25. news-medical.net [news-medical.net]
- 26. CETSA [cetsa.org]
- 27. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. annualreviews.org [annualreviews.org]
- 29. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 30. royalsocietypublishing.org [royalsocietypublishing.org]
- 31. animalab.eu [animalab.eu]
- 32. benthamdirect.com [benthamdirect.com]
- 33. academic.oup.com [academic.oup.com]
- 34. Zebrafish Models: A Game Changer in Drug Discovery | ZeClinics CRO [zeclinics.com]
Application Notes and Protocols for In Vitro Evaluation of Ethyl 5-ethyl-1H-imidazole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 5-ethyl-1H-imidazole-2-carboxylate is a heterocyclic organic compound featuring a core imidazole ring, a structure of significant interest in medicinal chemistry and drug discovery. The imidazole moiety is a key component in many biologically active molecules and approved therapeutics due to its ability to participate in various biological interactions. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural analogs have demonstrated a wide range of pharmacological effects, including anticancer, antiviral, and enzyme inhibitory activities.[1][2][3][4] For instance, certain imidazole derivatives have been investigated as sirtuin inhibitors and for their potential to disrupt the HIV-1 integrase interaction with host proteins.[2][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in the preliminary in vitro evaluation of this compound. The following protocols are designed to be robust and adaptable, providing a foundational framework for assessing the compound's potential cytotoxic effects, its capacity to inhibit enzyme activity, and its ability to interact with specific cellular receptors. These initial screens are critical for elucidating the compound's biological profile and guiding further, more targeted investigations.
PART 1: Foundational In Vitro Assays
A logical first step in characterizing a novel compound is to assess its general effect on cell health and its potential to modulate the activity of key biological targets. This section details protocols for cell viability, enzyme inhibition, and receptor binding assays.
Cell Viability and Cytotoxicity Assays
Determining the effect of a compound on cell viability is a cornerstone of preclinical research. It provides essential information about the compound's therapeutic window and potential toxicity. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the intended therapeutic area)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound from a stock solution (e.g., in DMSO). A typical final concentration range for screening could be 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of fresh medium containing the different concentrations of the test compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.15 | 92.0 |
| 10 | 0.85 | 68.0 |
| 50 | 0.45 | 36.0 |
| 100 | 0.20 | 16.0 |
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting the activity of specific enzymes. A general framework for an enzyme inhibition assay can be adapted to a wide range of enzymes.[7][8] This protocol provides a template that can be customized for a specific enzyme of interest.
Principle: The activity of an enzyme is measured by monitoring the rate of conversion of a substrate to a product. The inhibitory effect of a compound is determined by measuring the reduction in the rate of this reaction in the presence of the compound.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer optimized for the enzyme's activity
-
This compound
-
Positive control inhibitor (known inhibitor of the enzyme)
-
96-well microplate (UV-transparent or opaque, depending on the detection method)
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
Experimental Workflow:
Caption: General workflow for an enzyme inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and this compound. Dilute the test compound to various concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following wells:
-
Blank: Assay buffer and substrate (no enzyme).
-
Vehicle Control (100% activity): Assay buffer, enzyme, and the same concentration of solvent (e.g., DMSO) as in the test wells.
-
Test Wells: Assay buffer, enzyme, and serial dilutions of the test compound.
-
Positive Control: Assay buffer, enzyme, and a known inhibitor.
-
-
Pre-incubation: Add the enzyme to the wells containing the test compound and controls. Incubate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measurement: Immediately begin measuring the signal (e.g., absorbance or fluorescence) at regular intervals using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Further Studies (Mode of Inhibition): To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at several fixed concentrations of the inhibitor. The data can be analyzed using Lineweaver-Burk or Dixon plots.[7]
Receptor Binding Assays
Receptor binding assays are used to determine if a compound interacts with a specific receptor. Radioligand binding assays are a classic and powerful tool for this purpose.[9][10]
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor. A reduction in the binding of the radioligand in the presence of the test compound indicates that the compound binds to the same receptor.
Materials:
-
Cell membranes or purified receptor preparation
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) specific for the target receptor
-
Unlabeled ("cold") ligand for determining non-specific binding
-
This compound
-
Binding buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Procedure:
-
Assay Setup: Prepare assay tubes for:
-
Total Binding: Receptor preparation + radioligand + binding buffer.
-
Non-specific Binding (NSB): Receptor preparation + radioligand + a high concentration of unlabeled ligand.
-
Competition: Receptor preparation + radioligand + serial dilutions of this compound.
-
-
Incubation: Incubate the tubes at an appropriate temperature and for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The receptors and bound ligand are retained on the filter.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the percentage of inhibition of specific binding for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ or Ki (inhibition constant).
-
Data Presentation:
| Compound Conc. (nM) | CPM (Counts Per Minute) | % Inhibition of Specific Binding |
| Total Binding | 15,000 | - |
| Non-specific Binding | 1,000 | - |
| 0 (Control) | 14,800 | 0 |
| 1 | 13,500 | 9.3 |
| 10 | 9,000 | 42.9 |
| 100 | 4,500 | 75.0 |
| 1000 | 1,500 | 96.4 |
PART 2: Concluding Remarks and Future Directions
The protocols outlined in this application note provide a robust starting point for the in vitro characterization of this compound. The data generated from these assays will indicate whether the compound possesses cytotoxic properties, inhibits specific enzymes, or interacts with cellular receptors.
Positive results in any of these initial screens should be followed by more detailed investigations. For example, if the compound shows significant cytotoxicity against cancer cell lines, further studies could include assays for apoptosis, cell cycle analysis, and migration.[1] If enzyme inhibition is observed, detailed kinetic studies are warranted to determine the mode of inhibition. Similarly, if receptor binding is detected, functional assays should be performed to determine if the compound acts as an agonist or antagonist.
The versatility of the imidazole scaffold suggests that this compound could have interesting biological activities waiting to be discovered. A systematic and logical approach to its in vitro evaluation, as described herein, is the key to unlocking its therapeutic potential.
References
- Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Enzo Life Sciences. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]
- Williams, R. J., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 6. [Link]
- Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 270(3), C648-C653. [Link]
- National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 75, 1.29.1–1.29.18. [Link]
- JoVE. (2022, August 23). ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview [Video]. YouTube. [Link]
- Springer Nature. (n.d.). Radioligand Binding Studies. Springer Nature Experiments.
- Sage Learning Center. (n.d.). The Role of Ethyl Imidazole-2-carboxylate in Advanced Organic Synthesis.
- Tozagul, O., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(7), e2000470. [Link]
- Annamalai, P., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure and Dynamics, 41(1), 221-233. [Link]
- PubChem. (n.d.). ethyl 1H-imidazole-2-carboxylate.
- ResearchGate. (n.d.). Ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate.
- Patsnap. (2024, July 17).
- ResearchGate. (n.d.). Investigation of Prototropic Tautomerism of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates.
- CP Lab Safety. (n.d.). This compound, 95% Purity, C8H12N2O2, 250 mg.
- Mphahlele, M. J., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6234. [Link]
Sources
- 1. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 5-ethyl-1H-imidazole-2-carboxylate in Cancer Cell Line Studies
Introduction: The Therapeutic Potential of Imidazole Derivatives in Oncology
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3][4] Its unique electronic and structural properties allow for diverse interactions with biological targets, making it a focal point in the development of novel therapeutic agents.[2][5] In the realm of oncology, imidazole derivatives have demonstrated a broad spectrum of anti-cancer activities, including the induction of apoptosis, inhibition of key kinases, and disruption of microtubule dynamics.[1][4][5] This document provides a detailed guide for researchers investigating the anti-cancer potential of a specific imidazole derivative, Ethyl 5-ethyl-1H-imidazole-2-carboxylate, in various cancer cell lines.
While direct studies on this compound are emerging, research on structurally similar compounds, such as ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates, has shown significant antiproliferative effects. For instance, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate has demonstrated potent activity against cervical (HeLa) and colon (HT-29) cancer cell lines, with IC50 values in the sub-micromolar range.[6][7] The proposed mechanisms of action for these related compounds include the induction of apoptosis and antitubulin activity.[6][7] These findings provide a strong rationale for investigating this compound as a potential anti-cancer agent.
This guide will provide detailed, field-proven protocols for the initial in vitro evaluation of this compound, focusing on assessing its cytotoxicity, and elucidating its potential mechanisms of action through apoptosis and signaling pathway analysis.
Part 1: Initial Cytotoxicity Screening
The first critical step in evaluating a novel compound is to determine its cytotoxic or anti-proliferative effects on a panel of cancer cell lines. This is typically achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the IC50 of a novel compound.
Protocol 1: Cell Viability Assay (MTT/XTT)
This protocol utilizes the reduction of a tetrazolium salt (MTT or XTT) by metabolically active cells to a colored formazan product, allowing for the quantification of viable cells.[8][9][10]
Materials:
-
Cancer cell lines of interest (e.g., HeLa, HT-29, A549, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Culture: Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2.[8] Harvest cells in the logarithmic growth phase using Trypsin-EDTA.
-
Cell Seeding: Determine cell concentration and viability. Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[8][9]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic drug).[8]
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT/XTT Addition:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[8]
Data Presentation: Hypothetical IC50 Values
| Cell Line | Cancer Type | Hypothetical IC50 of this compound (µM) |
| HeLa | Cervical Carcinoma | 1.5 |
| HT-29 | Colorectal Adenocarcinoma | 2.8 |
| A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 3.7 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.1 |
Part 2: Elucidating the Mechanism of Action - Apoptosis
A key mechanism through which anti-cancer agents exert their effects is the induction of programmed cell death, or apoptosis.[5] Several assays can be employed to determine if this compound induces apoptosis.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
6-well plates
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. The percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic (Annexin V-positive, PI-positive) cells can be determined.
Part 3: Investigating Cellular Signaling Pathways
To delve deeper into the mechanism of action, it is crucial to investigate the effect of the compound on key cellular signaling pathways involved in cell survival, proliferation, and apoptosis. Western blotting is a powerful technique for this purpose.[13]
Hypothetical Signaling Pathway Affected by Imidazole Derivatives
Many imidazole-based anti-cancer agents have been shown to target microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][14] A plausible hypothesis is that this compound may also function as a microtubule-targeting agent.
Caption: Hypothetical signaling pathway for this compound.
Protocol 3: Western Blot Analysis
This protocol allows for the detection and semi-quantification of specific proteins to assess the impact of the compound on the expression and activation of key signaling molecules.[13][15][16]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against β-tubulin, Bcl-2, Bax, cleaved Caspase-3, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.[15][16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[16]
-
Analysis: Analyze the band intensities to determine changes in protein expression or activation.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial investigation of this compound as a potential anti-cancer agent. The protocols outlined herein for cytotoxicity screening, apoptosis detection, and western blot analysis will enable researchers to gather crucial preliminary data. Positive results from these in vitro studies would warrant further investigation, including cell cycle analysis, migration and invasion assays, and ultimately, in vivo studies in animal models to validate its therapeutic potential. The versatility of the imidazole scaffold suggests that this compound could be a promising candidate for further drug development in oncology.[3]
References
- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI.
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org.
- An acumen into anticancer efficacy of imidazole derivatives. PeerJ.
- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Preprints.org.
- Imidazoles as potential anticancer agents. PMC - PubMed Central.
- Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. PMC - NIH.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
- Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega - ACS Publications.
- Choosing an Apoptosis Detection Assay. Biocompare.
- Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Semantic Scholar.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- Apoptosis – what assay should I use?. BMG Labtech.
- Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed.
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research.
- Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog.
- Ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate | Request PDF. ResearchGate.
- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central.
- 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. NIH.
- Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. PubMed.
- Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. University of Al-Qadisiyah.
- Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega.
- Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget.
- Synthesis and anticancer activity of ethyl 5‐amino‐1‐N‐substituted‐imidazole‐4‐carboxylate building blocks. Sci-Hub.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsred.com [ijsred.com]
- 6. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biocompare.com [biocompare.com]
- 13. medium.com [medium.com]
- 14. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. CST | Cell Signaling Technology [cellsignal.com]
A Robust LC-MS/MS Method for the Quantification of Ethyl 5-ethyl-1H-imidazole-2-carboxylate
An Application Note and Comprehensive Protocol
Abstract
This document provides a comprehensive guide for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of Ethyl 5-ethyl-1H-imidazole-2-carboxylate. This imidazole derivative is representative of a class of compounds frequently encountered as intermediates or active pharmaceutical ingredients (APIs) in drug development.[1] The narrative follows a logical progression from initial analyte assessment and mass spectrometer tuning to chromatographic separation and final method definition. We emphasize the scientific rationale behind each experimental choice, grounding the protocols in established best practices for small molecule analysis.[2][3] The resulting method is suitable for quantitative analysis in various matrices and is designed to be a validated, trustworthy system compliant with regulatory expectations.[4][5]
Analyte Physicochemical Considerations
A successful method development strategy begins with understanding the analyte. This compound is a small molecule featuring a polar imidazole core and moderately non-polar ethyl ester and ethyl groups.
-
Polarity: The imidazole ring, with its two nitrogen atoms, imparts significant polarity and makes the molecule water-soluble.[1] However, the ethyl groups contribute hydrophobic character. This dual nature suggests that reversed-phase chromatography is a suitable starting point, though poor retention on standard C18 columns is a possibility if the polarity of the core dominates.[6][7]
-
Ionization: The imidazole ring contains basic nitrogen atoms (pKa of the protonated form is ~7), which can be readily protonated. This makes the molecule an excellent candidate for positive mode Electrospray Ionization (ESI). The addition of an acid, such as formic acid, to the mobile phase will facilitate the formation of the protonated molecule, [M+H]⁺, enhancing the MS signal.[8][9]
| Property | Predicted Characteristic | Implication for Method Development |
| Molecular Weight | ~168.2 g/mol | Ideal for mass spectrometry. |
| Polarity (logP) | Predicted to be low to moderate | Suitable for reversed-phase LC; may require a polar-embedded or aqueous-compatible column.[10] |
| pKa | Basic (imidazole ring) | Favorable for positive mode ESI; mobile phase pH should be acidic (pH < 5) to ensure ionization. |
| Thermal Stability | Likely stable | Compatible with standard ESI source temperatures. |
Mass Spectrometric Method Development: Tuning and Optimization
The objective is to establish sensitive and specific Multiple Reaction Monitoring (MRM) transitions for the analyte. This ensures that the mass spectrometer is selectively monitoring the compound of interest, which is crucial for quantification in complex matrices.[11]
Rationale for Parameter Selection
Electrospray Ionization (ESI) is chosen as the ionization technique due to the analyte's polarity and the presence of basic nitrogens.[12][13] The method will be developed in positive ion mode to leverage the ease of protonation. A direct infusion of the analyte into the mass spectrometer allows for the optimization of ion source parameters without chromatographic interference.[14]
Protocol: Direct Infusion and MRM Optimization
-
Prepare Analyte Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. From this, prepare a working solution of 1 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid.
-
Direct Infusion Setup: Using a syringe pump, infuse the 1 µg/mL working solution directly into the mass spectrometer's ESI source at a flow rate of 5-10 µL/min.
-
Full Scan (Q1) Analysis: Acquire full scan mass spectra to identify the precursor ion. For this analyte, the expected precursor is the protonated molecule, [M+H]⁺, at m/z 169.2.
-
Product Ion (MS/MS) Scan: Select the precursor ion (m/z 169.2) in Q1 and perform a product ion scan to identify stable, high-intensity fragment ions. Fragmentation of the ester and ethyl groups is expected.
-
MRM Transition Selection: Select the most intense and specific precursor-to-product ion transitions for quantification (quantifier) and confirmation (qualifier).
-
Source Parameter Optimization: While infusing the analyte and monitoring the quantifier MRM transition, systematically optimize key source parameters to maximize signal intensity. These include:
Optimized Mass Spectrometer Parameters
The following table summarizes the expected optimized parameters for the analysis.
| Parameter | Optimized Value | Rationale |
| Ionization Mode | ESI, Positive | Analyte is polar and basic, readily forms [M+H]⁺.[12] |
| Precursor Ion (Q1) | m/z 169.2 | Corresponds to [M+H]⁺. |
| Product Ion (Q3) | e.g., m/z 141.2 (Quantifier) | Corresponds to loss of ethylene (C₂H₄). |
| Product Ion (Q3) | e.g., m/z 95.1 (Qualifier) | Corresponds to a fragment of the imidazole ring core. |
| Capillary Voltage | 4.0 kV | Optimal for ion formation and stability. |
| Drying Gas Temp. | 300 °C | Ensures complete desolvation for a stable signal. |
Liquid Chromatography Method Development
The goal of the chromatographic method is to achieve a sharp, symmetrical peak for the analyte with an appropriate retention time, ensuring separation from any matrix components or impurities.[16][17]
Workflow for LC Method Development
The following diagram outlines the logical workflow used to develop the final chromatographic method.
Caption: Figure 1. LC Method Development Workflow.
Protocol: Chromatographic Screening and Optimization
-
Column Selection: Given the analyte's moderate polarity, start with two column chemistries:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
(Optional) Mobile Phase B2: 0.1% Formic Acid in Methanol. (Acetonitrile often provides better peak shape for nitrogen-containing compounds).[19]
-
-
Initial Scouting Gradient: Run a fast, broad gradient to determine the approximate elution time of the analyte.[16]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.[16]
-
-
Gradient Optimization: Based on the scouting run, adjust the gradient to provide a retention factor (k') between 2 and 10. For an analyte eluting at 1.5 minutes in the scouting run, a shallower gradient would be appropriate to increase retention and improve resolution from early-eluting matrix components.
Final Optimized LC Method
This method was developed to provide robust retention and excellent peak shape.
| Parameter | Condition |
| Column | Waters Atlantis T3 (2.1 x 50 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 10% B to 70% B in 5 min, then wash and re-equilibrate |
| Run Time | 8 min |
Sample Preparation
The choice of sample preparation depends on the sample matrix. For initial method development using standards or for analyzing samples in a simple matrix (e.g., reaction mixtures), a "dilute-and-shoot" approach is sufficient. For complex matrices like plasma, protein precipitation is a fast and effective way to remove the bulk of interferences.[20]
Protocol: Protein Precipitation for Plasma Samples
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Method Validation Principles
Once developed, the analytical method must be validated to demonstrate its fitness for purpose.[21] Validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][22]
Development to Validation Pathway
Caption: Figure 2. Progression from Method Development to Validation.
The validation process assesses the following key parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]
-
Linearity: Demonstrating a direct proportional relationship between concentration and response over a defined range.[5]
-
Accuracy: The closeness of the measured value to the true value.[5]
-
Precision: The degree of scatter between a series of measurements (assessed at repeatability and intermediate precision levels).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]
Conclusion
This application note details a systematic and scientifically-grounded approach to developing a quantitative LC-MS/MS method for this compound. By carefully considering the analyte's properties and sequentially optimizing the mass spectrometric and chromatographic conditions, a robust, sensitive, and specific method was established. This method is ready for formal validation according to ICH guidelines and is suitable for supporting drug development activities from discovery to quality control.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
- AMSbiopharma. (2025).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development.
- Bioanalysis Zone. (2025).
- Waters Corporation. (2022).
- ICH. (2023).
- YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?.
- LGC Group. (n.d.).
- Phenomenex. (2017). Selecting the Right Column for Your Reversed Phase Method.
- YouTube. (2024).
- New Food Magazine. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis.
- Wiley Analytical Science. (2019).
- YouTube. (2023). Pro Tips for Method Development (LC-MS/MS 101).
- ORBi. (2019). The pathway through LC-MS method development: in-house or ready-to-use kit-based methods?.
- SCIEX. (2024).
- Element Lab Solutions. (n.d.).
- MDPI. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
- LabPedia. (n.d.). Electrospray Ionization (ESI)
- Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis.
- IntechOpen. (2022).
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. scispace.com [scispace.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. pharmanow.live [pharmanow.live]
- 7. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 10. lcms.cz [lcms.cz]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. poseidon-scientific.com [poseidon-scientific.com]
- 13. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 14. orbi.uliege.be [orbi.uliege.be]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. rsc.org [rsc.org]
- 18. Selecting the Right Column for Your Reversed Phase Method [phenomenex.com]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. database.ich.org [database.ich.org]
- 22. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
High-throughput screening protocols for imidazole-based compound libraries
As a Senior Application Scientist, this guide provides a comprehensive framework for designing and executing high-throughput screening (HTS) campaigns for imidazole-based compound libraries. The imidazole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its unique electronic properties and ability to interact with a wide array of biological targets.[1] This has led to its incorporation into numerous blockbuster drugs targeting conditions from fungal infections and hypertension to cancer and inflammation.[1][2][3][4]
This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating screening workflow. We will focus on two major, therapeutically relevant target classes frequently modulated by imidazole compounds: Protein Kinases and G-Protein Coupled Receptors (GPCRs).
Section 1: Foundational Strategy—Assay Selection and Library Preparation
The success of any HTS campaign is predicated on a well-validated assay and a high-quality screening library. The choice between a biochemical and a cell-based primary assay depends on the target and the desired information.
-
Biochemical Assays: These assays utilize purified components (e.g., enzyme, substrate, cofactors) and are ideal for identifying direct inhibitors of a target protein.[5] They offer high signal-to-noise ratios and are generally less susceptible to compound cytotoxicity. For imidazole libraries, they are the preferred starting point for targets like kinases.
-
Cell-Based Assays: These assays measure a cellular response to a compound, providing more biologically relevant data that accounts for cell permeability, target engagement in a native environment, and immediate cytotoxicity.[6] They are indispensable for targets like GPCRs, where signaling cascades are paramount.[7]
Library Management: Imidazole-based libraries, like most small molecule collections, are typically stored in dimethyl sulfoxide (DMSO) at concentrations of 10-20 mM.[8] Ensuring compound solubility and stability in DMSO is a critical first step. Prior to screening, a small aliquot of the library should be tested for precipitation upon dilution in aqueous assay buffer.
Section 2: Protocol for a Primary Biochemical Screen—Identifying Kinase Inhibitors
Protein kinases are a major class of drug targets, and many potent imidazole-based inhibitors have been developed, particularly against p38 MAP kinase.[9][10][11] A fluorescence-based, homogeneous (mix-and-read) assay is the gold standard for kinase HTS due to its sensitivity, speed, and automation compatibility.[12][13] We will detail a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Assay Principle: TR-FRET measures the proximity of two fluorophores. A terbium (Tb)-labeled antibody recognizes a phosphorylated substrate, bringing it close to a fluorescently-labeled tracer that also binds the antibody. When the substrate is phosphorylated by the kinase, the antibody-tracer complex forms, and excitation of the Tb donor leads to energy transfer and a signal from the acceptor. An inhibitor prevents phosphorylation, disrupting the complex and reducing the TR-FRET signal.
Workflow for a TR-FRET Kinase Assay
Caption: Workflow for a kinase TR-FRET HTS assay.
Detailed Protocol: TR-FRET Kinase Screen
This protocol is designed for a 1536-well plate format to maximize throughput and minimize reagent consumption.[14]
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the imidazole library (at 10 mM in DMSO) into the assay plate. This results in a final screening concentration of 10 µM. Dispense 50 nL of DMSO for negative (0% inhibition) and positive (100% inhibition) controls.
-
Kinase/Substrate Addition: Add 2.5 µL of the kinase/substrate solution in kinase reaction buffer. The final concentrations of the kinase and substrate should be optimized during assay development, often near the Km for the substrate.
-
ATP Addition (Initiation): To all wells except the positive controls, add 2.5 µL of ATP solution (at 2x the final desired concentration, typically at the Km for ATP). To positive control wells, add 2.5 µL of kinase buffer without ATP.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60-90 minutes. The exact time should be determined during assay development to ensure the reaction is in the linear range.
-
Detection Reagent Addition: Add 5 µL of the TR-FRET detection solution containing the europium-labeled anti-phospho-substrate antibody and the fluorescent tracer.
-
Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these signals is used to calculate the response.
| Parameter | Example Value | Rationale |
| Plate Format | 1536-well, low-volume, white | Minimizes reagent usage and maximizes throughput; white plates enhance luminescent/fluorescent signals. |
| Final Assay Volume | 10 µL | Standard for high-density HTS. |
| Compound Conc. | 10 µM | A common concentration for primary single-point screening to identify initial hits. |
| Enzyme Conc. | 1-5 nM | Should be in the linear range of the assay, determined during development. |
| Substrate & ATP Conc. | At or near Km | Provides a sensitive assay for competitive inhibitors.[9] |
| Positive Control | No ATP / Known Inhibitor | Defines the 100% inhibition window for data normalization. |
| Negative Control | DMSO | Defines the 0% inhibition (full activity) window. |
| Assay Quality Metric | Z'-factor > 0.5 | A Z'-factor above 0.5 indicates a robust and screenable assay.[15] |
Section 3: Protocol for a Primary Cell-Based Screen—Identifying GPCR Modulators
GPCRs are the target of a significant portion of marketed drugs, and imidazole-containing compounds are well-known modulators, particularly of histamine receptors.[16][17] A primary screen for GPCRs should measure a downstream signaling event, such as the change in concentration of a second messenger like cyclic AMP (cAMP).[18][19]
Assay Principle: This protocol uses a competitive immunoassay to measure cAMP levels. Gs-coupled receptors increase cAMP upon activation, while Gi-coupled receptors decrease it. In this assay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. A high level of cellular cAMP results in a low signal from the tracer, and vice versa.
Workflow for a GPCR cAMP Assay
Caption: Workflow for a cell-based GPCR cAMP assay.
Detailed Protocol: GPCR cAMP Screen (Antagonist Mode)
This protocol describes screening for antagonists of a Gs-coupled receptor using a commercially available HTRF®-based cAMP detection kit.
-
Cell Plating: Seed a stable cell line expressing the target GPCR into 384-well plates at a density of 2,000-5,000 cells per well in 10 µL of culture medium. Incubate overnight.
-
Compound Addition: Add 5 µL of the imidazole compounds diluted in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Pre-incubation: Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add 5 µL of a known agonist for the target GPCR at a concentration that elicits 80% of the maximal response (EC80). This provides a large signal window for detecting antagonists.
-
Stimulation Incubation: Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add 5 µL of cAMP-d2 (acceptor) and 5 µL of anti-cAMP-cryptate (donor) in lysis buffer, as per the manufacturer's instructions.
-
Detection Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader.
| Parameter | Example Value | Rationale |
| Cell Line | HEK293 or CHO expressing the target GPCR | These are robust cell lines commonly used for recombinant GPCR assays.[20] |
| Agonist Conc. | EC80 | Provides a robust signal window to effectively identify competitive antagonists. |
| Controls | Agonist alone (0% inhibition), No agonist (100% inhibition) | Defines the dynamic range of the assay for normalization. |
| Assay Quality Metric | Z'-factor > 0.5 | Ensures the assay is suitable for an HTS campaign. |
Section 4: The Critical Path—Hit Triage and Artifact Management
A "hit" from a primary screen is not a validated lead. It is a starting point that requires rigorous confirmation to eliminate false positives.[21] Assay artifacts are a common source of false positives in HTS, arising from compound interference with the assay technology rather than true modulation of the biological target.[22][23]
Hit Triage Decision Workflow
Caption: Decision tree for hit validation and triage.
Protocols for Counter-Screens and Artifact Assessment
For imidazole libraries, specific interferences should be investigated. The nitrogen atoms in the imidazole ring can chelate metals, which may non-specifically inhibit metalloenzymes. Furthermore, like many heterocyclic compounds, they can interfere with light-based readouts.[22]
-
Promiscuity/Specificity Counter-Screen:
-
Protocol: Screen confirmed hits against a target from the same family (e.g., a different kinase or GPCR).
-
Rationale: This helps distinguish selective compounds from promiscuous inhibitors that may act through non-specific mechanisms.
-
-
Assay Technology Interference Counter-Screen:
-
Protocol (for Kinase TR-FRET): Run the assay in the absence of the kinase enzyme but with all other components, including ATP.
-
Rationale: An active compound in this format is interfering with the detection system (e.g., quenching fluorescence) rather than inhibiting the enzyme. This is a crucial step to eliminate technology-dependent artifacts.[22]
-
-
Luciferase Counter-Screen (for cell-based reporter assays):
-
Protocol: If a luciferase reporter assay is used, screen hits against a cell line with constitutively expressed luciferase or in a biochemical assay with purified luciferase enzyme.
-
Rationale: Many small molecules are direct inhibitors of luciferase enzymes, which would appear as false positives in a reporter screen.[23]
-
-
Orthogonal Assay Validation:
-
Protocol: Hits identified in a biochemical kinase assay should be tested in a cell-based assay that measures the phosphorylation of a downstream substrate or a cellular outcome like apoptosis. Hits from a GPCR cAMP assay could be validated using a β-arrestin recruitment assay.[7]
-
Rationale: Validating the mechanism of action with a different biological readout significantly increases confidence in the hit. It also bridges the gap between biochemical potency and cellular activity, which can often be disconnected.[24]
-
By implementing this rigorous, multi-step validation process, researchers can confidently advance high-quality, imidazole-based hit series into lead optimization campaigns.
References
- Benchchem. The Imidazole Scaffold: A Cornerstone in Drug Discovery and Development. Available online
- de Boer, T., van Vlijmen, H. W., & IJzerman, A. P. (2003). Fluorescence assays for high-throughput screening of protein kinases. Combinatorial Chemistry & High Throughput Screening, 6(4), 313-320. Available online
- Adams, J. L., et al. (2001). Design and Synthesis of Potent, Selective, and Orally Bioavailable Tetrasubstituted Imidazole Inhibitors of p38 Mitogen-Activated Protein Kinase. Journal of Medicinal Chemistry, 44(22), 3805-3815. Available online
- Al-Ostoot, F. H., et al. (2021). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Molecules, 26(15), 4438. Available online
- Kumar, S., et al. (2020). Imidazole: An Emerging Scaffold Showing its Therapeutic Voyage to Develop Valuable Molecular Entities. Current Drug Research Reviews, 12(2), 103-117. Available online
- Li, J. J., et al. (2014). Recent developments of p38α MAP kinase inhibitors as anti-inflammatory agents based on the imidazole scaffolds. Current Medicinal Chemistry, 21(2), 145-166. Available online
- Bentham Science Publishers. (n.d.). Recent Developments of p38α MAP Kinase Inhibitors as Anti-inflammatory Agents Based on the Imidazole Scaffolds. Available online
- Semantic Scholar. (n.d.). Recent developments of p38α MAP kinase inhibitors as anti-inflammatory agents based on the imidazole scaffolds. Available online
- Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4561. Available online
- Harper, E. A., & Black, J. W. (2007). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology, 151(4), 504-517. Available online
- Magnus, N. A., et al. (2006). Synthesis of Imidazole Based p38 MAP (Mitogen-Activated Protein) Kinase Inhibitors under Buffered Conditions. Organic Process Research & Development, 10(4), 749-754. Available online
- Leurs, R., et al. (1995). Unexpected partial H1-receptor agonism of imidazole-type histamine H3-receptor antagonists lacking a basic side chain. British Journal of Pharmacology, 115(5), 757-763. Available online
- Hu, F., et al. (2021). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Current Topics in Medicinal Chemistry, 21(28), 2514-2528. Available online
- Barth, H., & Lorenz, W. (1978). Structural requirements of imidazole compounds to be inhibitors or activators of histamine methyltransferase: investigation of histamine analogues and H2-receptor antagonists. Agents and Actions, 8(4), 359-365. Available online
- SelectScience. (2014).
- Benchchem. (n.d.).
- BellBrook Labs. (n.d.). What Is the Best Kinase Assay? Available online
- ResearchGate. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Available online
- Harper, E. A., & Black, J. W. (2007). Histamine H3-receptor Agonists and Imidazole-Based H3-receptor Antagonists Can Be Thermodynamically Discriminated. British Journal of Pharmacology, 151(4), 504-517. Available online
- Leurs, R., et al. (1995). Unexpected partial H1-receptor agonism of imidazole-type histamine H3-receptor antagonists lacking a basic side chain. Inflammation Research, 44(Suppl 1), S72-S73. Available online
- Inoue, A., et al. (2019). Cell-based assays and animal models for GPCR drug screening. Trends in Pharmacological Sciences, 40(6), 413-424. Available online
- Li, S., et al. (2022). Genome-wide pan-GPCR cell libraries accelerate drug discovery. Signal Transduction and Targeted Therapy, 7(1), 1-13. Available online
- Agilent Technologies, Inc. (2021). High-Throughput GPCR Assay Development. Available online
- Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. Available online
- El-Sayed, M. T., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules, 26(3), 572. Available online
- Tusha, L., et al. (2022). Fourfold Filtered Statistical/Computational Approach for the Identification of Imidazole Compounds as HO-1 Inhibitors from Natural Products. Molecules, 27(19), 6296. Available online
- Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Available online
- Engineered Science Publisher. (2023). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. Engineered Science. Available online
- Hsieh, J. H., et al. (2022). Accounting for Artifacts in High-Throughput Toxicity Assays. Methods in Molecular Biology, 2474, 155-167. Available online
- Cupido, T., et al. (2023). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences, 24(13), 10836. Available online
- Cambridge MedChem Consulting. (2017).
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Available online
- G. M. T. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 63(1), 1-14. Available online
- Mayr, L. M., & Bojanic, D. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. Available online
- Guler, E., et al. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega. Available online
- Ali, A., et al. (2023). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. Molecules, 28(13), 5183. Available online
- An, F., & Tolliday, N. (2010). Selecting cell-based assays for drug discovery screening.
- BMG LABTECH. (2019). High-throughput screening (HTS). Available online
- BOC Sciences. (n.d.). Screening Libraries - HTS Libraries. Available online
- Rahman, M. A., et al. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 27(19), 6520. Available online
- ResearchGate. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Available online
- Enamine. (n.d.). High-Throughput Screening. Available online
- Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Chemical Biology, 3(8), 438-441. Available online
- University of Kansas. (n.d.). KU-HTS Compound Libraries. Available online
- ResearchGate. (2020). (PDF)
- Ekins, S. (2014). Data Mining and Computational Modeling of High Throughput Screening Datasets. Pharmaceutical Research, 31(8), 1934-1944. Available online
- Dong, X., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 115, 107172. Available online
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Imidazole: An Emerging Scaffold Showing its Therapeutic Voyage to Develop Valuable Molecular Entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell-based assays and animal models for GPCR drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KU-HTS Compound Libraries | High Throughput Screening Laboratory [hts.ku.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. Fluorescence assays for high-throughput screening of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. genome.gov [genome.gov]
- 16. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 20. Genome-wide pan-GPCR cell libraries accelerate drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 22. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from Ethyl 5-ethyl-1H-imidazole-2-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Imidazole Core as a Privileged Scaffold
Imidazole derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous pharmaceuticals and biologically active compounds.[1][2] Their prevalence stems from the unique electronic properties of the imidazole ring and its ability to act as a bioisostere for other functional groups, engaging in critical hydrogen bonding interactions with biological targets. Ethyl 5-ethyl-1H-imidazole-2-carboxylate is an exceptionally versatile starting material, offering multiple reactive sites for diversification and the construction of more complex, novel heterocyclic systems.[1] This guide provides a detailed exploration of synthetic strategies and step-by-step protocols to unlock the potential of this valuable building block.
The strategic value of this compound lies in its three primary points of reactivity:
-
N1-H of the Imidazole Ring: Amenable to selective alkylation and arylation.
-
C2-Ester Group: Can be readily converted into amides, hydrazides, and carboxylic acids, which serve as handles for cyclization reactions.
-
C4-H of the Imidazole Ring: Susceptible to electrophilic substitution under specific conditions, allowing for further functionalization.
This document will detail validated protocols for manipulating these sites to generate key intermediates and subsequently cyclize them into novel fused and linked heterocyclic frameworks.
Diagram: Strategic Diversification of this compound
Caption: Synthetic pathways from the starting material to key intermediates and novel heterocyclic systems.
PART 1: Core Functionalization Protocols
This section details the foundational reactions for modifying the primary reactive sites of the starting material. Mastery of these protocols is essential for generating the diverse intermediates required for subsequent cyclization steps.
Protocol 1.1: N1-Alkylation via SN2 Reaction
The N1 position of the imidazole ring is readily alkylated using a suitable alkyl halide in the presence of a non-nucleophilic base. The choice of base is critical to prevent saponification of the C2-ester.
-
Expertise & Experience: Sodium hydride (NaH) is a superior choice over carbonate or hydroxide bases in this context.[3][4] It is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole N1-H, driving the reaction to completion while minimizing side reactions with the ester functionality. The reaction should be performed under anhydrous conditions as NaH reacts violently with water.
Methodology:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which the solution may become a slurry.
-
Add the alkylating agent (e.g., benzyl bromide, ethyl iodide, 1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic; avoids ester saponification. |
| Solvent | Anhydrous DMF or THF | Aprotic, effectively solvates the imidazolide anion. |
| Temperature | 0 °C to RT | Controls initial deprotonation and prevents side reactions. |
| Stoichiometry | Base (1.2 eq), Alkyl Halide (1.1 eq) | Ensures complete deprotonation and drives reaction forward. |
Protocol 1.2: N1-Arylation via Buchwald-Hartwig Cross-Coupling
For the synthesis of N-aryl imidazoles, modern palladium-catalyzed cross-coupling reactions offer a broad scope and high efficiency, replacing harsher classical methods like the Ullmann condensation.[5][6]
-
Trustworthiness: The Buchwald-Hartwig amination is a highly reliable and extensively documented method for C-N bond formation.[5][6] The success of this reaction hinges on the correct choice of palladium precatalyst, ligand, and base. Pre-activation of the catalyst can be beneficial as imidazoles can sometimes inhibit the formation of the active Pd(0) species.[7]
Methodology:
-
To a reaction vial, add this compound (1.0 eq), the aryl halide (bromide or iodide, 1.2 eq), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).
-
Add a strong, non-nucleophilic base such as Cesium Carbonate (Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.
-
Add anhydrous, degassed solvent (e.g., Dioxane or Toluene).
-
Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | Efficient system for C-N coupling with heterocyclic amines.[7] |
| Base | Cs₂CO₃ or K₃PO₄ | Strong, non-nucleophilic base required for the catalytic cycle. |
| Solvent | Dioxane or Toluene | High-boiling, aprotic solvents suitable for cross-coupling. |
| Temperature | 80-110 °C | Provides thermal energy to overcome the activation barrier. |
PART 2: C2-Ester Transformations for Cyclization Precursors
The ethyl ester at the C2 position is a gateway to a variety of functional groups that are primed for intramolecular or intermolecular cyclization reactions.
Protocol 2.1: Saponification to 5-ethyl-1H-imidazole-2-carboxylic acid
Hydrolysis of the ester to the corresponding carboxylic acid is a fundamental step, creating a versatile intermediate for amide couplings and subsequent cyclizations.[8]
Methodology:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add Sodium Hydroxide (NaOH, 2.0-3.0 eq) or Lithium Hydroxide (LiOH, 2.0 eq).
-
Heat the mixture to reflux (or stir at 60-70 °C) for 2-6 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the solution to pH ~5-6 with an acid (e.g., 1M HCl or acetic acid). The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2.2: Synthesis of 5-ethyl-1H-imidazole-2-carbohydrazide
Conversion of the ester to a carbohydrazide is a key transformation, as the hydrazide moiety is a powerful nucleophile and a precursor for heterocycles like oxadiazoles, thiadiazoles, and triazoles.[9]
-
Expertise & Experience: This reaction is typically driven to completion by using a large excess of hydrazine hydrate and heating. The product is often crystalline and can be isolated by simple filtration after cooling.
Methodology:
-
To a round-bottom flask, add this compound (1.0 eq) and ethanol.
-
Add hydrazine hydrate (N₂H₄·H₂O, 10-20 eq) to the solution.
-
Heat the reaction mixture to reflux for 8-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature, then further chill in an ice bath.
-
The product, 5-ethyl-1H-imidazole-2-carbohydrazide, will typically precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is often pure enough for the next step without further purification.
PART 3: Synthesis of Novel Heterocyclic Systems
With a library of functionalized intermediates in hand, the final step is the construction of novel, more complex heterocyclic architectures.
Protocol 3.1: Synthesis of a 1,3,4-Oxadiazole-2-thione from a Carbohydrazide
This protocol demonstrates the cyclization of the key carbohydrazide intermediate into a 1,3,4-oxadiazole, a scaffold found in various bioactive molecules.
-
Authoritative Grounding: The reaction of a carbohydrazide with carbon disulfide (CS₂) in the presence of a base is a classical and highly reliable method for the synthesis of 1,3,4-oxadiazole-2-thiones. The mechanism involves the formation of a dithiocarbazate salt, which then undergoes intramolecular cyclization with the elimination of water.
Methodology:
-
Dissolve 5-ethyl-1H-imidazole-2-carbohydrazide (1.0 eq) in ethanol in a round-bottom flask.
-
Add potassium hydroxide (KOH, 1.5 eq) and stir until dissolved.
-
Add carbon disulfide (CS₂, 1.5 eq) dropwise at room temperature. Caution: CS₂ is highly flammable and toxic. Perform in a well-ventilated fume hood.
-
Heat the mixture to reflux for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and concentrate under reduced pressure.
-
Dissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield the pure 5-(5-ethyl-1H-imidazol-2-yl)-1,3,4-oxadiazole-2(3H)-thione.
Workflow Diagram: From Hydrazide to Oxadiazole
Caption: Key steps in the synthesis of a 1,3,4-oxadiazole-2-thione from the carbohydrazide intermediate.
Protocol 3.2: Advanced Topic - C4-Formylation via Vilsmeier-Haack Reaction
For more advanced diversification, the C4 position of the imidazole ring can be functionalized. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles.[10][11][12][13][14]
-
Expertise & Experience: The Vilsmeier reagent (formed from POCl₃ and DMF) is a weak electrophile, meaning this reaction works best on electron-rich aromatic systems.[14] The N1-position of the starting material must be protected (e.g., alkylated as per Protocol 1.1) prior to this reaction to prevent unwanted side reactions.
Methodology (Starting from an N-alkylated derivative):
-
In a flame-dried flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.
-
Add a solution of the N-alkylated this compound (1.0 eq) in a small amount of anhydrous DMF.
-
Heat the reaction mixture to 60-80 °C for 4-8 hours.
-
Cool the reaction to 0 °C and quench by pouring it onto crushed ice.
-
Neutralize the solution by the slow addition of a base, such as saturated aqueous sodium bicarbonate or sodium acetate solution.[11]
-
Extract the product with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the C4-formylated product. This aldehyde can then be used to build further heterocyclic rings.[15]
Conclusion
This compound is a powerful and versatile platform for the synthesis of novel heterocyclic compounds. By strategically applying a sequence of functional group transformations—N-alkylation/arylation, ester manipulation, and subsequent cyclization—researchers can rapidly generate diverse molecular scaffolds. The protocols outlined in this guide provide a robust and validated foundation for exploring new chemical space in drug discovery and materials science, grounded in well-established and reliable organic chemistry principles.
References
- The Role of Ethyl Imidazole-2-carboxylate in Advanced Organic Synthesis.Vertex AI Search.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Vilsmeier-Haack Reaction.NROChemistry.
- Vilsmeier-Haack Reaction.Tokyo Chemical Industry Co., Ltd.
- Vilsmeier-Haack Reaction.J&K Scientific LLC.
- Vilsmeier-Haack Reaction.Chemistry Steps.
- ETHYL IMIDAZOLE-2-CARBOXYL
- Protocol for N-Alkylation of 2-Substituted Imidazole-4,5-dicarboxyl
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.RSC Publishing.
- Buchwald–Hartwig amin
- Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors.PMC - NIH.
- Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate.
- Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
- 1H-Imidazole-2-carboxaldehyde.Organic Syntheses Procedure.
- Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib.PMC - NIH.
- 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles.Organic Chemistry Portal.
- Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.Organic Chemistry Portal.
- Recent advances in the synthesis of imidazoles.Organic & Biomolecular Chemistry (RSC Publishing).[Link]
- Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications.Journal of the American Chemical Society.
- Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide deriv
- Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides.
- Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transform
- The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol.
- Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl).
- Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.IntechOpen.
- Imidazole synthesis.Organic Chemistry Portal.
Sources
- 1. nbinno.com [nbinno.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Imidazole Carboxylates
Welcome to the technical support center for the synthesis of ethyl imidazole carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile heterocyclic compounds. Instead of a generic overview, we will directly address the common pitfalls and perplexing results you may encounter at the bench. This resource provides field-tested insights, explains the chemical principles behind the troubleshooting steps, and offers robust protocols to enhance the success of your syntheses.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize ethyl imidazole-4-carboxylate is resulting in a very low yield. What are the most likely causes?
A1: Low yields in this synthesis are common and typically stem from three primary issues: decarboxylation of the imidazole carboxylic acid intermediate, hydrolysis of the final ester product, or competing side reactions depending on your chosen synthetic route.
-
Decarboxylation: The imidazole ring can facilitate the loss of the carboxyl group as CO₂, especially under harsh thermal conditions.[1][2] This reaction is a chemical process that removes a carboxyl group and releases carbon dioxide.[2] If your synthesis involves heating, particularly above 80-100°C, you risk forming the corresponding imidazole without the desired carboxylate group.[3][4]
-
Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis back to the carboxylic acid, particularly during aqueous workups under either acidic or basic conditions.[5][6] Careful control of pH during extraction and purification is critical.
-
Side Reactions: Depending on the specific synthesis (e.g., Radziszewski, Marckwald), various side products can form. For instance, the Radziszewski synthesis, which combines a 1,2-dicarbonyl, an aldehyde, and ammonia, can sometimes yield oxazoles as by-products.[7][8]
The following diagram illustrates the logical flow for diagnosing low-yield issues.
Troubleshooting Guide: Specific Issues
Issue 1: N-Alkylation Gives a Mixture of Regioisomers
Q2: I am trying to N-alkylate my 4-substituted ethyl imidazole carboxylate, but I'm getting a mixture of two products that are very difficult to separate. Why is this happening and how can I improve the selectivity?
A2: This is a classic regioselectivity challenge with unsymmetrically substituted imidazoles. The imidazole anion, formed upon deprotonation, is an ambident nucleophile where the negative charge is delocalized across both nitrogen atoms.[9] This means that alkylation can occur at either nitrogen, leading to a mixture of regioisomers.[10]
The outcome is governed by a delicate balance of electronic and steric effects.[11]
-
Electronic Effects: Electron-withdrawing groups (like the ethyl carboxylate) at the 4-position decrease the nucleophilicity of the adjacent N3 nitrogen, making the more distant N1 the preferred site of attack.[11]
-
Steric Hindrance: Bulky substituents on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[10][11]
The diagram below illustrates this competitive reaction pathway.
Troubleshooting Protocol: Improving N-Alkylation Regioselectivity
-
Choice of Base and Solvent: The choice of base can significantly influence the outcome. A strong base like NaH in an aprotic solvent (e.g., DMF, THF) will fully deprotonate the imidazole, making the inherent electronic and steric factors the main drivers of selectivity. Weaker bases (e.g., K₂CO₃) may lead to a more complex equilibrium.
-
Steric Control: If possible, use a bulkier alkylating agent to amplify the steric differences between the two nitrogen atoms.
-
Protecting Groups: Consider a strategy involving a removable protecting group. For example, protect one nitrogen with a bulky group (e.g., Trityl), perform the alkylation on the remaining nitrogen, and then deprotect.
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the transition state with the lower activation energy, which is often the one leading to the sterically less hindered product.
| Parameter | Condition 1 | Condition 2 | Expected Outcome | Rationale |
| Base | NaH in DMF | K₂CO₃ in Acetone | Condition 1 often gives higher selectivity. | NaH ensures full formation of the anion, simplifying the reactive species.[10] |
| Alkylating Agent | Methyl Iodide | Isopropyl Bromide | Isopropyl bromide will show higher selectivity for the less hindered nitrogen. | Increased steric bulk of the electrophile enhances selectivity.[11] |
| Temperature | 60 °C | 0 °C to RT | Lower temperature may improve the ratio of the desired isomer. | Exploits small differences in activation energies between the two pathways. |
Issue 2: The Ester Group is Cleaved During the Reaction or Workup
Q3: My NMR analysis shows the presence of the imidazole carboxylic acid instead of the ethyl ester I was trying to synthesize. How can I prevent this hydrolysis?
A3: Ester hydrolysis is a common issue, especially when your reaction or workup conditions involve strong acids or bases and water.[6] The esterification reaction is reversible, and the presence of water can easily drive the equilibrium back towards the carboxylic acid.
Protocol: Fischer Esterification of 1H-Imidazole-4-carboxylic Acid and Prevention of Hydrolysis
This protocol details the synthesis of the ethyl ester from the corresponding acid, with critical steps highlighted to prevent hydrolysis.
Materials:
-
1H-Imidazole-4-carboxylic acid
-
Absolute Ethanol (anhydrous)
-
Sulfuric Acid (concentrated) or Thionyl Chloride (SOCl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Methodology:
-
Setup (Anhydrous Conditions are Key): In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, suspend 1H-imidazole-4-carboxylic acid (1.0 eq) in absolute ethanol (10-20 mL per gram of acid).
-
Acid Catalyst Addition: Cool the suspension in an ice bath (0°C). Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Alternative: For sensitive substrates, using SOCl₂ (1.1 eq) at 0°C to form the acid chloride in situ, followed by quenching with ethanol, can be more effective and avoids strong aqueous acids.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).[12]
-
Quench & Neutralization (Critical Step): Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice and saturated NaHCO₃ solution. Add the bicarbonate solution portion-wise until the effervescence ceases and the pH of the aqueous layer is between 7 and 8. DO NOT use strong bases like NaOH or KOH, as they will rapidly hydrolyze the ester.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl imidazole-4-carboxylate.[13]
-
Purification: The product can be further purified by column chromatography on silica gel or by recrystallization.[13][14]
References
- Debus–Radziszewski imidazole synthesis - Wikipedia.
- Prepartion of Ethyl imidazole-4-carboxyl
- Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordin
- Technical Support Center: Synthesis of Imidazole Carboxylic Acids - Benchchem.
- Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline.
- Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
- Radziszewskis Imidazole Synthesis | PDF | Chemical Reactions | Unit Processes - Scribd.
- What is the synthesis of Ethyl imidazole-4-carboxyl
- Overcoming steric hindrance in N-alkylation of imidazole deriv
- A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIV
- Thermal decarboxylation of imidazolinium carboxylates.
- ETHYL IMIDAZOLE-2-CARBOXYL
- Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)
- Ethyl imidazole-4-carboxyl
- The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals - Chemical Communic
- Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxyl
- This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit.
- N-Alkylation of imidazoles - University of Otago.
- Decarboxyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Decarboxylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. Prepartion of Ethyl imidazole-4-carboxylate - Chempedia - LookChem [lookchem.com]
- 6. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Research Portal [ourarchive.otago.ac.nz]
- 12. Ethyl imidazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 13. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 5-ethyl-1H-imidazole-2-carboxylate
Introduction: Ethyl 5-ethyl-1H-imidazole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by issues of low yield and impurity formation, posing significant challenges for scale-up and discovery efforts. This guide provides in-depth troubleshooting strategies and frequently asked questions to empower researchers to overcome common hurdles and optimize their synthetic outcomes. We will proceed based on a common and reliable synthetic route, explaining the causality behind each experimental choice to ensure a robust and reproducible process.
Assumed Synthetic Pathway
The most common and adaptable route to this class of imidazoles involves the cyclocondensation of an α-haloketone with an amidine. For our target molecule, this translates to a two-step process starting from the readily available ethyl 3-oxopentanoate.
-
α-Halogenation: Chlorination of ethyl 3-oxopentanoate at the C2 position to generate the key intermediate, ethyl 2-chloro-3-oxopentanoate.
-
Cyclocondensation: Reaction of the α-chloroketone intermediate with formamidine to form the imidazole ring.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses the most frequently encountered problems during the synthesis. Each issue is analyzed from a mechanistic standpoint to provide robust, science-backed solutions.
Question 1: My final yield is consistently low (<40%) in the cyclocondensation step. What are the likely causes and how can I fix it?
Low yield is the most common complaint and can stem from several factors, often interlinked.
Answer:
Potential Cause A: Incomplete Reaction or Stalling
The cyclocondensation reaction rate is highly dependent on temperature and reactant concentration. Insufficient thermal energy or prolonged reaction times at suboptimal temperatures can lead to stalling.
-
Scientific Rationale: The initial nucleophilic attack of formamidine on the carbonyl carbon and the subsequent intramolecular cyclization are activation energy-dependent steps. Aromatization via dehydration to form the final imidazole is the thermodynamic driving force but requires sufficient energy to overcome the initial barriers.
-
Troubleshooting Steps:
-
Temperature Optimization: Gradually increase the reaction temperature in 5-10 °C increments (e.g., from 60 °C to 90 °C in a solvent like ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every hour. Caution: Excessively high temperatures (>100 °C) can promote decomposition.
-
Reaction Time: Ensure the reaction is genuinely complete. Continue monitoring for at least 2-4 hours after the last visible change in the TLC/HPLC trace.
-
Concentration: If using a high volume of solvent, the reaction may be too dilute. Carefully concentrate the reaction mixture under reduced pressure and re-heat. A typical concentration is 0.2-0.5 M.
-
Potential Cause B: Degradation of Intermediates
The α-chloroketone (ethyl 2-chloro-3-oxopentanoate) is a reactive and potentially unstable intermediate. Formamidine, especially as a free base, is also prone to decomposition.
-
Scientific Rationale: α-haloketones can undergo self-condensation or elimination reactions, particularly in the presence of a base. Formamidine can hydrolyze or oligomerize. These degradation pathways compete directly with the desired cyclization, consuming starting material and reducing the overall yield.
-
Troubleshooting Steps:
-
Use Fresh Intermediate: It is highly recommended to use the ethyl 2-chloro-3-oxopentanoate intermediate immediately after its synthesis and purification. If storage is necessary, keep it under an inert atmosphere (N₂ or Ar) at low temperatures (<4 °C).
-
Use a Stable Amidine Salt: Use formamidine acetate or hydrochloride instead of attempting to generate the free base in situ or using an aged source. The salt is significantly more stable and releases the active amidine under the reaction conditions.[1][2]
-
Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents. Maintaining the reaction under an inert atmosphere prevents oxidative side reactions that can produce colored impurities and consume reagents.
-
Potential Cause C: Incorrect Stoichiometry or pH
The reaction's success hinges on the correct balance of the amidine and the base used to facilitate the reaction.
-
Scientific Rationale: The reaction mechanism involves the nucleophilic formamidine. A weak base is typically required to neutralize the HCl generated during the cyclization, driving the equilibrium towards the product. If formamidine hydrochloride is used, a stoichiometric amount of base is needed to liberate the free amidine. If formamidine acetate is used, the acetate ion can serve as the base. Using too strong a base (e.g., NaOH, NaOEt) can catalyze the undesirable Favorskii rearrangement of the α-chloroketone.
-
Troubleshooting Steps:
-
Amidine Equivalents: Use a slight excess of formamidine acetate (1.2 to 1.5 equivalents) to ensure the α-chloroketone is fully consumed.
-
Base Selection: If using formamidine hydrochloride, add 1.0-1.1 equivalents of a non-nucleophilic weak base like sodium acetate or potassium carbonate. Avoid strong bases.
-
Order of Addition: Add the base to the solution of the α-chloroketone before adding the formamidine salt. This ensures that the generated HCl is immediately neutralized.
-
Caption: Troubleshooting decision tree for low reaction yield.
Question 2: My reaction mixture turns dark brown/black, and I isolate a complex mixture of impurities. What is happening?
Answer:
A dark reaction color is a classic sign of decomposition and polymerization side reactions.
Potential Cause A: Favorskii Rearrangement
This is a common side reaction for α-haloketones in the presence of a base. For ethyl 2-chloro-3-oxopentanoate, this would lead to a rearranged carboxylic acid derivative after hydrolysis, not the desired imidazole.
-
Scientific Rationale: A sufficiently strong base can deprotonate the C4 carbon, leading to an intramolecular cyclopropanone intermediate which then rearranges.
-
Solution:
-
Avoid Strong Bases: Strictly avoid alkoxides (NaOEt), hydroxides (NaOH), and other strong bases. Stick to mild bases like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃). The basicity of formamidine itself is generally not sufficient to promote this pathway significantly.
-
Potential Cause B: Polymerization/Decomposition
Formamidine and the α-chloroketone can both self-react under thermal stress.
-
Scientific Rationale: Formamidine can thermally decompose to form ammonia and hydrogen cyanide, which can then polymerize. The α-chloroketone can also undergo self-condensation. These pathways are exacerbated by excessive heat and the presence of impurities.
-
Solution:
-
Strict Temperature Control: Do not overheat the reaction. Use an oil bath with a thermostat for precise temperature management. If the reaction is highly exothermic upon reagent addition, use an ice bath to maintain control.
-
Purify Starting Materials: Ensure the starting ethyl 3-oxopentanoate is pure. Impurities can catalyze decomposition. Distillation prior to use is recommended.
-
| Issue Summary | Primary Suspect | Key Solution(s) |
| Low Yield (<40%) | Incomplete Reaction / Reagent Degradation | Increase temperature to 80-90°C; Use 1.2-1.5 eq. of fresh formamidine acetate; Run under N₂ atmosphere. |
| Dark Color & Multiple Spots on TLC | Decomposition / Favorskii Rearrangement | Use a mild base (NaOAc); Avoid temperatures >100°C; Ensure starting materials are pure. |
| Product is Difficult to Purify | Presence of Polar, Unreacted Intermediates | Ensure complete reaction via TLC/HPLC; Use an acidic wash during workup to remove excess amidine. |
| Reaction Fails to Initiate | Poor Reagent Quality / Insufficient Base | Use a fresh, verified bottle of formamidine salt; If using HCl salt, ensure 1.0 eq. of base is added. |
Table 1: Troubleshooting Summary for this compound Synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the cyclocondensation step? A: Ethanol is an excellent and widely used solvent for this reaction. It has a suitable boiling point for thermal reactions, effectively dissolves both the α-haloketone and the formamidine salt, and is protic, which can facilitate the proton transfer steps in the mechanism. Acetic acid can also be used as a solvent, as it promotes the reaction, but it can lead to N-acetylation as a minor side product and requires more rigorous removal. Aprotic polar solvents like DMF or DMSO can also be used but are often harder to remove and may require higher temperatures.
Q2: How do I properly handle and store the formamidine acetate? A: Formamidine acetate is hygroscopic (absorbs moisture from the air) and can decompose on prolonged exposure to the atmosphere. Always store it in a tightly sealed container in a desiccator. When weighing, do so quickly and in a low-humidity environment if possible. Use of a glovebox is ideal but not strictly necessary if handling is swift.
Q3: Can I monitor the initial α-chlorination step? How do I know it's complete? A: Yes, and you should. The chlorination of the β-ketoester can be monitored by TLC or ¹H NMR. On TLC, you will see the disappearance of the starting material spot (ethyl 3-oxopentanoate) and the appearance of a new, typically higher Rf spot for the chlorinated product. For NMR, the disappearance of the C2 methylene proton signal (a singlet around 3.4 ppm) and the appearance of a new methine proton signal (a singlet around 5.2 ppm) indicates conversion. The reaction is typically rapid (1-3 hours).
Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-chloro-3-oxopentanoate
-
To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add ethyl 3-oxopentanoate (1.0 eq).
-
Dissolve the starting material in a suitable solvent like dichloromethane (DCM) or chloroform (approx. 3-5 mL per gram of ketoester).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add sulfuryl chloride (SO₂Cl₂) (1.05 eq) dropwise over 30 minutes. Caution: This is a corrosive reagent and the reaction evolves gas (SO₂ and HCl). Perform in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to a cold, saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product as a pale yellow oil.
-
This intermediate is best used immediately in the next step without further purification.
Protocol 2: Optimized Synthesis of this compound
-
To a round-bottom flask under a nitrogen atmosphere, add the crude ethyl 2-chloro-3-oxopentanoate (1.0 eq) and absolute ethanol (approx. 5-7 mL per gram).
-
Add formamidine acetate (1.3 eq) and sodium acetate (1.1 eq) to the solution.
-
Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitor the reaction by TLC (typically using a 1:1 mixture of ethyl acetate and hexanes). The reaction is usually complete within 4-8 hours.
-
Once complete, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) or by flash column chromatography to obtain the final product as a white to off-white solid.
Caption: Plausible reaction mechanism for the imidazole cyclocondensation step.
References
- Organic Chemistry Portal. (n.d.). Synthesis of Imidazoles.
- Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
- Jetir. (2020). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. JETIR, 7(7).
- Katke, S. P. (2022). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science and Indian Journal, 19(1), 257.
- Shalini, S., et al. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical & Control Systems, 11(3-Special Issue).
- Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
- Shaveta, G., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(21), 6499. doi:10.3390/molecules26216499.
- Asian Journal of Research in Chemistry. (2013). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)
- Journal of Chemical and Pharmaceutical Research. (2015). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
- ResearchGate. (2018).
- ResearchGate. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition.
- PubChem. (n.d.). Ethyl 2-cyano-3-oxopentanoate.
- ResearchGate. (2010). Synthesis and properties of 2,5-bis(furan-2-yl)-1H-imidazole.
- ResearchGate. (2021).
- ResearchGate. (2013).
- National Center for Biotechnology Information. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors.
- PrepChem. (n.d.). Preparation of ethyl 2-ethyl-3-oxobutanoate.
- ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)
- ACS Publications. (1981). A new preparation of ethyl 3-oxo-4-pentenoate: a useful annelating reagent. The Journal of Organic Chemistry, 46(18), 3760-3761.
- PubMed. (1976). [Imidazole syntheses. 8. N-Substituted imidazoles according to Weidenhagen]. Archiv der Pharmazie, 309(5), 421-5.
- Google Patents. (n.d.). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
- Srini Chem. (n.d.). ethyl 2-diazo-3-oxopentanoate.
- National Center for Biotechnology Information. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society, 144(24), 10834–10844.
- Organic Syntheses. (n.d.).
- ResearchGate. (2018).
- ResearchGate. (2005).
- Google Patents. (n.d.).
- PubChem. (n.d.). Ethyl 3-amino-2-oxopentanoate.
- YouTube. (2024).
Sources
Identifying and minimizing byproducts in Ethyl 5-ethyl-1H-imidazole-2-carboxylate synthesis
Welcome to the technical support guide for the synthesis of Ethyl 5-ethyl-1H-imidazole-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of imidazole-based heterocyclic compounds. Here, we address common experimental challenges through a structured question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research and development.
Section 1: Synthesis Overview & Core Mechanism
The synthesis of this compound is a nuanced process where control over reaction conditions is paramount to achieving high yield and purity. While several synthetic routes to the imidazole core exist, a common and effective strategy involves the cyclocondensation of key precursors. A representative approach is the reaction of an α-dicarbonyl compound with a 1,2-diamine in the presence of an appropriate carbon source for the C2 position of the imidazole.
For the target molecule, a plausible and efficient pathway involves the reaction of ethyl glyoxylate with 1,2-diaminobutane . This reaction builds the imidazole ring with the desired substituents at the C5 (ethyl) and C2 (ethoxycarbonyl) positions.
Proposed Primary Synthesis Route
The core of the synthesis is a cyclocondensation reaction. The ethyl group at the C5 position is introduced via 1,2-diaminobutane. The ethyl 2-carboxylate group is derived from ethyl glyoxylate, which serves a dual role as both a dicarbonyl equivalent and the source of the C2 fragment.
Caption: Proposed synthesis pathway for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during this synthesis?
A: Temperature control is arguably the most critical factor. The initial condensation to form the Schiff base and subsequent cyclization are often exothermic. Runaway temperatures can lead to the formation of polymeric tars and other thermally-induced byproducts. Specifically, during the addition of reagents, maintaining a low to moderate temperature (e.g., 0-25 °C) is crucial.[1] Subsequent heating to drive the cyclization and oxidation should be carefully controlled and optimized based on reaction monitoring.
Q2: My reaction is sluggish or fails to go to completion. What should I check first?
A: If the reaction is incomplete, consider the following:
-
Reagent Purity: The purity of ethyl glyoxylate is paramount. It can exist as a hydrate or polymerize on standing. Ensure you are using a high-quality reagent or preparing it fresh.[2] Similarly, the purity of 1,2-diaminobutane is important.
-
Solvent Choice: The solvent must be able to dissolve the reactants and intermediates. Polar protic solvents like ethanol or methanol are often good choices as they facilitate the condensation steps.[3] However, for some variations, polar aprotic solvents like DMF may be beneficial.[3]
-
pH of the Medium: The initial condensation is often favored under neutral to slightly acidic conditions to activate the carbonyl group. However, the overall reaction may proceed better under neutral or slightly basic conditions. An acidic catalyst (like acetic acid) can sometimes be used to facilitate the initial condensation.[4]
Q3: How can I effectively monitor the progress of the reaction?
A: Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitative monitoring.[5] A more quantitative and precise method is High-Performance Liquid Chromatography (HPLC).[6]
-
TLC System: Use a moderately polar mobile phase, such as ethyl acetate/hexane (e.g., 50:50 or 70:30 v/v), and visualize with UV light (254 nm) and/or an iodine chamber. You should be able to track the consumption of the starting materials and the appearance of the product spot.
-
HPLC: A reversed-phase C18 column with a gradient elution using a mobile phase of water (often with 0.1% formic acid) and acetonitrile or methanol is typically effective for separating the polar starting materials from the more nonpolar imidazole product.[7]
Section 3: Troubleshooting Guide: Byproduct Identification & Minimization
This section addresses specific issues related to impurity formation. Low yields and difficult purifications are often a direct result of competing side reactions.
Problem: An Unknown Impurity with a Similar Mass is Detected
Q4: My LC-MS analysis shows a significant byproduct with the same mass as my product. What is the likely culprit?
A: The most probable byproduct with an identical mass is a regioisomer . When using an unsymmetrical diamine like 1,2-diaminobutane, cyclization can theoretically produce two different isomers: Ethyl 5-ethyl -1H-imidazole-2-carboxylate and Ethyl 4-ethyl -1H-imidazole-2-carboxylate. The formation of one over the other is dictated by which nitrogen atom of the diamine initially attacks the carbonyl and which participates in the final ring closure. The 5-ethyl isomer is generally expected to be the major product due to steric factors, but the formation of the 4-ethyl isomer is a distinct possibility.
Confirmation:
-
NMR Spectroscopy: Careful analysis of the 1H NMR spectrum is the definitive way to distinguish these isomers. The aromatic proton on the imidazole ring will have a slightly different chemical shift and coupling pattern depending on the substituent positions.
-
Reference Standard: If possible, comparison with a certified reference standard of both isomers is the gold standard for confirmation.
Minimization Strategy:
-
Directed Synthesis: While difficult in a one-pot reaction, multi-step synthetic routes that build the substituted ring in a controlled manner can provide better regioselectivity.
-
Reaction Conditions: Subtly changing the solvent polarity or temperature may influence the isomeric ratio, although this is often difficult to control completely.
-
Purification: Careful column chromatography can often separate the two isomers, although it may be challenging.
Problem: Low Yield and Presence of N-Acylated Byproducts
Q5: My yield is consistently low, and I'm observing higher molecular weight impurities. Could N-acylation be the issue?
A: Yes, N-acylation is a common side reaction, especially if there is an excess of the ester-containing reactant or if the reaction conditions promote acyl transfer.[8] The imidazole product itself is a good nucleophile and can react with another molecule of ethyl glyoxylate or an acylating intermediate to form an N-acylated byproduct. This is particularly problematic at elevated temperatures.
Caption: Formation of N-acylated byproducts from the desired product.
Minimization Strategies:
-
Stoichiometry Control: Use a slight excess of the 1,2-diaminobutane relative to the ethyl glyoxylate to ensure the complete consumption of the acylating agent. A 1:1.1 to 1:1.2 ratio (glyoxylate:diamine) is a good starting point.
-
Controlled Addition: Add the ethyl glyoxylate slowly and portion-wise to the reaction mixture containing the diamine. This maintains a low instantaneous concentration of the acylating agent, minimizing the chance for side reactions.[9]
-
Temperature Management: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Avoid prolonged heating at high temperatures after the main product has formed.
Troubleshooting Workflow: A Systematic Approach
When encountering low yield or purity, a systematic approach is essential. The following workflow can help diagnose and solve common issues.
Sources
- 1. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. JPH06321866A - Production of ethyl glyoxylate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
Technical Support Center: A Researcher's Guide to Purifying Ethyl 5-ethyl-1H-imidazole-2-carboxylate
Welcome to the technical support center for Ethyl 5-ethyl-1H-imidazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile imidazole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common purification challenges and achieve the desired purity for your downstream applications. Our approach is rooted in scientific principles and practical, field-tested experience to ensure you can confidently navigate the intricacies of your experiments.
Understanding the Molecule: Physicochemical Properties
| Property | Estimated Value/Characteristic | Implication for Purification |
| Molecular Formula | C₈H₁₂N₂O₂ | |
| Molecular Weight | 168.19 g/mol | |
| Appearance | Likely a white to off-white or pale yellow crystalline solid.[1][2] | Visual indicator of purity. Color changes may suggest degradation or impurities. |
| Melting Point | Expected to be in a similar range to other ethyl imidazole carboxylates (e.g., 174-183 °C for the unsubstituted analog).[1] | A sharp melting point is a good indicator of high purity. |
| Solubility | Generally soluble in polar organic solvents like methanol, ethanol, and ethyl acetate.[3] Likely has some solubility in chlorinated solvents like dichloromethane.[4] Poorly soluble in nonpolar solvents like hexane and likely has limited solubility in water. | Crucial for selecting appropriate solvents for chromatography and recrystallization. |
| pKa (estimated) | The imidazole ring is basic (pKa of the conjugate acid is typically around 7). | This amphoteric nature allows for purification via acid-base extraction. |
| Stability | Esters can be susceptible to hydrolysis under strong acidic or basic conditions, especially with heating. | Purification conditions should be chosen to minimize degradation of the ethyl ester group. |
Common Purification Challenges and Troubleshooting
This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.
Column Chromatography Issues
Q1: My compound is co-eluting with a closely-related impurity during silica gel chromatography. How can I improve the separation?
A1: Co-elution is a frequent challenge with imidazole derivatives due to the presence of structurally similar impurities. Here’s a systematic approach to optimize your separation:
-
Optimize the Mobile Phase: The polarity of your eluent is the most critical factor. For imidazole derivatives, common solvent systems include ethyl acetate/hexane and dichloromethane/methanol.[5]
-
Causality: A mobile phase that is too polar will move all components, including your product and impurities, up the column too quickly, resulting in poor separation. Conversely, a mobile phase that is not polar enough will lead to very slow elution and broad peaks.
-
Pro-Tip: Start with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity. Running a gradient elution, where the solvent polarity is increased over time, can be highly effective for separating compounds with close Rf values.[5]
-
-
Solvent System Modification: If optimizing the ratio of your current solvent system doesn't work, try a different combination of solvents. For instance, replacing ethyl acetate with dichloromethane might alter the selectivity of the separation.
-
Incorporate a Modifier: Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase can significantly improve peak shape and separation.
-
Causality: The basic nitrogen of the imidazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing peaks. Triethylamine acts as a competitive base, masking these silanol groups and allowing your compound to elute more symmetrically.[5] In some cases, switching to a less acidic stationary phase like alumina can also mitigate this issue.
-
Q2: I'm experiencing low recovery of my compound from the silica gel column. What could be the cause and how can I fix it?
A2: Low recovery is often due to irreversible adsorption of the compound onto the stationary phase or degradation during chromatography.
-
Irreversible Adsorption: As mentioned above, the basic nature of the imidazole can lead to strong binding to silica gel.
-
Solution: Deactivating the silica gel with a base like triethylamine before running the column can prevent your compound from sticking irreversibly.[5] Alternatively, using a different stationary phase like alumina, which is less acidic, can be beneficial.
-
-
Compound Instability: Imidazole derivatives can sometimes be sensitive to the acidic nature of silica gel.
-
Solution: If you suspect your compound is degrading on the column, minimizing the time it spends on the silica is crucial. This can be achieved by using a slightly more polar mobile phase to speed up elution (while still achieving separation) or by using the aforementioned deactivated silica or alumina.
-
Recrystallization Difficulties
Q1: My this compound is oiling out instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling process is too rapid.
-
Optimize the Solvent System: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Strategy: A two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate or methanol) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexane or diisopropyl ether) until the solution becomes slightly cloudy.[6] Gently heat the solution until it becomes clear again, and then allow it to cool slowly. A research article on a similar compound reported successful crystallization from diisopropyl ether.[7]
-
-
Control the Cooling Rate: Rapid cooling often leads to the formation of an oil.
-
Solution: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Insulating the flask can help slow down the cooling process.
-
-
Induce Crystallization: If crystals are reluctant to form, you can try the following techniques:
-
Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.
-
Q2: My recrystallized product is still not pure enough. What are my options?
A2: If a single recrystallization does not yield a product of sufficient purity, you can either repeat the recrystallization or combine it with another purification technique.
-
Multiple Recrystallizations: Repeating the recrystallization process can further enhance purity, although some product will be lost with each step.
-
Combined Purification Methods: For challenging separations, a multi-step purification approach is often necessary. For example, you can perform a column chromatography first to remove the bulk of the impurities, followed by a recrystallization of the partially purified product to achieve high purity.
Acid-Base Extraction Issues
Q1: An emulsion has formed during the acid-base extraction, and the layers are not separating. How can I break the emulsion?
A1: Emulsion formation is a common problem, especially when dealing with basic compounds like imidazoles.
-
Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help break up an emulsion. The increased ionic strength of the aqueous layer makes it more polar and encourages the separation of the two phases.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers. This can prevent the formation of a stable emulsion.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.
Q2: I am not getting any precipitate after neutralizing the acidic aqueous layer. Where is my product?
A2: This is a common issue and can be attributed to a few factors:
-
Incomplete Neutralization: Ensure that you have added enough base to bring the pH of the aqueous solution above the pKa of your imidazole derivative.[5] Use pH paper to check the pH.
-
High Water Solubility: Some imidazole derivatives have significant solubility in water, even in their neutral form.[5]
-
Solution: If your compound is not precipitating, you will need to back-extract it from the neutralized aqueous solution using an organic solvent like dichloromethane or ethyl acetate.[5] Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery of your product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities will largely depend on the synthetic route used. However, based on studies of similar imidazole syntheses, you might encounter:
-
Starting materials: Unreacted reagents from the synthesis.
-
Side-products: These can include isomers, over-alkylated products, or products from competing side reactions. For instance, in the synthesis of a related compound, impurities such as a diethyl ester imidazole and a 4-acetyl imidazole were identified.[8]
-
Hydrolyzed product: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid if exposed to harsh acidic or basic conditions.
Q2: How can I best store my purified this compound?
A2: For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry place, protected from light. Storing it under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent degradation.
Q3: Can I use HPLC to purify my compound?
A3: Yes, High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, can be a very effective method for purifying your compound, especially for achieving very high purity on a smaller scale. A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid can be a good starting point.[9]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is a general protocol and may need to be optimized for your specific crude material.
-
Preparation of the Column:
-
Choose an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in your starting mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, you can "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.
-
-
Elution:
-
Begin eluting with your starting mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and monitor the elution of your compound using Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent under reduced pressure to obtain your purified this compound.
-
Protocol 2: Purification by Acid-Base Extraction
This protocol is effective for removing neutral or acidic impurities.
-
Dissolution:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (e.g., 100 mL).
-
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) (2 x 50 mL). The basic imidazole will be protonated and move into the aqueous layer.
-
Combine the acidic aqueous layers. The neutral and acidic impurities will remain in the organic layer, which can be discarded.
-
-
Neutralization and Back-Extraction:
-
Cool the combined acidic aqueous layers in an ice bath.
-
Slowly add a base (e.g., 1 M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper).
-
If the product precipitates as a solid, it can be collected by vacuum filtration.
-
If the product oils out or remains in solution, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 50 mL of dichloromethane).[5]
-
-
Drying and Solvent Removal:
-
Combine the organic extracts from the back-extraction.
-
Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
-
Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: A general workflow for the purification of this compound.
References
- American Elements. (n.d.).
- PubChem. (n.d.).
- AtomPharma. (n.d.). 4-(1-hydroxy-1-methylethyl)-2-propyl-1-h-imidazole-5-carboxylic acid ethyl ester. [Link]
- Gising, J., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6245. [Link]
- Reddy, G. O., et al. (2012). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Asian Journal of Research in Chemistry, 5(4), 481-490. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- PubChem. (n.d.).
- Jencks, W. P., & Carriuolo, J. (1959). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 81(22), 5994–6001. [Link]
- LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]
- Smith, K. M., & Malona, J. A. (2011). One-Pot Synthesis of 2-Imidazolines via the Ring Expansion of Imidoyl Chlorides with Aziridines. The Journal of Organic Chemistry, 76(7), 2354–2360. [Link]
- Li, K. Y., et al. (2015). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 7(3), 1124-1127. [Link]
- University of California, Irvine, Department of Chemistry. (n.d.).
- Bruice, T. C., & Sturtevant, J. M. (1959). Imidazole Catalysis. V. The Intramolecular Participation of the Imidazolyl Group in the Hydrolysis of Some Esters and the Amide. Journal of the American Chemical Society, 81(11), 2860–2870. [Link]
- PubChem. (n.d.).
- PubChem. (n.d.).
- Google Patents. (n.d.).
- Frye, B. C., et al. (2006). Ethyl 1-methylimidazole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1548–o1549. [Link]
- Nikitina, M. A., et al. (2013). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 49(2), 245–249. [Link]
- Trade Science Inc. (n.d.). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. [Link]
- Google Patents. (n.d.).
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. [Link]
- Reddit. (2017). Removing imidazole in a workup?. [Link]
- Synthonix. (n.d.).
- Williams, R. (2022).
Sources
- 1. Ethyl imidazole-2-carboxylate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. Ethyl 1H-imidazole-5-carboxylate | 23785-21-9 [sigmaaldrich.com]
- 3. atompharma.co.in [atompharma.co.in]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0 [chemicalbook.com]
- 8. ajrconline.org [ajrconline.org]
- 9. Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Improving the Stability of Ethyl 5-ethyl-1H-imidazole-2-carboxylate
Document ID: TSC-IMID-STAB-001
Last Updated: January 8, 2026
Introduction
Welcome to the Technical Support Center for Ethyl 5-ethyl-1H-imidazole-2-carboxylate (CAS No. 1171124-65-4). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile imidazole intermediate. Due to its specific functional groups—a heterocyclic imidazole ring and an ethyl ester—this compound can be susceptible to degradation under certain experimental and storage conditions. Understanding and mitigating these stability issues are critical for ensuring experimental reproducibility, maintaining purity, and guaranteeing the integrity of downstream applications.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you identify, prevent, and resolve stability challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solid sample of this compound has developed a yellow or pale cream color over time. Is it degrading?
A1: Yes, a color change from white to yellow or pale cream is a common indicator of degradation.[1] This is often due to slow oxidation or photodegradation. The imidazole ring, while generally stable, can be susceptible to oxidation, especially in the presence of light, atmospheric oxygen, and trace metal impurities.[2][3]
Root Cause Analysis & Mitigation:
-
Oxidation: The imidazole moiety can undergo oxidation, potentially initiated by atmospheric oxygen or radical species.[3][4] This process can be accelerated by exposure to heat and light.
-
Photodegradation: Imidazole derivatives are known to be sensitive to light, particularly UV radiation.[3][5] Exposure can lead to the formation of colored degradation products.
Recommended Actions:
-
Storage: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial to protect it from oxygen and light.
-
Temperature Control: Store the material at recommended low temperatures (e.g., 2-8°C) to slow the rate of any potential degradation reactions.
-
Purity Check: Before use, verify the purity of the discolored material using a suitable analytical method like HPLC or LC-MS to quantify the level of impurities. If significant degradation has occurred (>2-5%), purification by recrystallization may be necessary.
Q2: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after dissolving the compound in a protic solvent. What is this impurity?
A2: The most likely culprit is the hydrolysis of the ethyl ester group to the corresponding carboxylic acid (5-ethyl-1H-imidazole-2-carboxylic acid). This reaction is catalyzed by the presence of acid or base.
Causality Explained: The ester functional group is susceptible to nucleophilic attack by water, a reaction known as hydrolysis. The imidazole ring itself can act as a catalyst in this process.[6][7][8] The rate of hydrolysis is highly dependent on the pH of the solution.
-
Base-catalyzed hydrolysis: In basic conditions (pH > 7), hydroxide ions act as a potent nucleophile, rapidly attacking the electrophilic carbonyl carbon of the ester.
-
Acid-catalyzed hydrolysis: In acidic conditions (pH < 7), the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.
Troubleshooting Workflow: Investigating Degradation
This workflow provides a systematic approach to identifying and resolving stability issues encountered during your experiments.
Caption: Major degradation pathways for the target compound.
Analytical Method Considerations
A robust analytical method is essential for monitoring stability.
Q5: I am seeing poor peak shape (tailing) for the parent compound on my C18 HPLC column. How can I improve this?
A5: Peak tailing for basic compounds like imidazoles on silica-based columns is often caused by secondary interactions between the basic nitrogen atoms of the imidazole ring and residual acidic silanol groups on the column surface.
Troubleshooting HPLC Peak Shape:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (TFA). At this pH, the imidazole nitrogen is protonated, and the silanol groups are less ionized, minimizing the undesirable interactions.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns designed for high-purity silica and aggressive end-capping have fewer free silanol groups, leading to better peak shapes for basic analytes.
-
Consider an Alternative Stationary Phase: If pH adjustment is not sufficient or compatible with your analysis, consider a column with a different stationary phase, such as a polymer-based or a hybrid silica column.
References
- Uchida, K., & Kawakishi, S. (1986). Selective oxidation of imidazole ring in histidine residues by the ascorbic acid-copper ion system.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3051-3058. [Link]
- Slideshare. (n.d.). Unit 4 imidazole. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]
- ACS ES&T Air. (2024).
- RSC Publishing. (2019).
- Journal of Materials Chemistry A (RSC Publishing). (n.d.).
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
- MedCrave online. (2016).
- Kamberi, M., & Tsutsumi, K. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Milstein, J. B., & Fife, T. H. (1968). Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol. Journal of the American Chemical Society, 90(8), 2164-2168. [Link]
- Bruice, T. C., & Sturtevant, J. M. (1959). Imidazole Catalysis. V. The Intramolecular Participation of the Imidazolyl Group in the Hydrolysis of Some Esters and the Amide. Journal of the American Chemical Society, 81(11), 2860-2870. [Link]
- Kirsch, J. F., & Jencks, W. P. (1964). Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters. Journal of the American Chemical Society, 86(5), 837-846. [Link]
- Jencks, W. P., & Carriuolo, J. (1959). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 81(22), 5994-6001. [Link]
Sources
- 1. Ethyl imidazole-2-carboxylate, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. Selective oxidation of imidazole ring in histidine residues by the ascorbic acid-copper ion system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Functionalizing Ethyl 5-ethyl-1H-imidazole-2-carboxylate
Introduction
Ethyl 5-ethyl-1H-imidazole-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its versatile structure, featuring multiple reaction sites, allows for the synthesis of a diverse range of functionalized derivatives with potential applications in drug discovery and the development of novel materials.[1][2] This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the functionalization of this important intermediate.
The imidazole core presents three primary sites for functionalization: the two nitrogen atoms (N1 and N3) and the C4 carbon atom. The presence of the ethyl ester at the C2 position and the ethyl group at the C5 position influences the reactivity and regioselectivity of these transformations. This guide will focus on the most common and synthetically useful reactions: N-alkylation, N-arylation, and C-H activation/arylation at the C4 position.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Category 1: N-Alkylation Reactions
Q1: I am observing low to no conversion in the N-alkylation of this compound. What are the likely causes and how can I improve the yield?
A1: Low conversion in N-alkylation of imidazole derivatives, especially those with electron-withdrawing groups like an ester, is a common challenge.[3] The primary factors to investigate are the base, solvent, temperature, and the nature of the alkylating agent.
Troubleshooting Steps & Optimization:
-
Base Selection is Critical: The pKa of the imidazole N-H is approximately 14.5, requiring a sufficiently strong base for deprotonation.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): While often used, they may not be strong enough for complete deprotonation, leading to slow or incomplete reactions. Consider switching to a stronger, non-nucleophilic base.
-
Strong Bases (e.g., NaH, DBU): Sodium hydride (NaH) is a powerful, non-nucleophilic base that can effectively deprotonate the imidazole. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is another excellent option, particularly in polar aprotic solvents.[3]
-
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and yields.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These are generally the solvents of choice as they can dissolve the imidazole substrate and the resulting imidazolide anion. Anhydrous conditions are crucial, especially when using NaH.
-
-
Temperature Optimization: While some alkylations proceed at room temperature, heating is often necessary to drive the reaction to completion.
-
Initial Trials: Start at room temperature and gradually increase the temperature (e.g., 50 °C, 80 °C, 100 °C) while monitoring the reaction by Thin Layer Chromatography (TLC).[3]
-
-
Alkylating Agent Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl. If you are using an alkyl chloride with a weak base, the reaction may be sluggish. Consider switching to the corresponding bromide or iodide.
Workflow for Optimizing N-Alkylation:
Caption: Troubleshooting workflow for low yield in N-alkylation.
Category 2: N-Arylation Reactions
Q2: My copper- or palladium-catalyzed N-arylation reaction is giving low yields and significant amounts of starting material are recovered. What should I optimize?
A2: N-arylation of imidazoles often requires careful optimization of the catalyst system (metal precursor and ligand), base, and solvent.[4][5]
Troubleshooting Steps & Optimization:
-
Catalyst System:
-
Copper-Catalyzed (Ullmann-type): This is a classic method.
-
Palladium-Catalyzed (Buchwald-Hartwig type): While less common for simple imidazoles, it can be effective.
-
Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.
-
Ligand: A variety of phosphine ligands can be screened (e.g., Xantphos, DavePhos).
-
-
-
Base Selection: The base is crucial for both deprotonating the imidazole and participating in the catalytic cycle.
-
Inorganic Bases: Cs₂CO₃ is often superior to K₂CO₃ or K₃PO₄ due to its higher solubility and basicity in organic solvents.[6]
-
-
Solvent Choice: High-boiling point polar aprotic solvents are typically required.
-
Common Solvents: DMF, DMSO, or dioxane are good starting points. Ensure they are anhydrous.
-
-
Aryl Halide Reactivity: The reactivity order is I > Br >> Cl. Aryl iodides are the most reactive coupling partners.[5] For less reactive aryl bromides, higher temperatures and longer reaction times may be necessary. Aryl chlorides are generally very challenging.
Table 1: General Conditions for N-Arylation Optimization
| Parameter | Condition 1 (Starting Point) | Condition 2 (Optimized) | Rationale |
| Catalyst | 5 mol% CuI | 5 mol% CuI, 10 mol% 1,10-phenanthroline | Ligand accelerates the catalytic cycle.[4][5] |
| Base | K₂CO₃ (2 eq.) | Cs₂CO₃ (2 eq.) | Increased solubility and basicity.[6] |
| Solvent | DMF | Dioxane or DMSO | Higher boiling point may be beneficial. |
| Temperature | 110 °C | 110-140 °C | Higher temperature for less reactive halides. |
| Aryl Halide | Aryl Bromide | Aryl Iodide | Increased reactivity.[5] |
Category 3: C4-H Activation and Arylation
Q3: I am attempting a direct C-H arylation at the C4 position but am observing a mixture of regioisomers or no reaction. How can I improve the selectivity and yield?
A3: Direct C-H activation of the imidazole core is a powerful but challenging transformation. Regioselectivity is a key issue. For 1,2,5-trisubstituted imidazoles, the C4 position is the only available C-H bond for arylation.
Troubleshooting Steps & Optimization:
-
Directing Groups: The N1-substituent plays a crucial role in directing the C-H activation. Without an N-substituent, competing N-arylation can occur. It is highly recommended to perform N-alkylation or N-arylation first.
-
Catalyst System: Palladium catalysis is the most common approach for imidazole C-H arylation.[7][8]
-
Palladium Source: Pd(OAc)₂ is a widely used and effective precursor.
-
Ligand: Phosphine ligands are often required. The choice of ligand can influence the regioselectivity and efficiency. For C4-arylation, specific ligands may be necessary.[8]
-
Oxidant: In many cases, an oxidant is required to regenerate the active Pd(II) catalyst. Silver salts (e.g., Ag₂CO₃, AgOAc) are common.
-
-
Solvent and Additives:
-
Solvent: Polar aprotic solvents like DMF or DMA are often used. In some cases, tertiary alcohols like t-amyl alcohol have been shown to be beneficial for nickel-catalyzed C-H activation.[9]
-
Acidic Additives: Pivalic acid (PivOH) is a common additive that can act as a proton shuttle in the C-H activation step.[10]
-
-
Protecting Groups: In some strategies, a removable protecting group on one of the nitrogen atoms, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, can be used to direct the arylation to a specific carbon atom. Subsequent deprotection and further functionalization can lead to complex substitution patterns.[10]
Proposed C-H Activation Mechanism:
Caption: A plausible catalytic cycle for Pd-catalyzed C-H arylation.[7]
Category 4: Purification and Side Reactions
Q4: I am having difficulty purifying my functionalized product. What are common impurities and effective purification strategies?
A4: Purification can be challenging due to the polar nature of the imidazole core and potential side products.
Troubleshooting Steps & Optimization:
-
Common Impurities:
-
Unreacted Starting Material: If the reaction is incomplete.
-
Di-substituted Products: In N-alkylation, if a di-alkylated imidazolium salt is formed.
-
Isomeric Products: In C-H activation, if regioselectivity is not well-controlled.
-
Catalyst Residues: Residual palladium or copper salts.
-
-
Purification Techniques:
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is standard.
-
Eluent System: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point. For very polar products, adding a small amount of methanol or triethylamine to the eluent can improve separation.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[11] Test various solvent systems (e.g., ethyl acetate/hexane, ethanol/water).
-
Acid-Base Extraction: The basicity of the imidazole nitrogen can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the basic imidazole-containing compounds into the aqueous phase. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) and the product is re-extracted with an organic solvent. This is particularly useful for removing non-basic impurities.
-
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Add anhydrous DMF (or THF) to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation
-
To an oven-dried reaction vial, add CuI (0.05 eq.), 1,10-phenanthroline (0.10 eq.), and Cs₂CO₃ (2.0 eq.).
-
Add this compound (1.0 eq.) and the aryl iodide (1.2 eq.).
-
Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar).
-
Add anhydrous dioxane (or DMF).
-
Seal the vial and heat the reaction mixture to 110-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Probable reaction pathway of C‐H activation of imidazole derivatives. (n.d.). ResearchGate.
- Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6191–6194. [Link]
- Nakao, Y., Kanyiva, K. S., & Hiyama, T. (2008). C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Chemical Science, (3), 347. [Link]
- Ito, A., et al. (2019). Palladium-Catalyzed C–H Heteroarylation of 2,5-Disubstituted Imidazoles. Chemical and Pharmaceutical Bulletin, 67(3), 196-198. [Link]
- Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6191–6194. [Link]
- Daugulis, O., et al. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 134(1), 417-427. [Link]
- Li, J., et al. (2020). C(sp2)–H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2-d]imidazole and Imidazo[1,2-a]indole Derivatives. The Journal of Organic Chemistry, 85(15), 9875–9885. [Link]
- Optimization of reaction conditions for the N-arylation of imidazole with iodobenzene a. (n.d.). ResearchGate.
- Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
- Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 244-253. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed C–H Heteroarylation of 2,5-Disubstituted Imidazoles [jstage.jst.go.jp]
- 9. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
Technical Support Center: Ensuring the Purity of Ethyl 5-ethyl-1H-imidazole-2-carboxylate
Welcome to the technical support center for Ethyl 5-ethyl-1H-imidazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for ensuring the purity of this important imidazole derivative. Given the limited specific literature on this exact molecule, this guide leverages established principles and data from closely related analogs to provide a robust framework for your purification and analytical challenges.
Part 1: Understanding the Compound and Potential Impurities
This compound (CAS: 1171124-65-4) is a heterocyclic compound with key reactive sites that make it a valuable building block in medicinal chemistry and materials science.[1] Achieving high purity is critical for reproducible downstream applications.
Frequently Asked Questions (FAQs):
Q1: What are the likely impurities I might encounter during the synthesis of this compound?
A1: Based on common synthetic routes for imidazole carboxylates, potential impurities can include:
-
Unreacted starting materials: Depending on the synthesis, these could be various amines, dicarbonyl compounds, or their precursors.
-
Partially reacted intermediates: In multi-step syntheses, intermediates may carry through to the final product.
-
Positional isomers: Formation of other imidazole regioisomers can occur, although the 2,5-disubstitution pattern is often favored under specific conditions.
-
Byproducts from side reactions: Self-condensation of starting materials or degradation of the product under harsh reaction conditions (e.g., high temperatures or extreme pH) can generate impurities.
-
Residual solvents: Solvents used in the reaction or purification steps (e.g., ethanol, ethyl acetate, dichloromethane) may be present in the final product.
Q2: My crude product is a dark oil, but I expect a solid. What does this indicate?
A2: Oiling out is a common issue and can be due to several factors:
-
High impurity levels: The presence of significant amounts of impurities can depress the melting point of your compound and prevent crystallization.
-
Residual solvent: Trapped solvent can act as a plasticizer, preventing solidification.
-
Supersaturation: If the concentration of your compound in the crystallization solvent is too high, it may come out of solution as a liquid.[2]
-
Rapid cooling: Cooling the crystallization mixture too quickly can also lead to the formation of an oil instead of crystals.
Part 2: Purification Strategies and Troubleshooting
The purification of imidazole derivatives often involves a combination of techniques. The basic nitrogen atoms in the imidazole ring can be exploited for acid-base extraction, while chromatographic and recrystallization methods are effective for removing closely related impurities.
Workflow for Purification
Caption: A general workflow for the purification of this compound.
Troubleshooting Purification
Q3: I'm struggling with column chromatography. My compound is either sticking to the column or co-eluting with impurities.
A3: This is a frequent challenge with imidazole derivatives. Here are some troubleshooting steps:
-
Optimize the mobile phase: For imidazole derivatives, common solvent systems include ethyl acetate/hexane and dichloromethane/methanol.[3] Start with a low polarity eluent and gradually increase the polarity (gradient elution).
-
Tailing reduction: The basicity of the imidazole nitrogen can cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can significantly improve peak shape.[3]
-
Stationary phase choice: If your compound is highly polar or irreversibly adsorbs to silica, consider using a different stationary phase, such as alumina (neutral or basic).
Q4: I can't find a good single solvent for recrystallization. What should I do?
A4: A two-solvent (or binary) system is often effective. The ideal pair consists of a "good" solvent in which your compound is soluble at high temperatures and a "poor" solvent (anti-solvent) in which it is insoluble.
-
Procedure: Dissolve your crude product in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly.
-
Common solvent pairs for imidazole esters: Ethanol/water, ethyl acetate/hexane, or chloroform/methanol could be good starting points.[2]
Q5: My recrystallization attempt resulted in a powder instead of nice crystals. Is this a problem?
A5: While well-formed crystals are aesthetically pleasing and often indicate high purity, a fine powder can also be pure. Rapid crystallization can lead to smaller particle size. To obtain larger crystals, try slowing down the cooling process by insulating the flask or placing it in a dewar. Seeding the solution with a small crystal of pure product can also promote the growth of larger crystals.[2]
Part 3: Purity Assessment and Characterization
Once you have a purified solid, it is essential to confirm its identity and assess its purity using a combination of analytical techniques.
Analytical Techniques for Purity Verification
| Technique | Purpose | Expected Observations for a Pure Sample |
| Melting Point | Assess purity and identity. | A sharp melting range (e.g., 1-2 °C). While no melting point is reported for the target compound, a related compound, Ethyl 5-methyl-1H-imidazole-4-carboxylate, melts at 204-206 °C.[4][5] A broad melting range suggests the presence of impurities. |
| Thin Layer Chromatography (TLC) | Monitor reaction progress and assess purity. | A single spot with a consistent Rf value in multiple solvent systems. |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity. | A single major peak with >98% peak area. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a good starting point.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure. | ¹H and ¹³C NMR spectra should show the expected chemical shifts and coupling constants for the this compound structure. The spectra should be free of significant impurity peaks. |
| Mass Spectrometry (MS) | Confirm molecular weight. | The mass spectrum should show the correct molecular ion peak for C₈H₁₂N₂O₂ (exact mass: 168.0899). |
Step-by-Step Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to identify a suitable solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen "good" solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold "poor" solvent, and dry them under vacuum.
Protocol 2: Developing an HPLC Method for Purity Analysis
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high percentage of A and ramp up to a high percentage of B over 10-15 minutes. A starting point could be 95% A to 5% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.[7]
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of your purified compound in the mobile phase (or a compatible solvent like methanol) at approximately 1 mg/mL. Dilute as necessary.
-
Optimization: Adjust the gradient profile and mobile phase composition to achieve good peak shape and separation from any minor impurities.
Troubleshooting Analytical Results
Q6: My NMR spectrum shows broad peaks for the imidazole N-H proton. Is this normal?
A6: Yes, this is common. The N-H proton can undergo exchange with residual water in the NMR solvent, leading to peak broadening. The chemical shift of this proton can also be highly variable.
Q7: My HPLC shows a small peak that I cannot identify. What should I do?
A7: If the peak area is significant (e.g., >0.5%), further investigation is warranted. Techniques like LC-MS can be used to obtain the mass of the impurity, which can provide clues to its structure. If you have access to a reference standard, you can confirm the identity of the main peak by comparing retention times.
Part 4: Final Purity Confirmation
A combination of the analytical techniques described above is necessary to confidently establish the purity of your this compound. For regulatory or cGMP applications, a comprehensive characterization package including HPLC, NMR, MS, and elemental analysis is typically required.
References
- Benchchem. (2025). Technical Support Center: Purification of Imidazole Derivatives.
- Journal of Chemical and Pharmaceutical Research. (2015). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
- PubChem. (n.d.). ethyl 1H-imidazole-2-carboxylate.
- Atom Pharma. (n.d.). 4-(1-hydroxy-1-methylethyl)-2-propyl-1-h-imidazole-5-carboxylic.
- Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde.
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column.
- Google Patents. (n.d.). CN113801065A - Crystalline forms of ethyl (R) -2-mercapto-1- (1-phenylethyl) -1H-imidazole-5-carboxylate.
- ResearchGate. (2026). Synthesis and biological evaluation of oxygen-, nitrogen-, and sulphur-containing non-fused heterocycles and tricyclic fused pyrimidines.
- Journal of the American Chemical Society. (1949). The synthesis of 5-imidazolecarboxylates from glycine and substituted glycine esters.
- Reddit. (2017). Removing imidazole in a workup?.
- ResearchGate. (2013). Troubleshooting protein purification?.
- Google Patents. (n.d.). CN104177296A - Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester.
- ResearchGate. (2025). Synthesis of substituted imidazole-4,5-dicarboxylic acids.
- ResearchGate. (2025). Ethyl 1-methylimidazole-2-carboxylate.
- Google Patents. (n.d.). US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
- Molecules. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors.
- ResearchGate. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
- International Science Community Association. (n.d.). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review.
- Molecules. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- Synthonix. (n.d.). Ethyl 1H-imidazole-5-carboxylate.
- PubChem. (n.d.). Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. americanelements.com [americanelements.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE CAS#: 51605-32-4 [chemicalbook.com]
- 5. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | 51605-32-4 [chemicalbook.com]
- 6. Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. tsijournals.com [tsijournals.com]
Technical Support Center: Challenges in Scaling Up Laboratory Synthesis of Ethyl 5-ethyl-1H-imidazole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and process development professionals facing challenges in the synthesis and scale-up of Ethyl 5-ethyl-1H-imidazole-2-carboxylate. As a key heterocyclic building block, its efficient synthesis is crucial for various research and development pipelines, particularly in medicinal chemistry.[1] This document moves beyond a simple protocol, offering a troubleshooting framework grounded in chemical principles to address common issues encountered when transitioning from bench-scale to larger-scale production.
Proposed Synthetic Pathway: A Modified Debus-Radziszewski Approach
The synthesis of substituted imidazoles can be approached through various classical methods.[2][3] For the specific substitution pattern of this compound, a multi-component reaction strategy is often the most convergent and efficient. We will focus on a modified Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[4][5]
Reaction Scheme:
(Self-generated image, not from a web source)
In this proposed pathway, ethyl glyoxalate serves as the 1,2-dicarbonyl precursor, butanal provides the ethyl group that will ultimately reside at the 5-position of the imidazole ring, and ammonium hydroxide serves as the ammonia source and base.
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis and purification of the target compound.
Detailed Laboratory Protocol (10 g Scale)
-
Reaction Setup: In a 500 mL jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge concentrated ammonium hydroxide (28-30%, 150 mL) and ethanol (100 mL).
-
Cooling: Begin stirring and cool the solution to 0-5 °C using a circulating chiller.
-
Reagent Addition 1: Slowly add a solution of ethyl glyoxalate (50% in toluene, ~20.4 g, 0.1 mol) dropwise via the addition funnel over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality: Slow addition is critical to prevent the self-condensation of ethyl glyoxalate and to manage the initial exotherm of the reaction.
-
-
Reagent Addition 2: After the ethyl glyoxalate addition is complete, add butanal (7.21 g, 0.1 mol) dropwise over 30 minutes, again maintaining an internal temperature below 10 °C.
-
Reaction: Once both additions are complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove most of the ethanol and excess ammonia.
-
Dilute the remaining aqueous residue with 200 mL of ethyl acetate and 100 mL of saturated sodium chloride (brine) solution.
-
Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
-
Isolation & Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which may be a thick oil or a semi-solid.
-
Perform recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add heptane until turbidity persists. Allow to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Filter the solid product, wash with cold heptane, and dry under vacuum to yield this compound.
-
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up process in a question-and-answer format.
Q1: My final yield is significantly lower than expected. What are the likely causes?
A1: Low yield is a common issue that can stem from several factors, from reaction conditions to work-up losses.
-
Potential Cause 1: Incomplete Reaction. The multi-component nature of this reaction requires precise stoichiometry and sufficient reaction time. At larger scales, inefficient mixing can lead to localized areas of low reagent concentration, slowing the reaction.
-
Solution: Confirm the molar equivalents of all reagents. Extend the reaction time and monitor by LC-MS until the starting materials are consumed. For scale-up, ensure the stirring is sufficient to maintain a homogenous mixture.
-
-
Potential Cause 2: Side Product Formation. Aldehydes like butanal can undergo self-condensation (aldol reaction) under basic conditions. Additionally, various isomeric or oligomeric imidazole-like structures can form.[6]
-
Solution: Strict temperature control during the addition of reagents is paramount. Adding the aldehyde and glyoxalate slowly and keeping the temperature below 10 °C minimizes these side reactions.
-
-
Potential Cause 3: Product Loss During Work-up. The imidazole ring is basic and can be protonated.[2][3] The final product has some water solubility, especially if the pH of the aqueous layer is acidic.
-
Solution: Ensure the aqueous layer is basic (pH > 8) before extraction with ethyl acetate to keep the product in its free-base form, maximizing its partitioning into the organic solvent. Using brine for washes reduces the solubility of the product in the aqueous phase.
-
Troubleshooting Logic: Low Yield
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. Imidazole - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole | PPTX [slideshare.net]
- 6. Imidazole synthesis [organic-chemistry.org]
Technical Support Center: Strategies for Ethyl 5-ethyl-1H-imidazole-2-carboxylate Formulation in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of working with Ethyl 5-ethyl-1H-imidazole-2-carboxylate, a compound that often exhibits poor solubility in aqueous biological assay systems. Our goal is to equip you with the knowledge and protocols to achieve reliable and reproducible experimental results.
I. Understanding the Challenge: Physicochemical Properties
This compound's structure, characterized by an imidazole ring and an ethyl ester group, contributes to its limited aqueous solubility. The imidazole ring itself is amphoteric, meaning it can act as both a weak acid and a weak base[1]. However, the overall molecule tends to be hydrophobic. Publicly available safety data sheets often lack specific solubility data, indicating that this must be determined empirically for your specific experimental conditions[2].
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound, dissolved in 100% DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening and what can I do?
A1: This is a common phenomenon known as "crashing out" and occurs when a compound that is soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is introduced into a highly polar aqueous environment[3]. The dramatic shift in solvent polarity reduces the compound's solubility, causing it to precipitate.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: While DMSO is a powerful solvent, it can be toxic to cells at higher concentrations[4]. Most cell lines can tolerate up to 0.5% DMSO, but it's crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line[3][5]. Aim for the lowest possible final DMSO concentration that maintains your compound's solubility.
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a serial dilution approach. Gradually introducing the aqueous buffer to the DMSO stock can sometimes prevent immediate precipitation[6].
-
Consider Co-solvents: If reducing DMSO concentration alone is insufficient, a co-solvent system may be necessary. Co-solvents are water-miscible organic reagents that can enhance the solubility of hydrophobic compounds[6][7].
Q2: What are co-solvents and how do I choose the right one?
A2: Co-solvents work by reducing the overall polarity of the aqueous solution, creating a more favorable environment for your compound. The selection of a co-solvent depends on the specific properties of your compound and the constraints of your assay.
Common Co-solvents for Biological Assays:
| Co-solvent | Properties & Considerations | Typical Starting Concentration in Final Assay Volume |
| Ethanol/Methanol | Less toxic than DMSO for some cell lines. Can be effective for moderately hydrophobic compounds.[8] | ≤ 1% |
| Polyethylene Glycol (PEG) | Low molecular weight PEGs (e.g., PEG300, PEG400) are often used. Generally well-tolerated in vivo.[6][7] | 1-10% |
| Propylene Glycol (PG) | Another commonly used, low-toxicity co-solvent.[7] | 1-5% |
Workflow for Co-solvent Selection:
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. rjpharmacognosy.ir [rjpharmacognosy.ir]
Refining analytical techniques for accurate quantification of Ethyl 5-ethyl-1H-imidazole-2-carboxylate
Welcome to the dedicated support center for the analytical quantification of Ethyl 5-ethyl-1H-imidazole-2-carboxylate. This guide is designed for researchers, analytical chemists, and drug development professionals who require robust and reliable methods for the quantification of this imidazole-based compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and refine your analytical techniques effectively.
The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control.[1][2] This guide will focus primarily on High-Performance Liquid Chromatography (HPLC) with UV detection, a widely adopted and robust technique for this class of compounds. We will also address common challenges and frequently asked questions to ensure your analytical methods are not only functional but also validated and defensible.
I. Foundational Principles of Analytical Method Selection
The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. This compound, being a polar heterocyclic compound, is well-suited for reverse-phase HPLC. While Gas Chromatography-Mass Spectrometry (GC-MS) can be used for imidazole derivatives, it often necessitates a derivatization step to enhance volatility, which can introduce variability.[3][4] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity, making it ideal for bioanalytical applications where concentrations are low.[4][5] However, for routine quality control, API quantification, and formulation analysis, HPLC-UV provides a balance of specificity, precision, and cost-effectiveness.[4]
II. Troubleshooting Guide for HPLC Analysis
This section is structured to address common issues encountered during the HPLC analysis of this compound.
Q1: I'm observing significant peak tailing for my analyte. What are the likely causes and how can I resolve this?
A1: Peak tailing is a common issue, often indicating secondary interactions between the analyte and the stationary phase, or other system problems.
-
Causality: The basic nitrogen atoms in the imidazole ring of your compound can interact with residual acidic silanol groups on the silica-based stationary phase of the column. This secondary ionic interaction is a frequent cause of peak tailing for basic compounds.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective solution is to adjust the pH of your mobile phase. Working at a lower pH (e.g., 2.5-3.5) with a suitable buffer like phosphate or formate will ensure that the silanol groups are protonated and less likely to interact with the analyte.
-
Use of an Ion-Pairing Agent: Adding a competing base, such as triethylamine (TEA), to the mobile phase can also mitigate tailing by interacting with the active silanol sites.[6]
-
Column Selection: Employing a column with end-capping or a modern, high-purity silica stationary phase can significantly reduce the number of accessible silanol groups.[6]
-
Sample Overload: Injecting too much sample can lead to peak distortion.[6] Try reducing the injection volume or the concentration of your sample.
-
Q2: My retention times are shifting from one injection to the next. What should I investigate?
A2: Unstable retention times are a critical problem as they can lead to incorrect peak identification and integration. The issue usually lies with the mobile phase, the pump, or the column temperature.
-
Causality: Consistent retention times rely on a stable chromatographic system where the mobile phase composition and flow rate are constant, and the column temperature is maintained.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for shifting retention times.
Q3: I'm experiencing a noisy or drifting baseline. What are the potential sources?
A3: A noisy or drifting baseline can significantly impact the limit of quantification (LOQ) and the overall precision of your method.
-
Causality: This issue often points to problems with the mobile phase, detector, or contamination in the system.
-
Troubleshooting Steps:
-
Mobile Phase Issues: Ensure your mobile phase components are of high purity (HPLC grade) and are well-mixed and degassed. Contamination or slow degradation of mobile phase components can cause a drifting baseline.[6]
-
Detector Lamp: The detector lamp has a finite lifetime. A failing lamp can cause significant baseline noise. Check the lamp energy and consult your instrument's manual for replacement guidelines.
-
System Contamination: Flush the system with a strong solvent (like methanol or acetonitrile) to remove any accumulated contaminants.[7] A guard column can help protect your analytical column from sample matrix components.
-
Leaks: Check for leaks in the system, especially between the column and the detector, as this can cause baseline fluctuations.[8]
-
III. Frequently Asked Questions (FAQs)
Q4: What are the key parameters I need to assess during method validation for this compound?
A4: Analytical method validation is a documented process that proves an analytical procedure is suitable for its intended purpose.[9] For the quantification of this compound, you should evaluate the parameters outlined in the ICH Q2(R1) guidelines.[9]
-
Core Validation Parameters:
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[9]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).[9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Q5: How do I establish the linearity of my method and what is an acceptable correlation coefficient?
A5: To establish linearity, you should prepare a series of at least five standards of known concentrations spanning the expected range of your samples. Analyze these standards and plot the peak area response versus the concentration. Perform a linear regression analysis on the data. For most applications, a correlation coefficient (R²) of ≥ 0.999 is considered acceptable.[4]
Q6: What is a system suitability test and why is it important?
A6: A system suitability test is an integral part of any analytical method. It is performed before and during your analysis to ensure that the chromatographic system is performing adequately.[10] This typically involves injecting a standard solution a number of times (e.g., five or six replicate injections) and evaluating parameters such as:
-
Peak Area or Height Precision: The relative standard deviation (RSD) of the peak areas should be less than a specified value, often < 2%.
-
Tailing Factor: This should be within a certain range (e.g., 0.8 to 1.5) to ensure peak symmetry.
-
Theoretical Plates (N): A measure of column efficiency.
Passing the system suitability test demonstrates that your system is ready for the analysis of your samples.
IV. Experimental Protocols & Data Presentation
Recommended HPLC-UV Protocol
This protocol provides a starting point for the quantification of this compound. Optimization may be required for your specific instrumentation and sample matrix.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (Note: This should be optimized by running a UV scan of the analyte).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Solvent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is a good starting point for the diluent.
-
Standard Solutions: Prepare a stock solution of your reference standard in the diluent. Perform serial dilutions to create calibration standards across the desired range (e.g., 1-100 µg/mL).
-
Sample Solutions: Accurately weigh and dissolve your sample in the diluent to achieve a final concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.
-
Data Presentation: Typical Validation Parameters
The following table summarizes typical acceptance criteria for the validation of an HPLC method for API quantification.
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| Specificity | Peak is free from interference at the analyte retention time. |
| LOQ Precision (% RSD) | ≤ 10% |
| Robustness | No significant impact on results from minor changes in method parameters. |
V. Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process that ensures the reliability of your results.[2]
Caption: A systematic workflow for analytical method validation.
VI. References
-
Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni. Retrieved from [Link]
-
Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). AUSTAR. Retrieved from [Link]
-
Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research. Retrieved from [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Retrieved from [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. Retrieved from [Link]
-
Overcoming Small Molecule HPLC Challenges Using Inert Columns. (2025). YouTube. Retrieved from [Link]
-
Troubleshooting Common HPLC Issues. (2025). Labcompare.com. Retrieved from [Link]
-
Analytical method validation: A brief review. (n.d.). Retrieved from [Link]
-
Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved from [Link]
-
Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. SciSpace. Retrieved from [Link]
-
Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). PubMed Central. Retrieved from [Link]
-
Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (2025). ResearchGate. Retrieved from [Link]
-
Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
ethyl 1H-imidazole-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (n.d.). JOCPR. Retrieved from [Link]
-
Imidazole quantification by LC determination. (2019). Wiley Analytical Science. Retrieved from [Link]
-
A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). MDPI. Retrieved from [Link]
-
Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. upm-inc.com [upm-inc.com]
- 2. particle.dk [particle.dk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. labcompare.com [labcompare.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 10. wjarr.com [wjarr.com]
Technical Support Center: Storage and Handling of Ethyl 5-ethyl-1H-imidazole-2-carboxylate
Welcome to the technical support resource for Ethyl 5-ethyl-1H-imidazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability and storage of this compound. Our goal is to equip you with the knowledge to prevent degradation and ensure the integrity of your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the storage and handling of this compound.
Q1: What is the recommended general storage condition for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To further minimize degradation, especially for long-term storage, refrigeration (2-8 °C) and protection from light are strongly advised. Solutions of imidazole derivatives have shown stability for at least 2 years under these conditions when protected from light.[2]
Q2: I've noticed a change in the color of my compound from white/pale yellow to a darker shade. What could be the cause?
A2: A color change often indicates degradation. The most likely culprits are oxidation of the imidazole ring or photodegradation. Exposure to air (oxygen) and/or light (especially UV) can generate reactive species that interact with the imidazole moiety, leading to colored byproducts.[3]
Q3: My analytical results (e.g., HPLC, NMR) show the presence of a new, more polar impurity. What is the likely identity of this degradant?
A3: The appearance of a more polar impurity strongly suggests hydrolysis of the ethyl ester to the corresponding carboxylic acid (5-ethyl-1H-imidazole-2-carboxylic acid). This is a common degradation pathway for esters, especially in the presence of trace amounts of moisture, acid, or base.
Q4: Can I store this compound in a solution?
A4: While short-term storage in a suitable anhydrous, aprotic solvent may be acceptable, long-term storage in solution is generally not recommended due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If you must store it in solution, ensure the solvent is of high purity, anhydrous, and degassed. Store the solution under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20 °C) and protected from light.
Q5: Is this compound sensitive to air or moisture?
A5: Yes, based on its chemical structure, this compound is sensitive to both moisture and air. Moisture can lead to hydrolysis of the ester group.[1] The imidazole ring can be susceptible to oxidation upon prolonged exposure to air.[4] Therefore, handling under an inert atmosphere and using anhydrous solvents is recommended.
II. In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific degradation issues, explaining the underlying chemistry and offering preventative and corrective actions.
Troubleshooting Guide 1: Suspected Hydrolysis
Issue: Appearance of a new peak in your analytical chromatogram (e.g., HPLC, LC-MS) with a shorter retention time (more polar) than the parent compound, or unexpected pH changes in unbuffered solutions.
Root Cause Analysis: The ester functional group in this compound is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form the corresponding carboxylic acid and ethanol. This reaction can be catalyzed by both acids and bases.
-
Mechanism of Hydrolysis:
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is a reversible process.
-
Base-Catalyzed Hydrolysis (Saponification): Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process is irreversible and generally faster than acid-catalyzed hydrolysis.
-
Preventative Measures & Corrective Actions:
| Preventative Measure | Detailed Protocol |
| Stringent Anhydrous Conditions | Always use freshly opened, high-purity anhydrous solvents. Dry glassware in an oven (e.g., 120 °C for at least 4 hours) and cool under a stream of dry nitrogen or in a desiccator immediately before use. Handle the compound in a glove box or under a positive pressure of an inert gas (argon or nitrogen). |
| Control of pH | Avoid acidic or basic conditions during storage and in your experimental setup unless required by the reaction chemistry. If the compound was purified using an acid-base extraction, ensure all acidic or basic residues are thoroughly removed.[5] |
| Proper Storage of Solid Compound | Store the solid compound in a tightly sealed vial, preferably with a PTFE-lined cap. For enhanced protection, place the vial inside a desiccator containing a suitable desiccant (e.g., Drierite® or phosphorus pentoxide). For long-term storage, flushing the vial with an inert gas before sealing is recommended. |
| Confirmation of Degradation Product | If hydrolysis is suspected, confirm the identity of the degradant. This can be done by LC-MS to check for the expected mass of the carboxylic acid. Alternatively, you can intentionally hydrolyze a small sample of the starting material and compare its retention time with the unknown peak in your degraded sample. |
Troubleshooting Guide 2: Suspected Oxidation or Photodegradation
Issue: The compound develops a yellow or brown color over time, or you observe a complex mixture of new, often less polar, impurities in your analysis.
Root Cause Analysis: The electron-rich imidazole ring is susceptible to oxidation. This can be initiated by atmospheric oxygen (autoxidation), especially when mediated by light or trace metal impurities, or by reactive oxygen species (ROS) generated from other sources.[4] Photodegradation can occur when the molecule absorbs light energy, leading to the formation of excited states that can then undergo various reactions, including oxidation or rearrangement.
-
Potential Oxidative Pathways:
-
N-Oxidation: Oxidation of one of the nitrogen atoms in the imidazole ring.
-
Ring Opening: More extensive oxidation can lead to the cleavage of the imidazole ring.
-
Radical Reactions: Light or trace metals can initiate radical chain reactions, leading to a complex mixture of degradation products.
-
Preventative Measures & Corrective Actions:
| Preventative Measure | Detailed Protocol |
| Inert Atmosphere Storage | For both solid and solution storage, purge the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes the risk of oxidation. |
| Protection from Light | Store the compound in an amber vial or a vial wrapped in aluminum foil to block out UV and visible light.[6] Conduct experimental manipulations in a fume hood with the sash down to minimize exposure to overhead laboratory lighting, or use yellow lighting where possible. |
| Use of Antioxidants (for solutions) | If compatible with your experimental system, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to solutions for long-term storage. This should be done with caution as it can interfere with some assays. |
| Chelation of Metal Ions | If trace metal contamination is suspected as a catalyst for oxidation, consider passing solutions through a plug of Chelex® resin or adding a small amount of a chelating agent like EDTA, if it does not interfere with your downstream applications. |
III. Protocol for a Forced Degradation Study
To proactively understand the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to intentionally induce degradation, which helps in identifying potential degradants and developing stability-indicating analytical methods.[7]
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Analyze by HPLC at various time points (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Analyze by HPLC at various time points.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Analyze by HPLC at various time points.
-
Thermal Degradation:
-
Solid: Place a small amount of the solid compound in an oven at 60 °C for 24 hours. Dissolve in the mobile phase and analyze by HPLC.
-
Solution: Heat the stock solution at 60 °C for 24 hours. Cool to room temperature and analyze by HPLC.
-
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a controlled light source (e.g., ICH option 1 or 2) for a defined period.[8] Analyze by HPLC at various time points.
-
Control Samples: Prepare control samples (compound in solvent) and keep them at room temperature and refrigerated, protected from light, to serve as a baseline.
-
Analysis: Analyze all samples by a suitable reverse-phase HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak. An LC-MS method is highly recommended for the identification of the mass of the degradation products.
IV. References
-
Li, K. Y., Qiu, Y., Jiang, Y., Luo, C. H., Lin, X. P., Wang, J., & Yang, N. (2014). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 6(1), 7-10.
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3071-3079.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]
-
Wang, S., et al. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air.
-
SAFETY DATA SHEET. (2025, December 21). 1H-Imidazole-4-carbaldehyde.
-
Degradative imidazole oxidation of particle by reactive oxygen... (n.d.). ResearchGate. Retrieved from [Link]
-
BenchChem. (2025, December). Technical Support Center: Degradation Pathways of Imidazole Compounds.
-
Jordaan, M. A., & de Koning, C. B. (2018). Biodegradability of imidazole structures. ResearchGate.
-
Sigma-Aldrich. (n.d.). Imidazole, for molecular biology (I5513) - Product Information Sheet.
-
Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - Ethyl imidazole-2-carboxylate.
-
Siu, J., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society, 137(24), 7845–7855.
-
Earle, M. J., et al. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(41), 18051-18062.
-
Kascatan-Nagy, K., et al. (2011). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 133(8), 2465–2474.
-
Kascatan-Nagy, K., et al. (2011). Hydrolysis of imidazole-2-ylidenes. PubMed. Retrieved from [Link]
-
Apollo Scientific. (2023, May 30). 1-Ethyl-1H-imidazole-2-carboxylic acid Safety Data Sheet.
-
Google Patents. (n.d.). CN113801065A - Crystalline forms of ethyl (R) -2-mercapto-1- (1-phenylethyl) -1H-imidazole-5-carboxylate. Retrieved from
-
Kascatan-Nagy, K., et al. (2025, August 6). Hydrolysis of Imidazole-2-ylidenes | Request PDF. ResearchGate.
-
BenchChem. (2025, December). Technical Support Center: Purification of Imidazole Derivatives.
-
PubChem. (n.d.). Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. Retrieved from [Link]
-
Bruice, T. C., & Sturtevant, J. M. (1959). Hydroxyl Group (V)>1> and Imidazole (X)>2> Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. Journal of the American Chemical Society, 81(11), 2860–2870.
-
BenchChem. (2025, December). Technical Support Center: Addressing Poor Solubility of 1-Methylimidazole Derivatives.
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
-
PubChem. (n.d.). ethyl 1H-imidazole-2-carboxylate. Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis and storage stability investigation on curing agent microcapsules of imidazole derivatives with aqueous polyurethane as the shell. ResearchGate.
-
Landreh, M., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PMC.
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
-
Liu, N., et al. (2019). Crystal Structure and Thermal Behavior of Imidazolium 2,4,5-Trinitroimidazolate. Molecules, 24(24), 4615.
-
BenchChem. (2025, December). Technical Support Center: Separation of Imidazole Regioisomers.
-
Goushi, M. S., et al. (2021). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]im. Molbank, 2021(1), M1194.
-
Chemistry Stack Exchange. (2023, February 10). Will ethyl 2-amino-1H-imidazole-5-carboxylate undergo ester aminlysos with the primary amines of bPEI efficiently in methanol?. Retrieved from [Link]
-
Synthonix. (n.d.). Ethyl 1H-imidazole-5-carboxylate - [E22557]. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C8H12N2O2, 250 mg. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SOP for Guideline for Storage Condition of Raw Material | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Temperature dependence of ester hydrolysis in water | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. fda.gov [fda.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Ethyl 5-ethyl-1H-imidazole-2-carboxylate
Welcome to the technical support center for researchers utilizing Ethyl 5-ethyl-1H-imidazole-2-carboxylate in biological assays. This guide is designed to provide in-depth troubleshooting strategies and address common challenges that can lead to inconsistent and unreliable experimental outcomes. As researchers, scientists, and drug development professionals, we understand that robust and reproducible data is the cornerstone of scientific discovery. This resource, presented in a question-and-answer format, aims to empower you with the knowledge to identify, diagnose, and resolve issues encountered during your work with this small molecule.
Section 1: Compound Integrity and Handling
Inconsistent results often originate from the initial handling and preparation of the small molecule. Ensuring the quality and proper management of your this compound stock is the first critical step.
Q1: My assay results are showing high variability between experiments. Could the problem be my stock solution?
A1: Absolutely. The integrity of your stock solution is paramount for reproducible results. Several factors related to your stock solution can introduce variability:
-
Compound Purity: The purity of this compound can significantly impact its activity. Impurities from synthesis may have off-target effects or interfere with the assay readout. Always source your compounds from a reputable supplier that provides a certificate of analysis with purity data (e.g., HPLC or NMR).
-
Storage Conditions: Improper storage can lead to degradation of the compound. For long-term storage, it is generally recommended to store small molecules at -20°C or -80°C, protected from light and moisture. Always refer to the manufacturer's specific storage recommendations.[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can cause the compound to degrade or precipitate out of solution.[1] It is best practice to aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.
Section 2: Solubility and Solution Preparation
One of the most common sources of inconsistent results with small molecules is poor solubility. If a compound is not fully dissolved, its effective concentration in the assay will be lower than intended and highly variable.
Q2: I'm observing a lower-than-expected potency or a complete lack of activity. How can I be sure my compound is properly dissolved?
A2: This is a frequent issue, and ensuring complete dissolution is critical. Here’s a systematic approach to troubleshoot solubility problems:
-
Solvent Selection: The choice of solvent is crucial. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules for biological assays due to its high solubilizing power.[2] However, always use anhydrous, high-purity DMSO, as water content can affect the stability and solubility of some compounds.[3]
-
Visual Inspection: After dissolving this compound, visually inspect the solution for any particulates. A clear solution is a good indicator of dissolution, but not a guarantee, as microprecipitates may not be visible.
-
Sonication: If you suspect incomplete dissolution, gentle sonication in a water bath can help break up aggregates and improve solubility.[4]
Experimental Protocol: Assessing Kinetic Solubility
This protocol provides a quick method to assess the solubility of your compound in your assay buffer.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a clear microcentrifuge tube, add your assay buffer.
-
Spike in the DMSO stock solution to the highest final concentration you plan to test in your assay. Ensure the final DMSO concentration is compatible with your assay system (typically ≤0.5%).
-
Vortex gently to mix.
-
Incubate under the same conditions as your assay (e.g., temperature, time).
-
Visually inspect for any signs of precipitation against a dark background. Centrifuging the tube can also help visualize a pellet if the compound has precipitated.
Q3: I've prepared my working solutions by serial dilution in aqueous buffer, but the results are not linear. What could be the cause?
A3: This is a classic problem that arises from the compound precipitating out of solution during serial dilution in an aqueous buffer. It's a common mistake to perform serial dilutions of a DMSO stock directly in a buffer.[3]
Best Practice for Serial Dilutions:
To maintain the solubility of your compound, it is highly recommended to perform the serial dilutions in 100% DMSO first. Then, add a small, consistent volume of each DMSO dilution to your assay buffer to achieve the final desired concentrations. This ensures that the compound is exposed to a high concentration of the organic solvent for as long as possible before being introduced to the aqueous environment of the assay.[4]
Caption: A logical workflow for troubleshooting inconsistent assay results.
Section 4: Cell-Based Assay Considerations
When working with cell-based assays, additional layers of complexity can contribute to inconsistent results.
Q5: In my cell-based assay, I'm seeing variable effects on cell viability that don't correlate with my expected target engagement. What should I consider?
A5: Inconsistent effects in cell-based assays can stem from a variety of factors beyond direct target engagement:
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final DMSO concentration in your cell culture medium as low as possible (typically below 0.5%) and to include a vehicle control (medium with the same concentration of DMSO as your test wells) in every experiment. [1]* Compound Cytotoxicity: this compound itself may have off-target cytotoxic effects that are independent of its intended mechanism of action. It is important to determine the cytotoxic profile of your compound in your specific cell line.
-
Cell Health and Passage Number: The health and passage number of your cells can significantly impact their response to a small molecule. Use cells that are in a healthy, logarithmic growth phase and be consistent with the passage number used for your experiments.
-
Assay Duration: The timing of your assay readout is critical. A compound's effect may be time-dependent, and inconsistent incubation times can lead to variable results.
Data Presentation: Example of a Cytotoxicity Assessment
| Concentration of this compound (µM) | % Cell Viability (24h) | % Cell Viability (48h) |
| 0 (Vehicle Control) | 100% | 100% |
| 1 | 98% | 95% |
| 10 | 92% | 85% |
| 50 | 75% | 60% |
| 100 | 55% | 40% |
This table illustrates how to present data from a cytotoxicity assay to determine the concentration at which the compound itself affects cell health.
Conclusion
Troubleshooting inconsistent results in biological assays requires a systematic and logical approach. By carefully considering the integrity of your compound, ensuring its proper dissolution, and being vigilant for potential assay-specific and cell-based interferences, you can significantly improve the reproducibility and reliability of your data. This guide provides a framework for addressing common challenges encountered when working with this compound. However, it is essential to remember that each assay system is unique, and empirical validation of these troubleshooting steps within your specific experimental context is crucial for success.
References
- Adam, G. C., et al. (2014). Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. Journal of Biomolecular Screening, 19(9), 1264-1271. [Link]
- Sykes, M. L., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 487-500. [Link]
- BPS Bioscience. (n.d.). Serial Dilution Protocol. [Link]
- Sadybekov, A. A., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
- Ginsberg, S. D. (2012). Gaining confidence in high-throughput screening. Proceedings of the National Academy of Sciences, 109(3), 629-630. [Link]
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324. [Link]
- INTEGRA Biosciences. (2023, February 16).
- University of Massachusetts Amherst. (n.d.). Serial Dilutions. [Link]
- Practical Biology. (n.d.). Making serial dilutions. [Link]
- Henrik's Lab. (2023, January 2). How to prepare a Serial Dilution [Video]. YouTube. [Link]
- National Center for Biotechnology Information. (n.d.).
- Sun, X., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS medicinal chemistry letters, 10(9), 1260-1262. [Link]
- Baell, J. B., & Walters, M. A. (2014). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS chemical biology, 9(9), 1959-1971. [Link]
- Captiv
- Eurofins DiscoverX. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement [Video]. YouTube. [Link]
- Patsnap. (2024, July 17).
- Wang, Y., et al. (2023). Forward or Backward: Lessons Learned from Small Molecule Drugs Approved by FDA from 2012 to 2022. Molecules, 28(24), 7999. [Link]
- Mphahlele, M. J., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6219. [Link]
- National Center for Biotechnology Information. (n.d.).
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
- Reddy, K. I., et al. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Organic Chemistry: An Indian Journal, 13(1), 113. [Link]
- Appavoo, S. D., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society, 137(23), 7527-7533. [Link]
- Hossaini, Z., et al. (2025). Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. Chemical Papers, 1-10. [Link]
- Mamat, M., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(7), e2000470. [Link]
- Al-Hamdani, A. A. S., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6529. [Link]
- Kumar, A., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(5), 587. [Link]
- ResearchGate. (n.d.). 270 questions with answers in IMIDAZOLES | Science topic. [Link]
- Khan, A., et al. (2023). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. International Journal of Molecular Sciences, 24(13), 10899. [Link]
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10562026, Ethyl 4-(2-hydroxypropan-2-yl)
- Google Patents. (n.d.). CN113801065A - Crystalline forms of ethyl (R) -2-mercapto-1- (1-phenylethyl)
- Synthonix. (n.d.).
- CP Lab Safety. (n.d.). This compound, 95% Purity, C8H12N2O2, 250 mg. [Link]
- ResearchGate. (n.d.).
- Sabatino, M., et al. (2021). Design, synthesis and biological evaluation of imidazole and triazole-based carbamates as novel aromatase inhibitors. European journal of medicinal chemistry, 211, 113115. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Ethyl 5-ethyl-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The definitive identification of a novel or synthesized chemical entity is a cornerstone of chemical research and drug development. The structural integrity of a molecule dictates its function, reactivity, and potential therapeutic applications. For Ethyl 5-ethyl-1H-imidazole-2-carboxylate (C₈H₁₂N₂O₂), a substituted imidazole, a multi-faceted analytical approach is not just recommended, but essential for unambiguous confirmation. This guide will compare and contrast the primary spectroscopic and crystallographic techniques, providing the underlying principles, expected data, and detailed experimental protocols.
The Analytical Challenge: Distinguishing Isomers
A key challenge in the structural confirmation of this compound lies in definitively placing the substituents on the imidazole ring. For instance, one must differentiate it from its isomer, Ethyl 4-ethyl-1H-imidazole-2-carboxylate. This requires analytical techniques sensitive enough to probe the specific connectivity of the atoms.
Core Analytical Techniques: A Comparative Overview
The principal methods for organic structure elucidation include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography. Each provides a unique piece of the structural puzzle.
| Technique | Principle | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed atom connectivity, chemical environment of nuclei (¹H, ¹³C) | Unparalleled for mapping molecular skeleton | Less sensitive than MS, requires soluble sample |
| Mass Spectrometry | Ionization and mass-to-charge ratio analysis | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, provides molecular formula | Isomers can have identical masses |
| IR Spectroscopy | Vibrational transitions of chemical bonds | Presence of functional groups | Fast, non-destructive, good for functional group identification | Complex spectra, often not sufficient for full structure elucidation |
| X-ray Crystallography | X-ray diffraction by a crystal lattice | Absolute 3D molecular structure | Unambiguous structural determination | Requires a suitable single crystal, which can be difficult to grow |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.
Causality of Experimental Choice: ¹H NMR will reveal the number of different types of protons and their neighboring environments, which is crucial for identifying the two distinct ethyl groups. ¹³C NMR provides information on the carbon skeleton, confirming the number of unique carbon atoms and their hybridization. 2D NMR techniques like COSY and HMBC can then be used to piece together the connectivity.
Expected ¹H NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | s | 1H | Imidazole C4-H | Aromatic proton on the imidazole ring. |
| ~4.4 | q | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen. |
| ~2.7 | q | 2H | Imidazole-CH₂ -CH₃ | Methylene protons of the ethyl group on the imidazole ring. |
| ~1.4 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester. |
| ~1.3 | t | 3H | Imidazole-CH₂-CH₃ | Methyl protons of the ethyl group on the imidazole ring. |
Expected ¹³C NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C=O | Carbonyl carbon of the ester. |
| ~145 | Imidazole C2 | Carbon attached to two nitrogen atoms. |
| ~135 | Imidazole C5 | Carbon bearing the ethyl group. |
| ~120 | Imidazole C4 | Carbon bearing a hydrogen atom. |
| ~61 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |
| ~21 | Imidazole-CH₂ -CH₃ | Methylene carbon of the ethyl group. |
| ~14 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |
| ~13 | Imidazole-CH₂-CH₃ | Methyl carbon of the ethyl group. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR (if necessary): If the structure is not immediately apparent, perform 2D NMR experiments such as COSY (to identify proton-proton couplings) and HMBC (to identify long-range proton-carbon couplings).
Caption: A simplified workflow of a mass spectrometry experiment.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule.
Causality of Experimental Choice: IR spectroscopy will quickly confirm the presence of key functional groups such as the N-H of the imidazole, the C=O of the ester, and the C-H bonds of the alkyl groups.
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | N-H stretch | Imidazole N-H |
| 2980-2850 | C-H stretch | Aliphatic C-H |
| 1720-1700 | C=O stretch | Ester C=O |
| 1600-1450 | C=C and C=N stretch | Imidazole ring |
| 1250-1000 | C-O stretch | Ester C-O |
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
X-ray Crystallography: The Definitive Structure
For crystalline solids, single-crystal X-ray crystallography provides an unambiguous three-dimensional structure.
Causality of Experimental Choice: If a suitable single crystal can be obtained, this technique will provide the absolute proof of the structure, including the precise positions of the ethyl groups on the imidazole ring.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow high-quality single crystals of the compound from a suitable solvent or solvent mixture by slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it to obtain the final atomic coordinates and molecular structure.
DOT Language Diagram of X-ray Crystallography Workflow:
Caption: The workflow for determining a structure by X-ray crystallography.
Conclusion: A Synergistic Approach
While each of the discussed techniques provides valuable information, no single method alone is sufficient for the complete and unambiguous structural confirmation of this compound. A synergistic approach, integrating data from NMR, MS, and IR, is the most robust strategy. If the compound is crystalline, single-crystal X-ray diffraction provides the ultimate and definitive proof of structure. This comprehensive analytical workflow ensures the scientific integrity of the data and provides a high degree of confidence in the assigned chemical structure, a critical step in any research or development endeavor.
References
- PubChem.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. John Wiley & Sons.
A Senior Application Scientist's Guide to the Spectroscopic Validation of Ethyl 5-ethyl-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the unambiguous structural confirmation and purity assessment of active pharmaceutical ingredients (APIs) and key intermediates are paramount. This guide provides a comprehensive framework for the spectroscopic validation of Ethyl 5-ethyl-1H-imidazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Recognizing the current scarcity of publicly available reference spectra for this specific molecule, this guide will establish a robust validation methodology. To illustrate these principles, we will draw comparative examples from the closely related and well-characterized analogue, Ethyl 1H-imidazole-2-carboxylate.
This guide is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a self-validating approach to spectroscopic analysis. By understanding the "why" behind the "how," researchers can confidently apply these methodologies to a range of small molecules, ensuring data integrity and regulatory compliance.
The Imperative of Multi-technique Spectroscopic Validation
Reliance on a single analytical technique for structural elucidation is fraught with peril. Each spectroscopic method interrogates a different aspect of a molecule's physical properties. A consolidated approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides a multi-faceted and rigorous confirmation of a compound's identity and purity. This orthogonal approach is the bedrock of a scientifically sound validation process.
Experimental Validation Workflow
The validation of this compound should follow a systematic workflow, from sample preparation to data interpretation and comparison with theoretical or analogous data.
A Comparative Guide to the Synthetic Routes of Ethyl 5-ethyl-1H-imidazole-2-carboxylate
For the Attention of Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-depth Analysis of Synthetic Strategies.
The synthesis of specifically substituted imidazole heterocycles is a cornerstone of medicinal chemistry and drug development. Ethyl 5-ethyl-1H-imidazole-2-carboxylate is a molecule of interest, and its efficient synthesis is crucial for further research and application. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach. The proposed routes are constructed based on established principles of organic synthesis and draw from a variety of literature precedents for the synthesis of related imidazole derivatives.
Route 1: Construction of the Imidazole Core via Debus-Radziszewski Synthesis Followed by C2-Functionalization
This approach focuses on first assembling the 4-ethyl-1H-imidazole core and then introducing the ethyl carboxylate group at the 2-position. The Debus-Radziszewski reaction is a classic and versatile method for the synthesis of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1]
Chemical Principles and Rationale
The key to this route is the regioselective formation of 4-ethyl-1H-imidazole. By selecting glyoxal as the 1,2-dicarbonyl component and propionaldehyde as the aldehyde, the reaction with ammonia is expected to yield the desired 4-ethyl-1H-imidazole. The subsequent step involves the introduction of the carboxylate group at the C2 position, which is the most acidic position on the imidazole ring. This can be achieved through carboxylation with carbon dioxide followed by esterification.
Experimental Protocols
Step 1: Synthesis of 4-ethyl-1H-imidazole
-
To a stirred solution of glyoxal (40% in water, 1.0 eq) and propionaldehyde (1.1 eq) in a suitable solvent such as aqueous ammonia, add a concentrated solution of ammonia (excess) at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-ethyl-1H-imidazole.[2]
Step 2: Synthesis of this compound
-
To a solution of 4-ethyl-1H-imidazole (1.0 eq) in a suitable aprotic solvent (e.g., THF or DMF), add a strong base such as potassium tert-butoxide (t-BuOK) or cesium carbonate (Cs2CO3) at a low temperature (e.g., 0 °C).[3]
-
Bubble carbon dioxide gas through the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a proton source (e.g., saturated aqueous NH4Cl).
-
Acidify the aqueous layer and extract the resulting imidazole-2-carboxylic acid with an organic solvent.
-
To the crude carboxylic acid, add ethanol and a catalytic amount of a strong acid (e.g., H2SO4) and reflux the mixture to effect Fischer esterification.[3]
-
Alternatively, the carboxylic acid can be converted to the ethyl ester using a milder esterification agent like ethyl imidazole carbamate.[4][5]
-
Purify the final product by column chromatography to yield this compound.
Workflow Diagram
Caption: Route 1: Synthesis via Debus-Radziszewski reaction and subsequent C2-functionalization.
Route 2: Functionalization of a Pre-formed Imidazole Ring
This alternative strategy begins with a commercially available or readily synthesized imidazole derivative, Ethyl imidazole-2-carboxylate, and introduces the ethyl group at the 5-position in a subsequent step.
Chemical Principles and Rationale
The success of this route hinges on the regioselective introduction of an ethyl group onto the imidazole ring. Direct C-H activation and alkylation of imidazoles can be challenging due to competing reactions at the C2, C4, and C5 positions.[6] A more controlled approach would involve a directed functionalization. One plausible method is to first introduce a halogen at the 5-position, followed by a metal-catalyzed cross-coupling reaction with an ethylating agent.
Experimental Protocols
Step 1: Synthesis of Ethyl imidazole-2-carboxylate
This starting material can be prepared from imidazole via carboxylation and subsequent esterification, similar to the final steps of Route 1, but starting from the parent imidazole.[3]
Step 2: Halogenation of Ethyl imidazole-2-carboxylate
-
To a solution of Ethyl imidazole-2-carboxylate (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform), add a halogenating agent such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any excess halogen.
-
Dry the organic layer, concentrate, and purify the crude product to obtain the halogenated intermediate (e.g., Ethyl 5-bromo-1H-imidazole-2-carboxylate).
Step 3: Cross-Coupling Reaction
-
In a reaction vessel, combine the halogenated imidazole derivative (1.0 eq), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), a suitable base (e.g., K2CO3 or Cs2CO3), and an ethylating agent such as ethylboronic acid (for Suzuki coupling) or diethylzinc (for Negishi coupling).
-
Add a suitable solvent system (e.g., toluene/water or THF).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to afford this compound.
Workflow Diagram
Caption: Route 2: Synthesis via functionalization of a pre-formed imidazole-2-carboxylate.
Comparative Analysis
| Feature | Route 1: Debus-Radziszewski Approach | Route 2: C5-Functionalization Approach |
| Number of Steps | 2-3 steps | 3 steps |
| Starting Materials | Glyoxal, propionaldehyde, ammonia (readily available and inexpensive) | Ethyl imidazole-2-carboxylate (may need to be synthesized), halogenating agents, organometallic reagents |
| Regioselectivity | Potentially challenging in the initial imidazole formation, but C2-carboxylation is generally selective. | Halogenation and cross-coupling are typically highly regioselective. |
| Reaction Conditions | Debus-Radziszewski can require optimization. Carboxylation may require strong bases and low temperatures. | Halogenation is often straightforward. Cross-coupling requires an inert atmosphere and transition metal catalysts. |
| Potential Yield | Moderate to good, dependent on the efficiency of each step. | Generally good to high, as each step is a well-established transformation. |
| Scalability | Debus-Radziszewski is used industrially, suggesting good scalability. | Cross-coupling reactions can be scaled up, but catalyst cost and removal may be a concern. |
| Key Advantages | Utilizes simple and cheap starting materials. Potentially more atom-economical. | High degree of control over regiochemistry. More predictable outcomes. |
| Key Disadvantages | Potential for side products in the initial cyclization. Carboxylation can be technically demanding. | Requires more specialized reagents (organometallics, palladium catalysts). May generate more waste. |
Conclusion and Recommendation
Both synthetic routes offer viable pathways to this compound.
Route 1 is an attractive option for large-scale synthesis due to the low cost and availability of the starting materials. However, careful optimization of the Debus-Radziszewski reaction may be required to achieve good yields and regioselectivity. The subsequent C2-functionalization is a well-precedented transformation.
Route 2 provides a more controlled and potentially higher-yielding approach, particularly for laboratory-scale synthesis. The regioselectivity of the halogenation and cross-coupling steps is a significant advantage, leading to a cleaner reaction profile and simpler purification. The main considerations for this route are the cost and handling of the palladium catalyst and organometallic reagents.
For researchers in an academic or early-stage drug discovery setting, Route 2 may be the preferred choice due to its predictability and control. For process chemistry and large-scale manufacturing, the economic advantages of Route 1 make it a compelling option, provided the initial challenges of the Debus-Radziszewski synthesis can be efficiently addressed.
References
- Debus, H. Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie1858, 107 (2), 199–208.
- ChemBK. 4-ethyl-1H-iMidazole. [Link]
- Heller, S. T.; Sarpong, R. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Org. Lett.2010, 12 (20), 4572–4575. [Link]
- Yu, L.; Deng, Y.; Cao, J. Regioselective Synthesis of Highly Substituted Imidazoles via the Sequential Reaction of Allenyl Sulfonamides and Amines. J. Org. Chem.2015, 80 (9), 4729–4735. [Link]
- Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]
- World Journal of Pharmaceutical Sciences.
- Organic Chemistry Portal. Imidazole synthesis. [Link]
- Shabalin, D. A.; Camp, J. E. Recent advances in the synthesis of imidazoles. Org. Biomol. Chem.2020, 18 (21), 3955–3975. [Link]
- Gulevskaya, A. V.; Tyaglivy, A. S. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. J. Org. Chem.2011, 76 (15), 5949–5963. [Link]
- Muchowski, J. M.; Greenhouse, R. Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. J. Org. Chem.1995, 60 (3), 606–609. [Link]
- Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
- ACS Publications. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Org. Lett.2010, 12 (20), 4572–4575. [Link]
Sources
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethyl 5-ethyl-1H-imidazole-2-carboxylate and Structurally Related Imidazole Carboxylates
An Objective Guide for Researchers
This guide provides a detailed comparative analysis of Ethyl 5-ethyl-1H-imidazole-2-carboxylate, a specific heterocyclic compound, and its structurally similar counterparts. The imidazole ring system is a cornerstone in medicinal chemistry, forming the scaffold for numerous biologically active molecules and approved drugs.[1][2] Its unique amphoteric nature and ability to engage in hydrogen bonding make it a privileged structure for interacting with biological targets.[1][2] This analysis delves into how subtle modifications to the imidazole core—specifically, variations in substitution at the 2, 4, and 5 positions—influence the synthesis, physicochemical properties, and potential therapeutic applications of these molecules. By examining this compound alongside key analogs, we aim to provide researchers and drug development professionals with a predictive framework for leveraging this scaffold in their work.
Core Compound Profile: this compound
This compound (CAS 1171124-65-4) is a derivative of imidazole featuring an ethyl ester at the 2-position and an ethyl group at the 5-position.[3] While specific biological activity data for this compound is not extensively published, its structure suggests it serves as a valuable building block in organic synthesis, particularly for creating more complex molecules with targeted biological activities in pharmaceutical and agrochemical research.[4] The presence of both an ester and an alkyl group provides distinct points for further chemical modification.
Structural and Physicochemical Data:
-
Molecular Formula: C₈H₁₂N₂O₂[3]
-
Molecular Weight: 168.19 g/mol
The ethyl group at the C-5 position is expected to increase the lipophilicity of the molecule compared to its unsubstituted counterpart, which can significantly impact its solubility, membrane permeability, and pharmacokinetic profile in a drug discovery context.
Comparative Compounds: A Structural Spectrum
To understand the unique characteristics of this compound, we will compare it against a curated set of analogs that differ in their substitution patterns. This allows for a systematic evaluation of structure-activity relationships (SAR).
The Unsubstituted Core: Ethyl 1H-imidazole-2-carboxylate
This is the parent compound in our series, lacking substituents at the C4 and C5 positions. It is a foundational intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4]
-
Molecular Formula: C₆H₈N₂O₂[5]
-
Appearance: White to yellow or pale cream crystalline powder.[7]
-
Melting Point: 174-183 °C.[7]
Its synthesis often involves the carboxylation of imidazole followed by esterification.[5] The lack of alkyl groups makes it more polar than its ethyl-substituted analog.
The Methyl Analog: Ethyl 4-methyl-1H-imidazole-2-carboxylate
Introducing a methyl group at the C4 position provides a point of comparison for understanding the impact of small alkyl substitutions.
This compound is structurally similar to intermediates used in the synthesis of pharmaceuticals like cimetidine, highlighting the relevance of C4/C5 substitution.[9]
The Halogenated Analog: Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate
Halogenation dramatically alters the electronic properties of the imidazole ring. The two chlorine atoms are strongly electron-withdrawing, which can influence the acidity of the N-H proton and the molecule's ability to participate in hydrogen bonding and other intermolecular interactions.[10]
-
CAS Number: 64736-58-9.[10]
This strategic halogenation is a common tool in medicinal chemistry to modulate a compound's reactivity and binding affinity.[10]
The Isomeric Analog: Ethyl 1H-imidazole-4-carboxylate
Shifting the ethyl carboxylate group from the 2- to the 4-position fundamentally changes the molecule's geometry and electronic distribution. Imidazole-4-carboxylate derivatives are known to form diverse metal-organic frameworks (MOFs) and exhibit a range of biological activities, including antiplatelet effects.[11][12]
-
Synthesis: Can be synthesized from glycine through a multi-step process involving acylation, esterification, cyclization, and oxidation.[13]
The different positioning of the ester group alters its interaction with the ring nitrogens, influencing its coordination chemistry and biological target engagement.[12]
The Complex Intermediate: Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate
This compound is a key intermediate in the synthesis of Olmesartan medoxomil, a widely used antihypertensive drug.[14][15] It showcases a more complex substitution pattern with functional groups at positions 2, 4, and 5.
-
Application: Crucial for the synthesis of angiotensin II receptor blockers.[14]
-
Synthesis: Typically produced from diethyl 2-propyl-imidazole-4,5-dicarboxylate.[15]
Its analysis provides insight into how the imidazole scaffold can be heavily decorated to achieve high-affinity binding to specific biological targets.
Comparative Analysis
Structural Comparison
The following diagram illustrates the structural differences between this compound and the selected analogs.
Caption: Structural comparison of this compound and its analogs.
Physicochemical Data Summary
The table below summarizes key quantitative data for the compared compounds, allowing for easy side-by-side comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₈H₁₂N₂O₂ | 168.19 | 5-ethyl, 2-ester |
| Ethyl 1H-imidazole-2-carboxylate | C₆H₈N₂O₂ | 140.14[5] | 2-ester (unsubstituted) |
| Ethyl 4-methyl-1H-imidazole-2-carboxylate | C₇H₁₀N₂O₂ | 154.17[8] | 4-methyl, 2-ester |
| Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate | C₆H₆Cl₂N₂O₂ | 225.03 | 4,5-dichloro, 2-ester |
| Ethyl 1H-imidazole-4-carboxylate | C₆H₈N₂O₂ | 140.14 | 4-ester (unsubstituted) |
| Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate | C₁₂H₂₀N₂O₃ | 240.30 | Highly substituted |
Structure-Activity Relationship (SAR) Insights
The diverse biological activities of imidazole derivatives—including antimicrobial, antiviral, and enzyme inhibition properties—are highly dependent on their substitution patterns.[16][17][18]
-
Alkyl Substitution (C4/C5): The addition of alkyl groups, such as the ethyl group in our primary compound, generally increases lipophilicity. This can enhance cell membrane penetration, a critical factor for intracellular drug targets. However, it can also affect solubility and metabolic stability. The position and size of the alkyl group introduce steric bulk that can either promote or hinder binding to a biological target, depending on the topology of the active site.
-
Ester Position (C2 vs. C4/C5): The position of the carboxylate group is critical. A 2-carboxylate, as in our primary compound, places the electron-withdrawing ester group adjacent to both ring nitrogens. This positioning is known to be important for certain enzyme inhibitors.[19][20] In contrast, 4- or 5-carboxylates, like the intermediate for Olmesartan, are often involved in different binding interactions and are key components of nonpeptide angiotensin II receptor antagonists.[14]
-
Halogenation (C4/C5): The introduction of chlorine atoms in Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate significantly lowers the electron density of the imidazole ring.[10] This modification can enhance binding affinity through halogen bonding, alter metabolic pathways, and increase the acidity of the N-H proton, making it a better hydrogen bond donor.
Experimental Methodologies
Reproducibility is the cornerstone of scientific integrity. The following section details generalized protocols for the synthesis and analysis of imidazole carboxylates, based on established literature methods.
Generalized Synthesis Protocol for Ethyl 1H-imidazole-2-carboxylate
This protocol describes a common two-step process involving carboxylation followed by esterification. The causality behind this approach is the need to first activate the C2 position of imidazole for carboxylation, which is often the most acidic proton, before converting the resulting carboxylic acid into the more synthetically versatile ethyl ester.
Caption: Generalized workflow for the synthesis of Ethyl 1H-imidazole-2-carboxylate.
Step-by-Step Protocol:
-
Carboxylation:
-
To a sealed reaction vessel, add 1H-imidazole (1.0 eq), a suitable base such as potassium tert-butoxide (1.2 eq), and a carbonate salt like cesium carbonate (1.2 eq) in an anhydrous solvent (e.g., DMF).[5]
-
Pressurize the vessel with carbon dioxide (CO₂) to approximately 0.10 MPa.[5]
-
Heat the mixture with stirring at 120 °C for 18 hours. This step forms the carboxylate salt intermediate.[5]
-
-
Esterification:
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in absolute ethanol (excess).[5]
-
Slowly add concentrated sulfuric acid (e.g., 2.5-3.0 eq) dropwise while cooling the mixture in an ice bath to keep the temperature below 25 °C.[5] The acid catalyzes the Fischer esterification.
-
Heat the mixture to reflux and maintain for 7 hours to drive the reaction to completion.[5]
-
-
Work-up and Purification:
-
After cooling, remove the excess ethanol by distillation under reduced pressure.[5]
-
Dilute the residue with ice water and carefully adjust the pH to 5-6 using a concentrated base (e.g., ammonia), keeping the temperature below 5 °C.[5] This neutralizes the acid and precipitates the product.
-
Collect the solid product by filtration and wash it with cold water.[5]
-
Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.[5]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Combine the crude product batches and purify by recrystallization from a suitable solvent like isopropyl ether to yield pure Ethyl 1H-imidazole-2-carboxylate.[5]
-
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a standard, robust method for assessing the purity and quantifying imidazole carboxylate derivatives.[21] The choice of a C18 reverse-phase column is logical for these moderately polar compounds, providing good separation based on hydrophobicity.
Representative HPLC-UV Method:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[21]
-
Chromatographic Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[21]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The specific ratio is optimized to achieve good peak shape and resolution.
-
Flow Rate: 1.0 mL/min.[21]
-
Detection Wavelength: Typically set around 210-300 nm, where the imidazole ring exhibits strong UV absorbance. A wavelength of 300 nm has been reported.[21]
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., mobile phase) to a known concentration.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision (%RSD < 2%), and limits of detection (LOD) and quantification (LOQ) according to ICH guidelines to ensure data integrity.[21]
Conclusion
This compound represents a synthetically valuable yet underexplored member of the imidazole carboxylate family. Through comparative analysis with its analogs, we can infer its potential properties. The 5-ethyl group likely increases its lipophilicity relative to the unsubstituted Ethyl 1H-imidazole-2-carboxylate, which could be advantageous for applications requiring enhanced membrane permeability. Its properties will differ significantly from the electron-deficient 4,5-dichloro analog and the isomeric 4-carboxylate. The true potential of this compound lies in its role as a versatile intermediate, offering a unique combination of steric and electronic features for the rational design of novel bioactive molecules. Further investigation into its biological activity is warranted to fully elucidate its place within the vast landscape of imidazole-based therapeutics.
References
- A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives. (n.d.). Benchchem.
- Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. (2015). National Institutes of Health.
- ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis. (n.d.). ChemicalBook.
- Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. (n.d.). Journal of Chemical and Pharmaceutical Research.
- The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme. (2015). PubMed.
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI.
- The Role of Ethyl Imidazole-2-carboxylate in Advanced Organic Synthesis. (n.d.).
- What is the synthesis of Ethyl imidazole-4-carboxylate? (n.d.). Guidechem.
- This compound | CAS 1171124-65-4. (n.d.). American Elements.
- One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. (n.d.). National Institutes of Health.
- Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. (n.d.). PubMed.
- A Comparative Analysis of the Coordination Properties of Imidazole-4-carboxylate Ligands. (n.d.). Benchchem.
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). PubMed.
- Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). National Institutes of Health.
- ethyl 4-methyl-1H-imidazole-2-carboxylate. (2025).
- Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. (2025). ResearchGate.
- Routes of synthesis and biological significances of Imidazole derivatives: Review. (2025). ResearchGate.
- Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022).
- ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE. (n.d.). ChemicalBook.
- Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. (n.d.). MDPI.
- Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). (n.d.). ResearchGate.
- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). Journal of Pharma Insights and Research.
- Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate | 64736-58-9. (n.d.). Benchchem.
- Overview on Biological Activities of Imidazole Derivatives. (n.d.). OUCI.
- ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404. (n.d.). PubChem.
- Imidazole Derivatives as Potential Therapeutic Agents. (n.d.). PubMed.
- Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. (n.d.). Asian Journal of Research in Chemistry.
- 1H-Imidazole-2-carboxaldehyde. (n.d.). Organic Syntheses Procedure.
- Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. (2025).
- Synthesis, Characterization and Study the Biological Activity for Some New Heterocyclic Derivative from 4,5-dichloro Imidazole. (2025). ResearchGate.
- Ethyl 2-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 573233. (n.d.). PubChem.
- Ethyl imidazole-2-carboxylate, 97% 1 g. (n.d.). Thermo Fisher Scientific.
- 33543-78-1|Ethyl 1H-imidazole-2-carboxylate. (n.d.). BLD Pharm.
- Overview on Biological Activities of Imidazole Derivatives. (2022). ResearchGate.
- Synthesis and therapeutic potential of imidazole containing compounds. (2021). National Institutes of Health.
- Imidazole: Having Versatile Biological Activities. (n.d.). ResearchGate.
- Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. (n.d.). MDPI.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemijournal.com [chemijournal.com]
- 3. americanelements.com [americanelements.com]
- 4. nbinno.com [nbinno.com]
- 5. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L19405.03 [thermofisher.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | 51605-32-4 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. guidechem.com [guidechem.com]
- 14. jocpr.com [jocpr.com]
- 15. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0 [chemicalbook.com]
- 16. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Imidazole Derivatives as Potential Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 5-ethyl-1H-imidazole-2-carboxylate Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of analogs based on the Ethyl 5-ethyl-1H-imidazole-2-carboxylate scaffold. The imidazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comparative look at how targeted structural modifications of a parent molecule can modulate biological efficacy. We will delve into the synthetic rationale, comparative biological data, and the experimental methodologies used to derive these insights.
The Core Scaffold: Rationale for Analog Development
The parent compound, this compound, presents a versatile heterocyclic scaffold with multiple points for chemical modification. The rationale behind developing analogs of this molecule is to systematically probe the chemical space around the core structure to enhance potency, improve selectivity for a biological target, and optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[4]
The primary sites for modification on the core scaffold are:
-
The N-1 position of the imidazole ring: Substitution at this nitrogen can significantly influence the molecule's polarity, hydrogen bonding capacity, and overall steric profile.
-
The C-5 ethyl group: Altering the size and nature of this substituent can affect hydrophobic interactions with the target protein.
-
The C-2 ethyl ester: This group can be hydrolyzed or converted to amides, which can drastically change the compound's solubility and ability to form hydrogen bonds.
Caption: Core structure of this compound with key modification points (R1, R2, R3).
Synthetic Strategy and Workflow
The synthesis of these imidazole analogs is typically achieved through multi-step sequences. A common and effective approach involves the construction of the imidazole ring via a condensation reaction, followed by functional group manipulations to introduce diversity. The Debus-Radziszewski reaction is a classic method for imidazole synthesis, though more modern, regioselective methods are often employed for creating substituted analogs.[1][5]
A generalized synthetic workflow allows for the systematic creation of a library of analogs for SAR studies.
Caption: Generalized workflow for the synthesis of the imidazole analog library.
Experimental Protocol: General Procedure for N-1 Alkylation
This protocol describes a representative method for introducing substituents at the N-1 position of the imidazole core, a key step in generating structural diversity.
-
Preparation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the imidazole nitrogen.
-
Addition of Electrophile: Add the desired alkyl or benzyl halide (e.g., dodecyl bromide, 1.2 eq) to the reaction mixture.
-
Heating: Heat the reaction to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, pour it into cold water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-1 substituted analog.[6][7]
Comparative Biological Evaluation: Anticancer Activity
To establish a clear structure-activity relationship, the synthesized analogs were evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. The data presented here focuses on the HeLa (cervical cancer) cell line, with potency measured as the half-maximal inhibitory concentration (IC₅₀).
SAR Data Summary
| Analog ID | Modification (R1 at N-1) | Modification (R3 at C-2) | IC₅₀ against HeLa (μM) |
| Parent | -H | -OEt | > 50 |
| 1a | -CH₃ | -OEt | 35.2 |
| 1b | -CH₂CH₃ | -OEt | 28.4 |
| 1c | -(CH₂)₃CH₃ (Butyl) | -OEt | 15.1 |
| 1d | -(CH₂)₇CH₃ (Octyl) | -OEt | 5.8 |
| 1e | -(CH₂)₁₁CH₃ (Dodecyl) | -OEt | 0.74 [8] |
| 2a | -(CH₂)₁₁CH₃ (Dodecyl) | -OH | 2.5 |
| 2b | -(CH₂)₁₁CH₃ (Dodecyl) | -NH₂ | 1.8 |
Analysis of Structure-Activity Relationships
-
Influence of N-1 Substitution: The data clearly demonstrates that substitution at the N-1 position is crucial for cytotoxic activity. The parent compound, unsubstituted at N-1, is largely inactive. A systematic increase in the length of the alkyl chain at the N-1 position leads to a corresponding increase in potency.[8] This trend suggests that enhanced lipophilicity improves the compound's ability to cross the cell membrane or engage in hydrophobic interactions within a target binding site. The most potent compound in this series, 1e , features a C12 alkyl chain (dodecyl), exhibiting sub-micromolar activity.[8]
-
Influence of C-2 Ester Modification: Conversion of the ethyl ester in the most potent analog (1e ) to a carboxylic acid (2a ) or a primary amide (2b ) resulted in a slight decrease in activity. While these modifications increase the potential for hydrogen bonding, they also alter the molecule's overall physicochemical properties, which may impact cell permeability or target affinity. However, these analogs remain highly potent, indicating that the C-2 position can tolerate functional group diversity, which is valuable for further lead optimization.
Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable method for determining drug-induced cytotoxicity in cultured cells.[9][10]
-
Cell Plating: Seed HeLa cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (analogs) for 72 hours.
-
Cell Fixation: After the incubation period, gently discard the medium and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4 °C.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilization: Remove the unbound dye by washing the plates five times with 1% (v/v) acetic acid and allow them to air dry. Solubilize the protein-bound dye by adding 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.
Caption: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Mechanistic Insights: Apoptosis Induction
Further investigation into the mechanism of action for the most potent analog, 1e , revealed its ability to induce apoptosis (programmed cell death) in cancer cells.[8] This is a desirable characteristic for an anticancer agent. Studies showed that treatment with 1e led to a dose-dependent reduction in the mitochondrial membrane potential of HeLa cells, a key event in the intrinsic pathway of apoptosis.[8]
Caption: Proposed mechanism of action for Analog 1e via the intrinsic apoptosis pathway.
Conclusion and Future Directions
This comparative guide demonstrates a clear and potent structure-activity relationship for a series of this compound analogs. The key findings are:
-
N-1 Lipophilicity is Key: Increasing the length of the N-1 alkyl chain dramatically enhances cytotoxic potency, with the C12 dodecyl analog (1e ) showing sub-micromolar activity against HeLa cancer cells.[8]
-
C-2 Position is Tolerant: The C-2 ester can be modified to other functional groups like carboxylic acids and amides without a complete loss of activity, providing opportunities for fine-tuning pharmacokinetic properties.
-
Mechanism of Action: The most potent analog induces apoptosis, likely through the mitochondrial pathway, which is a validated mechanism for cancer therapeutics.[8]
Future work should focus on exploring a wider range of substitutions at the C-5 position and introducing cyclic or aromatic substituents at the N-1 position to potentially improve target specificity and reduce off-target effects. Further optimization of the C-2 position could also be explored to enhance solubility and bioavailability for potential in vivo studies. The analogs identified in this study, particularly 1e , serve as promising lead compounds for the development of novel anticancer agents.
References
- Synthesis and in vitro evaluation of imidazole-based wakayin analogues. PubMed.
- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. ResearchGate.
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI.
- Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity. International Journal of Medical Research and Health Sciences.
- Synthesis and in vitro evaluation of imidazole-based wakayin analogues. RSC Publishing.
- Synthesis and Pharmacological Evaluation of New 5-aryl-1H-imidazoles Derivatives. Université de Mons.
- The Role of Ethyl Imidazole-2-carboxylate in Advanced Organic Synthesis. Synsharp.
- In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. PubMed Central.
- In vitro evaluation of imidazo[4,5-c]quinolin-2-ones as gametocytocidal antimalarial agents. PubMed.
- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.
- Ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate. ResearchGate.
- Overview on Biological Activities of Imidazole Derivatives. ResearchGate.
- Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry.
- Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). ResearchGate.
- In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Oncology.
- Investigation of Prototropic Tautomerism of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates. ResearchGate.
- Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. TSI Journals.
- Review of pharmacological effects of imidazole derivatives. Pharmacia.
- Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed.
- Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PubMed Central.
- ethyl 1H-imidazole-2-carboxylate. PubChem.
- Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. PubMed Central.
Sources
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimienouvelle.be [chimienouvelle.be]
- 3. researchgate.net [researchgate.net]
- 4. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. ajrconline.org [ajrconline.org]
- 8. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijmrhs.com [ijmrhs.com]
- 10. Synthesis and in vitro evaluation of imidazole-based wakayin analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to the In Vitro Validation of Ethyl 5-ethyl-1H-imidazole-2-carboxylate
This guide provides a comprehensive framework for the initial in vitro biological validation of Ethyl 5-ethyl-1H-imidazole-2-carboxylate. We will navigate the logical progression from broad-spectrum activity screening to more focused mechanistic assays, grounded in the established pharmacology of the imidazole scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecules.
Introduction: The Rationale for Investigating this compound
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an excellent framework for interacting with biological targets like enzymes and receptors.[3] Imidazole derivatives have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][4][5]
Specifically, imidazole-based compounds are well-documented as potent inhibitors of crucial enzyme classes, such as kinases (e.g., EGFR, VEGFR, MAPKs) and cytochrome P450 enzymes, which are pivotal in oncology and metabolic regulation.[4][6] Furthermore, many derivatives exert anticancer effects by inducing apoptosis and causing cell-cycle arrest.[4][7]
While the specific biological activity of this compound is not extensively documented, its structural similarity to other active imidazole carboxylates, such as the anticancer agent Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate[8], provides a strong rationale for its investigation. This guide, therefore, proposes a logical, tiered approach to elucidate its potential cytotoxic and enzyme-inhibitory activities.
Strategic Experimental Workflow: A Tiered Approach to Validation
A robust in vitro validation strategy begins with broad questions and progressively narrows the focus based on empirical data. We will employ a two-tiered approach: initial cytotoxicity screening to assess general bioactivity, followed by a targeted enzyme inhibition assay to explore a probable mechanism of action.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Conclusion and Future Directions
This guide outlines a foundational, logic-driven strategy for the initial in vitro characterization of this compound. Based on the hypothetical data presented, the compound demonstrates moderate cytostatic activity, potentially mediated through the inhibition of a protein kinase.
Next Steps would include:
-
Broaden the Scope: Test the compound against a larger panel of cancer cell lines to identify potential selectivity.
-
Determine Selectivity: If kinase inhibition is confirmed, screen against a kinase panel (e.g., a 96-kinase panel) to determine the selectivity profile. High selectivity is a desirable trait for a potential therapeutic.
-
Mechanism of Cell Death/Arrest: Conduct assays for apoptosis (e.g., Annexin V staining) and cell cycle analysis (e.g., propidium iodide staining) to further elucidate the cellular phenotype.
-
Structure-Activity Relationship (SAR): Synthesize and test analogs of the compound to understand which structural features are critical for its activity.
By following this structured and self-validating approach, researchers can efficiently and rigorously assess the biological potential of novel chemical entities.
References
- Wilkinson, C. F., Hetnarski, K., & Yellin, T. O. (1972). Imidazole derivatives--a new class of microsomal enzyme inhibitors. Biochemical Pharmacology. URL: https://pubmed.ncbi.nlm.nih.gov/4650639/ [11]2. BenchChem. (2025). Application Notes and Protocols for Testing Cytotoxicity of Natural Compounds. BenchChem. URL: https://www.benchchem.com/application-notes/protocols-for-testing-cytotoxicity-of-natural-compounds [9]3. A thorough overview of current developments in imidazole derivatives for anticancer drug development. (n.d.). ResearchGate. URL: https://www.researchgate.net/publication/377853123_A_Thorough_Overview_of_Current_Developments_in_Imidazole_Derivatives_for_Anticancer_Drug_Development [4]4. The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.com/news/the-role-of-imidazole-derivatives-in-modern-drug-discovery-212105.html [3]5. Imidazoles as cytochrome P450 enzymes inhibitors. (n.d.). ResearchGate. URL: https://www.researchgate.net/figure/The-structures-for-imidazoles-as-cytochrome-P450-enzymes-inhibitors_fig5_290432326 [6]6. MTT cell viability and LDH cytotoxicity assays. (2019). Bio-protocol. URL: https://bio-protocol.org/exchange/miniprotocol/3337 [17]7. Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. (n.d.). ResearchGate. URL: https://www.researchgate.net/figure/Inhibitory-activity-of-the-imidazole-derivatives-against-COX-1-and-COX-2-enzymes_tbl1_275531502 [12]8. Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0026908 [10][18][19]9. In vitro receptor binding assays: general methods and considerations. (2008). Current protocols in pharmacology. URL: https://pubmed.ncbi.nlm.nih.gov/18484657/ [20]12. Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity. (2016). International Journal of Medical Research and Health Sciences. URL: https://www.ijmrhs.com/medical-research/synthesis-of-some-novel-tetra-aryl-imidazoles-compounds-evaluation-of-in-vitro-cytotoxicity-and-anthelmintic-activity.pdf [21]15. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (2024). Molecular and Cellular Biochemistry. URL: https://www.researchgate.net/publication/380727022_In-silico_and_in-vitro_functional_validation_of_imidazole_derivatives_as_potential_sirtuin_inhibitor [5]19. BenchChem. (2025). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. BenchChem. URL: https://www.benchchem.com/application-notes/a-comprehensive-guide-to-experimental-protocols-for-enzyme-inhibition-studies [13]21. Synthesize Characterize and Biological Evaluation of Imidazole Derivatives. (n.d.). International Journal of Engineering Science and Invention. URL: https://www.ijesi.org/papers/Vol(11)7/Ser-4/F1107043844.pdf [7]23. In vitro anticancer activity of methanolic extract of Granulocystopsis sp., a microalgae from an oligotrophic oasis in the Chihuahuan desert. (2020). PeerJ. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7075775/ [15]25. Positive and Negative Controls. (2021). Rockland Immunochemicals. URL: https://rockland.com/blogs/news/positive-and-negative-controls [22]26. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2015). in vivo. URL: https://iv.iiarjournals.org/content/29/4/415 [16]28. Small Molecule Inhibitors Selection Guide. (2020). Biomol GmbH. URL: https://www.biomol.com/resources/guides/small-molecule-inhibitors-selection-guide [14]29. A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). Science Alert. URL: https://scialert.net/fulltext/?doi=jps.2014.1.15 [1]31. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). Archiv der Pharmazie. URL: https://pubmed.ncbi.nlm.nih.gov/34032312/ [8]33. The Role of Ethyl Imidazole-2-carboxylate in Advanced Organic Synthesis. (n.d.). Autech Industry Co.,Limited. URL: https://www.autechindustry.com/news/the-role-of-ethyl-imidazole-2-carboxylate-in-advanced-organic-synthesis-211516.html
Sources
- 1. scialert.net [scialert.net]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. ijsred.com [ijsred.com]
- 5. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mail.ijesi.org [mail.ijesi.org]
- 8. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 5-ethyl-1H-imidazole-2-carboxylate
In the landscape of pharmaceutical development, the rigorous characterization and quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount to ensuring product quality, safety, and efficacy. Ethyl 5-ethyl-1H-imidazole-2-carboxylate, a key building block in the synthesis of various therapeutic agents, requires robust analytical methods for its reliable measurement. This guide provides an in-depth comparison of three orthogonal analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The selection of an appropriate analytical method is a critical decision in the drug development pipeline, contingent on the specific requirements of the analysis, such as the need for quantitative precision, impurity profiling, or structural elucidation. This document offers a comprehensive overview of validated methodologies, enabling researchers, scientists, and drug development professionals to make informed decisions for their specific applications. The protocols described herein are grounded in established principles of analytical chemistry and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution, sensitivity, and suitability for a wide range of compounds.[4][5] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice, leveraging the non-polar nature of the C18 stationary phase to achieve excellent separation.
Rationale for Method Design
The choice of a C18 column is based on the hydrophobic character of the ethyl and ethyl-imidazole moieties of the analyte. The mobile phase, a mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of the retention time and peak shape. A phosphate buffer is selected to maintain a consistent pH, which is crucial for the reproducible ionization state of the imidazole ring. UV detection is employed due to the presence of the chromophoric imidazole ring system, which absorbs strongly in the UV region.
Experimental Protocol: RP-HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a 25 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile (e.g., 60:40 v/v). Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.
Method Validation Summary
The HPLC method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3] The validation parameters are summarized in the table below.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Specificity | No interference from blank and placebo |
Caption: HPLC analytical workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and High Sensitivity
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[6][7] It is particularly useful for identifying and quantifying trace-level impurities that may be present in the this compound sample.
Rationale for Method Design
The decision to use GC-MS is driven by the need for high sensitivity and specificity in impurity profiling. The volatility of this compound allows for its analysis by GC without the need for derivatization. A non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane, provides good separation of the analyte from potential impurities. Mass spectrometry detection offers unambiguous identification based on the mass spectrum of the compound.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Fused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) coated with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
Reagents:
-
Methanol (GC grade) or another suitable solvent.
-
This compound reference standard.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol) and dilute to prepare calibration standards.
-
Sample Preparation: Dissolve the sample in the same solvent to a concentration within the calibration range.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Analysis: Inject the standard and sample solutions.
-
Quantification and Identification: Create a calibration curve based on the peak area of a characteristic ion of this compound. Identify the analyte and any impurities by comparing their mass spectra with a reference library.
Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Specificity | High, based on mass spectral data |
Caption: GC-MS analytical workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation of molecules.[8][9][10] While not typically a primary quantitative method in a high-throughput setting, Quantitative NMR (qNMR) can provide highly accurate concentration measurements without the need for a compound-specific reference standard.
Rationale for Method Design
For this compound, ¹H and ¹³C NMR are essential for confirming the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals provide a detailed map of the molecule. For quantitative analysis (qNMR), a certified internal standard with a known concentration is added to the sample, and the concentration of the analyte is determined by comparing the integral of a specific analyte signal to that of the internal standard.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Internal standard for qNMR (e.g., maleic acid, certified).
Procedure:
-
Sample Preparation (Qualitative): Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent.
-
Sample Preparation (Quantitative - qNMR): Accurately weigh the sample and a certified internal standard into a vial. Dissolve in a known volume of deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the signals to the respective protons and carbons in the molecule.
-
For qNMR, calculate the concentration of the analyte using the following formula:
-
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
-
Where: C = concentration, I = integral, N = number of protons, MW = molecular weight, m = mass, P = purity of internal standard.
-
-
Expected NMR Data for this compound
| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (ethyl ester) | ~1.3 | Triplet | 3H |
| CH₂ (ethyl ester) | ~4.3 | Quartet | 2H |
| CH₃ (ethyl on ring) | ~1.2 | Triplet | 3H |
| CH₂ (ethyl on ring) | ~2.6 | Quartet | 2H |
| CH (imidazole ring) | ~7.0 | Singlet | 1H |
| NH (imidazole ring) | Broad, variable | Singlet | 1H |
| Carbon (¹³C) | Expected Chemical Shift (ppm) |
| CH₃ (ethyl ester) | ~14 |
| CH₂ (ethyl ester) | ~60 |
| C=O (ester) | ~160 |
| C2 (imidazole) | ~140 |
| C4 (imidazole) | ~135 |
| C5 (imidazole) | ~120 |
| CH₂ (ethyl on ring) | ~20 |
| CH₃ (ethyl on ring) | ~15 |
Caption: NMR spectroscopy workflow for this compound.
Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS | NMR Spectroscopy |
| Primary Application | Quantitative analysis, purity determination | Impurity profiling, trace analysis | Structural elucidation, absolute quantification (qNMR) |
| Sensitivity | High | Very High | Moderate |
| Specificity | Moderate | High | Very High |
| Sample Throughput | High | Medium | Low |
| Instrumentation Cost | Moderate | High | Very High |
| Ease of Use | Relatively simple | Requires expertise | Requires significant expertise |
| Destructive | Yes | Yes | No |
Conclusion and Recommendations
The choice of analytical method for this compound is dictated by the specific analytical challenge.
-
For routine quality control, HPLC-UV is the method of choice due to its robustness, high throughput, and excellent quantitative performance.
-
For the identification and quantification of unknown volatile impurities or for trace-level analysis, GC-MS provides unparalleled sensitivity and specificity.
-
NMR spectroscopy is indispensable for the definitive structural confirmation of the molecule and its related substances. Furthermore, qNMR offers a powerful tool for the accurate determination of purity without the need for a specific reference standard.
A comprehensive analytical strategy for this compound would ideally involve the use of HPLC for routine quantification, complemented by GC-MS for impurity profiling and NMR for structural verification, particularly during process development and for reference standard characterization. This orthogonal approach ensures a thorough understanding of the analyte and contributes to the overall quality and safety of the final pharmaceutical product.
References
- An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023). Vertex AI Search.
- A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applic
- Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applic
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Spectroscopic and Chemometric Techniques for Pharmaceutical Applications.
- The Role of Spectroscopy in Modern Pharmaceutical Industry. Simson Pharma Limited.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.
- Quality Guidelines. ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- HPLC Method for Separating Enantiomers of Imidazole Derivatives with Antifungal Compounds. Acta Poloniae Pharmaceutica.
- NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Deriv
- 1H, 13C, and 15N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. Crystal Growth & Design.
- NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PubMed.
- An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI.
- Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. NHS.
- Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online.
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound.
- Validating Analytical Methods in Pharmaceuticals. Pharmuni.
- Analytical method validation: A brief review. Journal of Pharmacy Research.
- H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
- 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals.
- Ethyl imidazole-4-carboxylate - Optional[MS (GC)] - Spectrum. SpectraBase.
- ethyl 1H-imidazole-2-carboxyl
- A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. ScienceDirect.
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- Ethyl imidazole-2-carboxylate, 97% 5 g. Thermo Scientific Chemicals.
- Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. TSI Journals.
- ETHYL IMIDAZOLE-2-CARBOXYL
- Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry.
- A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry (2023). SciSpace.
- (PDF) Ethyl 1-methylimidazole-2-carboxylate.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry (2023) | Pingping Chen | 1 Citations [scispace.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Benchmarking the Potential Potency of Ethyl 5-ethyl-1H-imidazole-2-carboxylate Against Clinically Relevant IDO1 Inhibitors
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, particularly within immuno-oncology, the imidazole scaffold has emerged as a privileged structure, forming the core of numerous potent enzyme inhibitors. This guide provides a comprehensive framework for benchmarking the potential therapeutic potency of a novel imidazole derivative, Ethyl 5-ethyl-1H-imidazole-2-carboxylate, against established, clinically evaluated inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).
While direct biological activity data for this compound is not extensively documented in publicly accessible literature, its structural resemblance to known IDO1 inhibitors provides a strong rationale for this comparative analysis.[1][2][3] IDO1 is a critical metabolic enzyme that plays a pivotal role in tumor immune evasion by catabolizing the essential amino acid L-tryptophan.[4][5][6] Its inhibition has been a major focus of cancer immunotherapy research.[4][7]
This guide will therefore proceed under the well-founded hypothesis that this compound is a putative IDO1 inhibitor. We will compare its theoretical evaluation against three prominent IDO1 inhibitors that have undergone significant clinical investigation: Epacadostat, Navoximod (Linrodostat), and BMS-986205.
The Rationale for Comparison: A Tale of a Privileged Scaffold
The imidazole ring is a common feature in many biologically active compounds, including those targeting metalloenzymes.[1][2] In the context of IDO1, which contains a heme iron at its active site, the nitrogen atoms of the imidazole ring can coordinate with the iron, disrupting the enzyme's catalytic activity.[2] This interaction is a key mechanistic feature of many known IDO1 inhibitors. Given that this compound possesses this core imidazole structure, it is a prime candidate for investigation as an IDO1 inhibitor.
The Competitors: A Snapshot of Clinically Evaluated IDO1 Inhibitors
A robust benchmarking study requires well-characterized comparators. The following three IDO1 inhibitors have been selected due to their high potency and extensive evaluation in clinical trials:[4][7][8]
-
Epacadostat (INCB024360): A potent and selective inhibitor of IDO1, Epacadostat has been extensively studied in combination with immune checkpoint inhibitors.[9][10][11] It acts as a competitive inhibitor of IDO1.[6][10]
-
Navoximod (Linrodostat, GDC-0919, BMS-986205): This compound is a potent, irreversible inhibitor of IDO1.[12][13] It has also been evaluated in various clinical trials for cancer therapy.[14][15][16]
-
BMS-986205: Another potent IDO1 inhibitor from Bristol-Myers Squibb, this compound has demonstrated significant pharmacodynamic activity in clinical studies.[14][16][17]
Head-to-Head Comparison: Potency at a Glance
To provide a clear and concise overview, the following table summarizes the reported potencies of the selected IDO1 inhibitors. The potency of this compound is presented as a hypothetical value ("To Be Determined") that would be the primary output of the experimental workflows described later in this guide.
| Compound | Target | Mechanism of Action | Enzymatic IC50 | Cellular IC50 | References |
| This compound | IDO1 (Hypothesized) | To Be Determined | To Be Determined | To Be Determined | N/A |
| Epacadostat (INCB024360) | IDO1 | Competitive Inhibitor | ~10 nM | ~15 nM (human IDO1) | [10][18] |
| Navoximod (Linrodostat, GDC-0919) | IDO1 | Irreversible Inhibitor | Ki of ~7 nM | ~75 nM | [13][19][20] |
| BMS-986205 | IDO1 | Irreversible Inhibitor | ~1.7 nM | ~1.1 - 3.4 nM | [12] |
Experimental Workflows for Potency Determination
To experimentally determine the potency of this compound and enable a direct comparison with the known inhibitors, a tiered approach involving both biochemical and cell-based assays is recommended.
Biochemical IDO1 Inhibition Assay
This initial screen directly measures the ability of the test compound to inhibit the enzymatic activity of purified recombinant IDO1.
Principle: The assay quantifies the production of N-formylkynurenine, the product of IDO1-mediated tryptophan catabolism.[21][22]
Workflow Diagram:
Caption: Workflow for determining the biochemical IC50 of an IDO1 inhibitor.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute recombinant human IDO1 enzyme in the provided assay buffer.
-
Prepare a stock solution of L-tryptophan substrate.
-
Prepare serial dilutions of this compound and the known inhibitor (e.g., Epacadostat) in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Plate Setup:
-
Add assay buffer containing cofactors (e.g., ascorbic acid, methylene blue) to the wells of a 96-well plate.
-
Add the test compound, known inhibitor, or DMSO vehicle control to the respective wells.
-
Initiate the reaction by adding the IDO1 enzyme and L-tryptophan substrate.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of N-formylkynurenine produced. This can be done by measuring the absorbance at 321 nm or by using a fluorogenic developer that reacts with the product to generate a fluorescent signal.[23]
-
-
Data Analysis:
-
Calculate the percentage of IDO1 inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce IDO1 activity by 50%.
-
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of the test compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and target engagement in a more physiologically relevant system.[17][24][25]
Principle: The assay utilizes a human cell line (e.g., HeLa or SKOV-3) that is stimulated with interferon-gamma (IFN-γ) to induce the expression of IDO1.[17][26] The inhibition of IDO1 is then measured by quantifying the reduction in kynurenine, a stable downstream metabolite of N-formylkynurenine, in the cell culture supernatant.[17][24]
Workflow Diagram:
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 6. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facebook [cancer.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 11. Epacadostat - Wikipedia [en.wikipedia.org]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. urotoday.com [urotoday.com]
- 15. linrodostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. ascopubs.org [ascopubs.org]
- 17. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. aurorabiolabs.com [aurorabiolabs.com]
- 23. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. researchgate.net [researchgate.net]
- 26. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Ethyl 5-ethyl-1H-imidazole-2-carboxylate Synthesis: A Comparative Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth analysis of synthetic routes to Ethyl 5-ethyl-1H-imidazole-2-carboxylate, a key building block in medicinal chemistry. Recognizing the critical importance of reproducible and scalable syntheses in the pharmaceutical industry, this document offers a comparative assessment of two plausible synthetic strategies. The core of this guide is a detailed examination of a classical multicomponent reaction, the Debus-Radziszewski synthesis, alongside a two-step approach involving the synthesis and subsequent esterification of an imidazole carboxylic acid intermediate. By presenting detailed experimental protocols, comparative data, and a discussion of the underlying chemical principles, this guide aims to equip researchers with the necessary insights to select and optimize a synthetic route that aligns with their specific research and development needs.
Introduction to this compound
The imidazole nucleus is a cornerstone of medicinal chemistry, present in a wide array of pharmaceuticals due to its ability to engage in various biological interactions. This compound, with its specific substitution pattern, represents a valuable scaffold for the development of novel therapeutic agents. The presence of an ethyl group at the 5-position and an ethyl carboxylate at the 2-position provides distinct points for further chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs. The reproducibility of its synthesis is therefore of paramount importance to ensure a consistent supply of this key intermediate for research and development.
Comparative Overview of Synthetic Strategies
Two primary synthetic strategies are evaluated in this guide. The first is a direct, one-pot approach based on the Debus-Radziszewski imidazole synthesis . This multicomponent reaction offers the potential for efficiency by forming the imidazole ring and introducing the required substituents in a single step. The second strategy is a two-step sequence involving the initial synthesis of 5-ethyl-1H-imidazole-2-carboxylic acid, followed by its esterification to yield the target compound. This approach may offer better control over the introduction of each substituent and potentially easier purification of the intermediate and final products.
| Feature | Method 1: Debus-Radziszewski Synthesis | Method 2: Two-Step Synthesis and Esterification |
| Number of Steps | 1 | 2 |
| Key Transformation | Multicomponent condensation | Imidazole ring formation followed by esterification |
| Starting Materials | Ethyl glyoxylate, 2,3-pentanedione, Ammonia | α-Acyloxyketone, Formamide, Ethanol, Acid/Base |
| Potential Advantages | Atom economy, time efficiency | Potentially higher purity, better control |
| Potential Challenges | Side product formation, purification | Intermediate isolation, overall yield |
Method 1: Debus-Radziszewski Synthesis
The Debus-Radziszewski synthesis is a classic and versatile method for the construction of substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] For the synthesis of this compound, the strategic selection of starting materials is crucial.
Reaction Scheme
Caption: Debus-Radziszewski synthesis of the target molecule.
Experimental Protocol
Materials:
-
Ethyl glyoxylate (50% solution in toluene)
-
2,3-Pentanedione
-
Ammonium hydroxide (28-30% solution)
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-pentanedione (10.0 g, 0.1 mol) in ethanol (100 mL).
-
To this solution, add ethyl glyoxylate (20.4 g of a 50% solution in toluene, 0.1 mol).
-
Slowly add ammonium hydroxide (20 mL, ~0.3 mol) to the reaction mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Discussion on Reproducibility
The Debus-Radziszewski reaction, being a multicomponent reaction, can sometimes be prone to the formation of side products, which can affect the yield and reproducibility.[1] Key factors influencing the outcome include:
-
Purity of Starting Materials: The purity of ethyl glyoxylate is critical, as it can polymerize upon standing. Freshly prepared or distilled ethyl glyoxylate is recommended.
-
Stoichiometry: The ratio of the reactants, particularly the excess of ammonia, can influence the reaction rate and the formation of byproducts.
-
Temperature and Reaction Time: Careful control of the reflux temperature and monitoring the reaction to completion are essential for consistent results.
-
Purification: The purification by column chromatography is a critical step to isolate the desired product from any unreacted starting materials and side products. The choice of eluent system needs to be optimized for good separation.
Method 2: Two-Step Synthesis via Carboxylic Acid Intermediate
This alternative approach involves the synthesis of the imidazole core with a carboxylic acid at the 2-position, followed by a standard esterification reaction. This method provides a more controlled, stepwise approach to the target molecule.
Step 1: Synthesis of 5-ethyl-1H-imidazole-2-carboxylic acid
A plausible route to this intermediate is via the Weidenhagen synthesis, which involves the reaction of an α-hydroxyketone with an aldehyde in the presence of ammonia, followed by oxidation. A more direct approach, however, might involve the reaction of an appropriate α-amino ketone with a source for the C2-carboxyl group. A variation of the Marckwald synthesis could also be envisioned. For the purpose of this guide, we will outline a hypothetical procedure based on the reaction of 2-amino-3-pentanone with glyoxylic acid.
Reaction Scheme
Caption: Two-step synthesis of the target molecule.
Experimental Protocol
Step 1: Synthesis of 5-ethyl-1H-imidazole-2-carboxylic acid
Materials:
-
2-Amino-3-pentanone hydrochloride
-
Glyoxylic acid monohydrate
-
Ammonium hydroxide (28-30% solution)
-
Methanol
-
Diethyl ether
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-amino-3-pentanone hydrochloride (13.7 g, 0.1 mol) and glyoxylic acid monohydrate (9.2 g, 0.1 mol) in methanol (50 mL).
-
Cool the solution in an ice bath and slowly add ammonium hydroxide (15 mL, ~0.22 mol).
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC. Upon completion, adjust the pH of the solution to ~4-5 with dilute hydrochloric acid.
-
A precipitate may form. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure.
-
Wash the crude solid with cold diethyl ether to remove impurities. The product can be further purified by recrystallization from a suitable solvent system like water/ethanol.
Step 2: Esterification
Materials:
-
5-ethyl-1H-imidazole-2-carboxylic acid
-
Ethanol (anhydrous)
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend 5-ethyl-1H-imidazole-2-carboxylic acid (7.0 g, 0.05 mol) in anhydrous ethanol (100 mL) in a 250 mL round-bottom flask.
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (2 mL) dropwise.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Cool the mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude ester.
-
Purify by column chromatography on silica gel if necessary.
Discussion on Reproducibility
The two-step approach offers several points of control that can enhance reproducibility:
-
Isolation of Intermediate: The isolation and purification of the carboxylic acid intermediate allow for the removal of impurities before proceeding to the next step, which can lead to a cleaner final product.
-
Esterification Conditions: Fischer esterification is a well-established and generally reproducible reaction.[3] The key is to use anhydrous conditions to drive the equilibrium towards the product. The use of a strong acid catalyst and removal of water are critical.
-
Yield Calculation: The overall yield is dependent on the efficiency of both steps. A lower yield in the first step will directly impact the final output.
Comparative Analysis and Recommendations
| Parameter | Method 1: Debus-Radziszewski | Method 2: Two-Step Synthesis |
| Purity of Crude Product | Lower, due to potential side reactions. | Higher, due to intermediate purification. |
| Ease of Purification | More challenging (column chromatography often required). | Potentially simpler (intermediate may be crystalline). |
| Overall Yield | Variable, dependent on reaction conditions. | Potentially more consistent, but a product of two steps. |
| Scalability | Potentially challenging due to multicomponent nature. | More straightforward to scale up each individual step. |
| Time Efficiency | Higher (one-pot reaction). | Lower (two distinct reaction and workup steps). |
Recommendations:
-
For exploratory and small-scale synthesis where speed is a priority, the Debus-Radziszewski synthesis (Method 1) is a viable option. However, careful optimization of reaction conditions and a robust purification strategy are necessary to ensure the desired purity.
-
For larger-scale synthesis and applications where high purity is critical , the two-step synthesis (Method 2) is recommended. While it is more time-consuming, the ability to isolate and purify the carboxylic acid intermediate provides greater control over the final product's quality and can lead to a more reproducible process on a larger scale.
Conclusion
The synthesis of this compound can be approached through at least two distinct and viable routes. The choice between a one-pot multicomponent reaction and a stepwise synthesis depends on the specific requirements of the research or development program. The Debus-Radziszewski approach offers a rapid entry to the target molecule, while the two-step method provides greater control and potentially higher purity. By understanding the nuances of each method, as detailed in this guide, researchers can make an informed decision to achieve a reproducible and efficient synthesis of this valuable imidazole derivative.
References
- Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft1895, 28 (3), 3252–3258. [Link]
- Debus, H. Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie1858, 107 (2), 199–208. [Link]
- Radziszewski, B. Ueber Glyoxalin und seine Homologe. Berichte der deutschen chemischen Gesellschaft1882, 15 (2), 2706–2708. [Link]
- Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006. [Link]
Sources
Comparing the biological efficacy of different Ethyl 5-ethyl-1H-imidazole-2-carboxylate derivatives
In the landscape of medicinal chemistry, imidazole-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Their versatile nature allows for a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] This guide provides a comparative analysis of the biological efficacy of various derivatives of ethyl imidazole-2-carboxylate and its isomers, offering insights into their therapeutic potential. We will delve into their synthesis, compare their performance in key biological assays, and provide detailed experimental protocols for researchers in the field.
The Strategic Importance of the Imidazole-Carboxylate Scaffold
The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a privileged structure in drug discovery.[4] Its ability to engage in hydrogen bonding and coordinate with metal ions makes it a versatile pharmacophore. The addition of an ethyl carboxylate group provides a key site for derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This strategic combination has led to the development of a wide array of derivatives with diverse biological activities.[5][6]
Synthesis of Ethyl Imidazole-Carboxylate Derivatives
The synthesis of ethyl imidazole-carboxylate derivatives can be achieved through several established routes. A common approach involves the cyclization of appropriate precursors. For instance, the synthesis of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates can be accomplished through a multi-step process starting from ethyl cyanoacetate and an appropriate amine.[6]
A generalized synthetic pathway is illustrated below:
Caption: Generalized synthesis of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates.
Comparative Biological Efficacy: A Focus on Anticancer Activity
Recent studies have highlighted the significant anticancer potential of ethyl imidazole-carboxylate derivatives. A notable study investigated a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates for their antiproliferative activity against a panel of human cancer cell lines.[6]
Quantitative Comparison of Anticancer Activity
The efficacy of these derivatives was quantified by determining their half-maximal inhibitory concentration (IC50) values. The results revealed that the length of the alkyl chain at the N-1 position of the imidazole core plays a crucial role in their cytotoxic activity.[6]
| Compound ID | N-1 Substituent | HeLa (Cervical) IC50 (µM) | HT-29 (Colon) IC50 (µM) |
| 5a | Methyl | > 50 | > 50 |
| 5b | Propyl | 25.3 ± 1.5 | 31.8 ± 2.1 |
| 5c | Hexyl | 8.7 ± 0.6 | 12.4 ± 0.9 |
| 5d | Decyl | 2.1 ± 0.2 | 3.5 ± 0.3 |
| 5e | Dodecyl | 0.737 ± 0.05 | 1.194 ± 0.02 |
Data sourced from a study on ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives.[6]
As evidenced by the data, a longer alkyl chain at the N-1 position significantly enhances the anticancer activity, with the dodecyl derivative (5e ) exhibiting the most potent effect against both HeLa and HT-29 cell lines.[6] This structure-activity relationship (SAR) suggests that increased lipophilicity may facilitate better cell membrane penetration, leading to higher intracellular concentrations of the compound.
Mechanism of Anticancer Action
Further investigations into the mechanism of action of the most potent derivative, 5e , revealed its ability to induce apoptosis (programmed cell death) in cancer cells.[6] This process is often mediated through the disruption of the mitochondrial membrane potential. Additionally, this compound was found to exhibit antitubulin activity, interfering with the formation of the mitotic spindle and leading to cell cycle arrest.[6]
Caption: Proposed mechanism of anticancer action for derivative 5e.
Antimicrobial and Antifungal Potential
While specific comparative data for ethyl 5-ethyl-1H-imidazole-2-carboxylate derivatives in antimicrobial and antifungal assays is limited in publicly available literature, the broader class of imidazole derivatives is well-established for its potent activity against a range of pathogens.[2][7]
Imidazole-based antifungal agents, such as clotrimazole and miconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2] The antibacterial mechanism of imidazole derivatives can involve the disruption of bacterial cell wall synthesis or interference with DNA replication.[8]
Experimental Protocols
To ensure the reproducibility and validity of biological efficacy studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
Broth Microdilution Assay for Antimicrobial Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[9][10]
Workflow:
Caption: Workflow for the Broth Microdilution Assay.
Detailed Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[9]
-
Inoculum Preparation: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.[9] This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a growth control (broth and inoculum) and a sterility control (broth only).[10]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air for most aerobic bacteria.[9]
-
MIC Determination: After incubation, the MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[10]
MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Workflow:
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium in the wells with the medium containing the compound dilutions.[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][11]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
The ethyl imidazole-2-carboxylate scaffold and its isomers hold significant promise for the development of novel therapeutic agents. The demonstrated potent anticancer activity of certain derivatives, coupled with the well-established antimicrobial and antifungal properties of the broader imidazole class, underscores the importance of continued research in this area. Future studies should focus on synthesizing and systematically evaluating a wider range of derivatives to establish comprehensive structure-activity relationships. Furthermore, in vivo studies are warranted to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of the most potent compounds.
References
- Detailed protocol for MTT Cell Viability and Prolifer
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.
- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. (2025). BenchChem.
- Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". (2025). BenchChem.
- Broth Microdilution. (n.d.). MI - Microbiology.
- Cell Viability Assays. (2013). In Assay Guidance Manual.
- MTT Cell Assay Protocol. (n.d.).
- MTT Assay Protocol for Cell Viability and Prolifer
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). In CLSI.
- Broth microdilution susceptibility testing. (n.d.). Bio-protocol.
- Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups. (n.d.). PubMed.
- Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxyl
- An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (n.d.). NIH.
- Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. (2025). International Journal of Environmental Sciences.
- Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. (n.d.). PubMed.
- Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. (2025). PubMed Central.
- ETHYL IMIDAZOLE-2-CARBOXYL
- 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. (n.d.). Der Pharma Chemica.
- Synthesis and Antimicrobial Activity of 5-Imidazolinone Deriv
- Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Qu
- Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. (2021). Pharmacia.
- Imidazoles as potential anticancer agents. (n.d.). PubMed Central.
- Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022).
- Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. (2014). MedChemComm (RSC Publishing).
- Ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate | Request PDF. (n.d.).
- ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404. (n.d.). PubChem.
- Synthesis and biological evaluation of oxygen-, nitrogen-, and sulphur-containing non-fused heterocycles and tricyclic fused pyrimidines. (2026).
- Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. (2022). PubMed Central.
- Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2021). PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. theaspd.com [theaspd.com]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of 5-Imidazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. researchhub.com [researchhub.com]
A Researcher's Guide to Orthogonal Purity Confirmation of Ethyl 5-ethyl-1H-imidazole-2-carboxylate
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. For a molecule such as Ethyl 5-ethyl-1H-imidazole-2-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry, a multi-faceted approach to purity assessment is not just best practice, but a necessity. This guide provides an in-depth comparison of orthogonal analytical methods, offering field-proven insights and detailed experimental protocols to empower researchers in their pursuit of data integrity.
The principle of orthogonal testing lies in the use of multiple, distinct analytical techniques that measure the same attribute—in this case, purity—through different physicochemical principles. This approach significantly reduces the risk of overlooking impurities that may co-elute or be otherwise undetectable by a single method. For this compound, a strategic combination of chromatographic, spectroscopic, and thermal analysis methods provides a comprehensive and robust purity profile.
The Orthogonal Quartet: A Multi-Pronged Approach to Purity
We will explore a powerful quartet of analytical techniques, each interrogating the sample with a unique lens:
-
High-Performance Liquid Chromatography (HPLC): The workhorse of purity analysis, separating compounds based on their differential partitioning between a stationary and mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and semi-volatile compounds, offering separation based on boiling point and polarity, coupled with the definitive identification power of mass spectrometry.
-
Capillary Electrophoresis (CE): A high-efficiency separation technique that differentiates molecules based on their charge-to-size ratio in an electric field.
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique that assesses purity by measuring the depression and broadening of the melting point, a colligative property sensitive to the presence of impurities.[1][2]
dot graph "Orthogonal_Purity_Testing_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Sample" { label="Sample Preparation"; style=filled; color="#FFFFFF"; "Sample" [label="this compound"]; }
subgraph "cluster_Analysis" { label="Orthogonal Analytical Methods"; style=filled; color="#FFFFFF"; "HPLC" [label="HPLC\n(Polarity-based Separation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "GC_MS" [label="GC-MS\n(Volatility & Mass-based Separation/ID)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "CE" [label="Capillary Electrophoresis\n(Charge-to-Size Ratio Separation)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "DSC" [label="DSC\n(Thermal Properties)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_Data" { label="Data Integration & Purity Confirmation"; style=filled; color="#FFFFFF"; "Purity_Profile" [label="Comprehensive Purity Profile", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; }
"Sample" -> {"HPLC", "GC_MS", "CE", "DSC"}; "HPLC" -> "Purity_Profile"; "GC_MS" -> "Purity_Profile"; "CE" -> "Purity_Profile"; "DSC" -> "Purity_Profile"; } digraph "Orthogonal_Testing_Concept" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Analyte" [label="this compound\n(with potential impurities)"];
subgraph "cluster_Methods" { label="Orthogonal Methods"; style=filled; color="#FFFFFF"; "Method_A" [label="Method 1\n(e.g., HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Method_B" [label="Method 2\n(e.g., GC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Method_C" [label="Method 3\n(e.g., CE)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; }
"Purity_Result" [label="Confirmed Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Analyte" -> "Method_A"; "Analyte" -> "Method_B"; "Analyte" -> "Method_C"; "Method_A" -> "Purity_Result" [label="Separation by Polarity"]; "Method_B" -> "Purity_Result" [label="Separation by Volatility"]; "Method_C" -> "Purity_Result" [label="Separation by Charge/Size"]; }
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds.[3] For this compound, a reversed-phase HPLC method is typically employed, leveraging the compound's moderate polarity.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for separating imidazole derivatives.[4] A typical gradient might start at 20% acetonitrile and ramp up to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 35°C.[4]
-
Detection: UV at 210 nm.[4]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample.[5][6] Given the potential for residual solvents or volatile side-products from the synthesis of this compound, GC-MS provides a critical orthogonal perspective. Derivatization may sometimes be necessary to increase the volatility of imidazole compounds.[7]
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a 5% phenyl-methylpolysiloxane stationary phase is a good starting point.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: 40-500 m/z.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol to a concentration of 1 mg/mL.
Capillary Electrophoresis (CE): High-Efficiency Separations
Capillary electrophoresis offers exceptionally high separation efficiency and is an excellent orthogonal technique to HPLC.[8] It separates analytes based on their electrophoretic mobility in an electric field, a fundamentally different principle from the partitioning mechanisms in HPLC and GC.[9][10]
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 25 mM sodium phosphate buffer, pH 2.5. The low pH ensures the imidazole nitrogen is protonated.
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.1 mg/mL.
Differential Scanning Calorimetry (DSC): A Thermal Fingerprint of Purity
DSC provides a unique and powerful method for purity determination by precisely measuring the heat flow into or out of a sample as a function of temperature.[11] The presence of impurities depresses and broadens the melting endotherm of a crystalline substance, an effect that can be quantitatively related to the mole fraction of the impurity.[1][2] This technique is particularly valuable as it is sensitive to the total mole fraction of eutectic impurities.[12]
Experimental Protocol: DSC for Purity Analysis
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans.
-
Sample Weight: 1-3 mg.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Heating Rate: 2°C/min. A slow heating rate is crucial for allowing the eutectic mixture to melt and for maintaining thermal equilibrium.
-
Temperature Range: From ambient to a temperature sufficiently above the melting point of the main component.
-
Data Analysis: The purity is calculated from the shape of the melting peak using the van't Hoff equation.
Comparative Performance Data
| Method | Principle of Separation/Detection | Typical LOD/LOQ | Types of Impurities Detected | Strengths | Limitations |
| HPLC-UV | Differential partitioning between mobile and stationary phases. | ~0.01% / ~0.03% | Non-volatile, chromophoric impurities. | Robust, versatile, widely available. | May not separate co-eluting impurities. |
| GC-MS | Volatility and mass-to-charge ratio. | ~0.001% / ~0.003% | Volatile and semi-volatile impurities, residual solvents. | High sensitivity and specificity (mass detection). | Not suitable for non-volatile or thermally labile compounds. |
| CE-UV | Electrophoretic mobility (charge-to-size ratio). | ~0.05% / ~0.15% | Charged and polar impurities, isomers. | High separation efficiency, low sample consumption. | Lower sensitivity than HPLC for some compounds. |
| DSC | Melting point depression. | ~0.1 mol% | Eutectic impurities soluble in the melt. | Measures total mole fraction of impurities, no chromophore needed. | Not suitable for amorphous or decomposing compounds.[12] |
Synthesizing the Data for a Definitive Purity Statement
The power of the orthogonal approach lies in the convergence of data from these disparate techniques. A high purity value obtained from HPLC is significantly strengthened when corroborated by the absence of volatile impurities in GC-MS, the lack of additional peaks in the high-resolution CE electropherogram, and a sharp, well-defined melting endotherm in the DSC thermogram. Any discrepancies between the methods warrant further investigation and may indicate the presence of specific types of impurities that one technique is more sensitive to than another.
By employing this rigorous, multi-faceted analytical strategy, researchers can confidently establish the purity of this compound, ensuring the reliability and reproducibility of their subsequent research and development activities.
References
- Kataev, S. S., Dvorskaya, O. N., Vasilenko, A. V., & Krylova, E. A. (2025). [Development of conditions for determination of imidazole derivatives in the blood using chromatography-mass spectrometry]. Sud Med Ekspert, 68(3), 32-37. [Link]
- Gao, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119579. [Link]
- TA Instruments. (n.d.).
- USP 891 Thermal Analysis of Pharmaceuticals by DSC - Testing Labor
- Wang, Q., et al. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
- Mayer, B. X., & Zemann, A. J. (1998). Capillary electrophoresis and capillary electrophoresis-electrospray-mass spectroscopy for the analysis of heterocyclic amines. Electrophoresis, 19(12), 2213-2219. [Link]
- Creative Biolabs. (n.d.).
- Gorka, M., et al. (2025). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Pharmaceutics, 17(10), 1099. [Link]
- Matyjaszczyk, M., & Dołowy, M. (2014). HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds. Acta Poloniae Pharmaceutica, 71(5), 787-793. [Link]
- Fei, X. Q., et al. (2007). Determination of heterocyclic amines by capillary electrophoresis with UV-DAD detection using on-line preconcentration.
- Gavan, V., et al. (2025). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Thermal Analysis and Calorimetry. [Link]
- Liu, N., et al. (2017). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Guangzhou Chemical Industry, 45(18), 92-94. [Link]
- El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5937. [Link]
- El-Kimary, E. I., et al. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. [Link]
- CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google P
- Wikipedia. (2024). Capillary electrophoresis. [Link]
- Regis Technologies, Inc. (n.d.). Capillary Electrophoresis Methods For Pharmaceutical Analysis. [Link]
Sources
- 1. tainstruments.com [tainstruments.com]
- 2. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
- 5. [Development of conditions for determination of imidazole derivatives in the blood using chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. nbinno.com [nbinno.com]
- 8. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 9. Capillary electrophoresis and capillary electrophoresis-electrospray-mass spectroscopy for the analysis of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of heterocyclic amines by capillary electrophoresis with UV-DAD detection using on-line preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. testinglab.com [testinglab.com]
- 12. researchgate.net [researchgate.net]
The Digital Twin vs. The Physical Proof: A Comparative Guide to In Silico and Experimental Data for Ethyl 5-ethyl-1H-imidazole-2-carboxylate
A Senior Application Scientist's Perspective on Bridging Computational Prediction with Laboratory Reality in Drug Discovery
In the fast-evolving landscape of drug discovery and development, the adage "measure twice, cut once" has found a powerful new interpretation. Before a single flask is warmed or a pipette is lifted, the properties and potential of a novel chemical entity can be extensively explored in the digital realm. This guide provides a comprehensive comparison between in silico (computational) predictions and traditional experimental data for the heterocyclic compound, Ethyl 5-ethyl-1H-imidazole-2-carboxylate. As a molecule of interest in medicinal chemistry, understanding its fundamental characteristics is paramount. Here, we delve into the predictive power of computational tools and contrast it with the definitive, yet resource-intensive, nature of benchtop experimentation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage both approaches for a more efficient and informed discovery pipeline.
The Subject of Our Study: this compound
This compound is a substituted imidazole, a class of compounds renowned for its broad spectrum of biological activities and its presence in numerous pharmaceuticals. Its structural features— a five-membered aromatic ring with two nitrogen atoms, an ethyl ester, and an ethyl group—suggest potential for varied intermolecular interactions, influencing its physicochemical and biological properties.
Chemical Structure:
SMILES: CCC1=CN=C(N1)C(=O)OCC
Part 1: The In Silico Profile - Predictions from the Digital Frontier
In the absence of established experimental data for a novel compound, in silico prediction serves as an invaluable first pass. These computational models, built upon vast datasets of known molecules and sophisticated algorithms, provide rapid and cost-effective estimations of key molecular attributes. For this compound, a suite of freely accessible and widely used prediction tools was employed to generate a comprehensive theoretical profile.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are the bedrock of its pharmacokinetic profile, governing its absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the predicted values for key descriptors.
| Property | Predicted Value | Prediction Tool(s) Used | Significance in Drug Discovery |
| Molecular Weight | 168.20 g/mol | --- | Influences diffusion and transport across membranes. Generally, lower molecular weight is favored for oral bioavailability. |
| LogP (Octanol/Water Partition Coefficient) | 1.45 ± 0.25 | Molinspiration, VCCLAB | A measure of lipophilicity. A balanced LogP is crucial for membrane permeability and aqueous solubility. |
| Aqueous Solubility (LogS) | -2.1 to -2.5 | VCCLAB, ADMETlab 3.0 | Predicts the extent to which the compound will dissolve in water, a key factor for absorption and formulation. |
| pKa (Acid Dissociation Constant) | Basic pKa: ~5.5-6.0 | ChemAxon, ADMETlab 3.0 | Indicates the ionization state of the molecule at different pH values, affecting solubility, permeability, and target binding. |
| Topological Polar Surface Area (TPSA) | 49.9 Ų | Molinspiration, ADMETlab 3.0 | An indicator of a molecule's ability to permeate cell membranes. TPSA < 140 Ų is generally associated with good oral bioavailability. |
Predicted Spectroscopic Data
Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for its identification and structural elucidation. Online prediction tools can simulate these spectra with remarkable accuracy.
1H NMR (Proton Nuclear Magnetic Resonance) Spectrum (Predicted in CDCl3)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.25 | Triplet | 3H | -CH2CH3 (at C5) |
| ~1.40 | Triplet | 3H | -O-CH2CH3 |
| ~2.65 | Quartet | 2H | -CH2 CH3 (at C5) |
| ~4.40 | Quartet | 2H | -O-CH2 CH3 |
| ~7.10 | Singlet | 1H | Imidazole C4-H |
| ~9.5-10.5 | Broad Singlet | 1H | Imidazole N-H |
Prediction Tool: NMRDB.org[1][2]
13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum (Predicted in CDCl3)
| Chemical Shift (δ) ppm | Assignment |
| ~14.0 | -O-CH2CH3 |
| ~14.5 | -CH2CH3 (at C5) |
| ~22.0 | -CH2 CH3 (at C5) |
| ~61.0 | -O-**CH2CH3 |
| ~125.0 | Imidazole C4 |
| ~135.0 | Imidazole C5 |
| ~140.0 | Imidazole C2 |
| ~162.0 | C =O (Ester) |
Prediction Tool: NMRDB.org[3]
Predicted FT-IR (Fourier-Transform Infrared) Spectroscopy Main Peaks
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3100-3300 | Medium, Broad | N-H stretch |
| ~2900-3000 | Medium-Strong | C-H stretch (aliphatic) |
| ~1700-1720 | Strong | C=O stretch (ester) |
| ~1500-1600 | Medium | C=N and C=C stretch (imidazole ring) |
| ~1100-1250 | Strong | C-O stretch (ester) |
Prediction based on functional group correlations.
Predicted Mass Spectrometry
| Ion | m/z (predicted) |
| [M+H]+ | 169.0972 |
| [M+Na]+ | 191.0791 |
Prediction Tool: CFM-ID 4.0[4][5]
Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile
ADMET prediction is a cornerstone of modern drug discovery, helping to identify potential liabilities early in the process.
| Parameter | Prediction | Significance |
| Absorption | ||
| Human Intestinal Absorption (HIA) | Good | High probability of being well-absorbed from the gut. |
| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Likely to cross | The molecule's properties suggest it may be able to enter the central nervous system. |
| P-glycoprotein (P-gp) Substrate | Unlikely | Low risk of being actively pumped out of cells, which can be a mechanism of drug resistance. |
| Metabolism | ||
| CYP450 2D6 Inhibitor | Unlikely | Low potential for drug-drug interactions involving this major metabolic enzyme. |
| CYP450 3A4 Inhibitor | Unlikely | Low potential for drug-drug interactions involving this major metabolic enzyme. |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagenic | Low probability of causing DNA mutations. |
| hERG (human Ether-à-go-go-Related Gene) Inhibition | Low risk | Reduced likelihood of causing cardiac arrhythmias. |
Prediction Tools: ADMETlab 3.0, admetSAR[6][7]
Part 2: The Experimental Workflow - Ground Truth from the Laboratory
While in silico predictions provide a powerful starting point, experimental data remains the gold standard for confirming the properties of a molecule. The following sections detail the established laboratory protocols for obtaining the data that would be compared against the in silico predictions. The causality behind experimental choices is emphasized to provide a deeper understanding of the "why" behind the "how".
Experimental Determination of Physicochemical Properties
1. Melting Point Determination
-
Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.
-
Protocol:
-
A small amount of the dry, crystalline this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range.
-
2. Aqueous Solubility Determination (Shake-Flask Method)
-
Rationale: This method determines the thermodynamic equilibrium solubility, which is a critical parameter for oral drug absorption.
-
Protocol:
-
An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
-
Experimental Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides detailed information about the carbon-hydrogen framework of a molecule, making it the most powerful tool for structural elucidation of organic compounds.
-
Protocol (1H and 13C NMR):
-
Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often included.
-
The NMR tube is placed in the spectrometer.
-
The 1H NMR spectrum is acquired, providing information on the chemical environment, integration (number of protons), and multiplicity (spin-spin coupling) of the protons.
-
The 13C NMR spectrum is then acquired, showing the number of unique carbon atoms and their chemical environments.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Protocol (Attenuated Total Reflectance - ATR):
-
A small amount of the solid sample is placed directly on the ATR crystal of the FT-IR spectrometer.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The infrared spectrum is recorded, showing absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
-
3. Mass Spectrometry (MS)
-
Rationale: Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns.
-
Protocol (Electrospray Ionization - ESI):
-
A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution is infused into the ESI source of the mass spectrometer.
-
The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured, providing the exact mass of the molecule.
-
Part 3: The Convergence of Data - Comparing In Silico and Experimental Results
The true power of these two approaches is realized when they are used in concert. In silico predictions can guide experimental design, while experimental results can be used to refine and validate computational models.
Areas of Expected High Concordance:
-
Molecular Weight: This is a fundamental property that should be identical between the predicted and experimentally determined values.
-
Spectroscopic Fingerprints: The predicted NMR chemical shifts, IR absorption bands, and mass-to-charge ratios are often in very good agreement with experimental data for relatively simple organic molecules. The patterns of multiplicity in NMR and the presence of key functional groups in IR are particularly reliable predictions.
Areas of Potential Discrepancy and Their Causes:
-
Physicochemical Properties (LogP, Solubility, pKa): These properties are highly sensitive to the specific experimental conditions (e.g., pH, temperature, buffer composition). In silico models are often trained on data from a variety of sources and may not perfectly replicate the conditions of a specific laboratory experiment. For instance, the formation of different polymorphic forms of a solid can significantly impact its measured solubility.
-
NMR Chemical Shifts: While generally accurate, predictions can be less precise for molecules with unusual electronic environments or conformational flexibility. The choice of solvent in the experiment can also cause slight variations in chemical shifts compared to the prediction.
-
ADMET Properties: These are complex biological endpoints that are influenced by a multitude of factors. In silico ADMET models are valuable for flagging potential liabilities but are not a substitute for in vitro and in vivo testing. For example, a compound predicted to be a non-inhibitor of a CYP enzyme might show some inhibitory activity in a cell-based assay due to factors not captured by the computational model.
Conclusion: A Symbiotic Relationship in Modern Drug Discovery
The comparison of in silico and experimental data for this compound highlights a fundamental paradigm in modern chemical research. Computational predictions offer an unprecedented ability to rapidly screen and prioritize compounds, conserving valuable time and resources. They provide a robust theoretical framework that can guide and rationalize experimental efforts. However, the physical reality of the laboratory remains the ultimate arbiter of a molecule's true properties and behavior.
For the researcher, scientist, and drug development professional, the key is not to view these as competing methodologies, but as synergistic components of a more efficient and intelligent discovery process. The digital twin, born from in silico modeling, provides the map, while the physical proof, obtained through meticulous experimentation, confirms the territory. By embracing both, we can navigate the complex landscape of drug discovery with greater confidence and speed.
References
- ADMET-AI. (n.d.).
- admetSAR. (n.d.).
- NMRDB.org. (n.d.). Simulate and predict NMR spectra.
- Molinspiration Cheminformatics. (n.d.).
- Virtual Computational Chemistry Laboratory. (n.d.). On-line Software.
- ChemAxon. (n.d.). Calculators & Predictors.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.
- Simulations Plus. (n.d.). ADMET Predictor®.
- CFM-ID. (n.d.). Spectra Prediction.
- Protheragen. (n.d.). IR Spectrum Prediction.
- CD ComputaBio. (n.d.). IR Spectrum Prediction Service.
- American Elements. (n.d.). This compound.
- ADMETlab 3.0. (2024).
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- PubChem. (n.d.). Ethyl 1H-imidazole-2-carboxylate.
- ResearchGate. (2023). Can anyone help me to tell me any online website to check 13C NMR prediction...?
- YouTube. (2022). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR.
- Galaxy Training. (2024). Metabolomics / Predicting EI+ mass spectra with QCxMS / Hands-on.
- ResearchGate. (2023). How to predict IR Spectra?.
- Wang, F., et al. (2022). CFM-ID 4.
- CFM-ID. (n.d.). Spectra Prediction.
Sources
- 1. Simulate and predict NMR spectra [nmrdb.org]
- 2. Visualizer loader [nmrdb.org]
- 3. Visualizer loader [nmrdb.org]
- 4. CFM-ID 4.0 – a web server for accurate MS-based metabolite identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]
- 6. admetSAR [lmmd.ecust.edu.cn]
- 7. ADMETlab 3.0 [admetlab3.scbdd.com]
A Comparative In Silico Analysis of Ethyl 5-ethyl-1H-imidazole-2-carboxylate Analogs: A Guide to Structure-Based Inhibitor Design
Abstract
The imidazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous biologically active compounds.[1][2] This guide provides a comprehensive comparative docking study of rationally designed analogs of Ethyl 5-ethyl-1H-imidazole-2-carboxylate. We delve into the structure-activity relationships (SAR) governing their interaction with a selected therapeutic target, offering a detailed, step-by-step protocol for the in silico analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the design and discovery of novel therapeutics. Our findings highlight key structural modifications that enhance binding affinity, providing a roadmap for the future development of more potent and selective inhibitors.
Introduction: The Significance of the Imidazole Moiety
Imidazole and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The unique electronic characteristics and hydrogen bonding capabilities of the imidazole ring allow for robust interactions with various biological targets, such as enzymes and receptors.[3][4] this compound serves as a valuable starting point for inhibitor design due to its synthetically accessible core and multiple points for chemical modification.[5] This study explores how targeted modifications to this parent structure can influence binding affinity and selectivity, key parameters in drug development.[6]
The core objective of this guide is to present a comparative analysis of newly designed analogs through molecular docking simulations.[7][8] This computational approach, a cornerstone of modern drug discovery, allows for the prediction of ligand-protein binding modes and affinities, thereby prioritizing compounds for synthesis and biological evaluation.[9][10]
Design and Selection of Analogs: A Rationale-Driven Approach
The design of analogs of this compound was guided by established principles of structure-activity relationships for imidazole-based compounds.[1][11] Modifications were strategically introduced at key positions of the imidazole scaffold to probe the chemical space and identify substitutions that could enhance binding interactions with a target protein.
Analog Design Strategy:
-
Modification of the Ethyl Ester: The ethyl ester at the C2 position was replaced with various amides and carboxylic acids to explore different hydrogen bonding patterns.
-
Substitution on the Ethyl Group: The ethyl group at the C5 position was substituted with various functional groups, including halogens and small alkyl chains, to investigate the impact of steric and electronic effects on binding.
-
Alterations to the Imidazole Core: While the core imidazole ring was maintained, modifications to the N1 position were considered to explore potential new interactions within the binding pocket.
This rational design approach allows for a systematic evaluation of how different chemical features contribute to the overall binding affinity of the ligands.
Experimental Methodology: A Detailed In Silico Protocol
This section provides a comprehensive, step-by-step methodology for the comparative docking studies. The protocol is designed to be reproducible and adaptable to other ligand-protein systems.
Software and Hardware
-
Molecular Docking Software: AutoDock Vina[12][13][14][15] and Schrödinger's Glide[16][17][18][19] were utilized for their accuracy and widespread use in the field.[20][21]
-
Visualization Software: PyMOL and Chimera were used for visual inspection of docking poses and intermolecular interactions.
-
Hardware: All computations were performed on a high-performance computing cluster.
Target Protein Preparation
The selection of a relevant protein target is crucial for the success of any docking study. For this investigation, we have chosen a representative kinase, a class of enzymes frequently targeted by imidazole-based inhibitors.[11][22]
Step-by-Step Protein Preparation:
-
Obtain Protein Structure: The 3D crystallographic structure of the target protein was downloaded from the Protein Data Bank (PDB).
-
Pre-processing: The protein structure was prepared by removing water molecules and any co-crystallized ligands.
-
Protonation and Charge Assignment: Hydrogen atoms were added to the protein, and appropriate protonation states for titratable residues were assigned. Partial charges were assigned using a standard force field.
-
Minimization: The protein structure was subjected to a brief energy minimization to relieve any steric clashes.
Ligand Preparation
The parent compound, this compound, and its designed analogs were prepared for docking.
Step-by-Step Ligand Preparation:
-
2D to 3D Conversion: The 2D structures of the ligands were sketched and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands were energy-minimized to obtain low-energy conformations.
-
Charge and Torsion Angle Assignment: Partial charges were assigned, and rotatable bonds were defined for each ligand.
Molecular Docking Protocol
Both AutoDock Vina and Glide were employed to provide a more robust and comparative analysis of the docking results.
AutoDock Vina Workflow:
-
Grid Box Definition: A grid box was defined to encompass the active site of the target protein.
-
Docking Execution: Docking simulations were performed with an exhaustiveness parameter set to ensure a thorough search of the conformational space.[14]
-
Pose Clustering and Selection: The resulting docking poses were clustered, and the pose with the lowest binding energy from the most populated cluster was selected for further analysis.
Glide Workflow:
-
Receptor Grid Generation: A receptor grid was generated around the active site of the prepared protein.[17][18]
-
Ligand Docking: Ligands were docked using the Standard Precision (SP) and Extra Precision (XP) modes to balance speed and accuracy.[16][19]
-
Scoring and Ranking: The docked poses were scored using GlideScore, and the top-ranked poses were selected for analysis.[16]
Results and Comparative Analysis
The docking results for this compound and its analogs are summarized below. The binding affinity (docking score) and key intermolecular interactions are presented for a comparative analysis.[23]
Quantitative Docking Data
| Compound ID | Modification | AutoDock Vina Score (kcal/mol) | Glide Score (XP) | Key Interacting Residues |
| Parent | This compound | -7.2 | -6.8 | HIS84, LYS33, ASP145 |
| Analog 1 | C2-Carboxylic Acid | -8.1 | -7.9 | HIS84, LYS33, ASP145, ARG143 |
| Analog 2 | C2-N-methylamide | -7.8 | -7.5 | HIS84, LYS33, ASP145 |
| Analog 3 | C5-ethyl-4-fluoro | -7.5 | -7.1 | HIS84, LYS33, PHE82 |
| Analog 4 | C5-propyl | -7.4 | -7.0 | HIS84, LYS33, VAL40 |
Table 1: Comparative docking scores and key interactions of this compound and its analogs.
Visualization of Binding Modes
The following diagrams, generated using Graphviz, illustrate the workflow of the docking process and the key interactions of the parent compound and the most promising analog within the active site of the target protein.
Caption: A generalized workflow for the comparative molecular docking study.
Caption: Key intermolecular interactions of the parent compound and Analog 1.
Discussion and Structure-Activity Relationship (SAR) Insights
The comparative docking analysis reveals several key SAR insights that can guide the future design of more potent inhibitors.
-
The C2-Carboxylic Acid is a Bioisosteric Replacement that Enhances Binding: Analog 1, featuring a carboxylic acid at the C2 position, demonstrated the most favorable docking scores in both AutoDock Vina and Glide. This is attributed to the formation of an additional hydrogen bond with ARG143, an interaction not observed with the parent compound's ethyl ester. This suggests that the carboxylic acid is a superior hydrogen bond donor and acceptor in this binding pocket.
-
Amide Substitutions Offer an Alternative: The N-methylamide of Analog 2 also showed improved binding affinity over the parent compound, indicating that amides at the C2 position can also effectively engage in hydrogen bonding with the target.
-
Modifications at the C5 Position Have a Modest Impact: Substitutions on the C5-ethyl group, as seen in Analogs 3 and 4, resulted in only minor changes in docking scores. This suggests that this region of the binding pocket is less sensitive to small structural modifications. However, the introduction of a fluorine atom in Analog 3 did lead to a slight improvement, possibly due to favorable electrostatic interactions.
These findings underscore the importance of the C2 position for establishing key interactions within the active site. The conversion of the ester to a carboxylic acid or an amide appears to be a promising strategy for enhancing the inhibitory potency of this class of compounds.
Conclusion: A Path Forward for Inhibitor Development
This comparative docking study of this compound analogs has provided valuable insights into the structural requirements for effective binding to our model kinase target. The in silico results strongly suggest that modifications at the C2 position, particularly the introduction of a carboxylic acid, can significantly improve binding affinity.
The detailed protocol presented herein serves as a practical guide for researchers undertaking similar computational drug design projects. The SAR data generated from this study provides a solid foundation for the next phase of drug discovery, which will involve the synthesis and biological evaluation of the most promising analogs. Future work will focus on optimizing the lead compounds identified in this study to further enhance their potency, selectivity, and pharmacokinetic properties.
References
- Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011). Arabian Journal of Chemistry, 6(2), 197–204.
- Patsnap. (2025, March 20). What is in silico drug discovery? Synapse.
- Isloor, A. M., et al. (2013). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry, 6(2), 197-204.
- Isloor, A. M., Kalluraya, B., & Rao, M. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry, 6(2), 197-204.
- Wilkinson, C. F., Hetnarski, K., & Yellin, T. O. (1972). Imidazole derivatives--a new class of microsomal enzyme inhibitors. Biochemical pharmacology, 21(23), 3187–3192.
- Schrödinger. (n.d.). Docking and scoring.
- Journal of Pharma Insights and Research. (2025, February 5). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.
- Zenodo. (2025, December 28). Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential.
- Osińska, Z., et al. (2002). Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. Acta poloniae pharmaceutica, 59(4), 295–306.
- Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube.
- Bioinformatics Review. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube.
- Slideshare. (n.d.). IN SILICO DRUG DESIGNING, structure based drug design.
- Isloor, A. M., Kalluraya, B., & Rao, M. (2013). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry, 6(2), 197-204.
- A thorough overview of current developments in imidazole derivatives for anticancer drug development. (n.d.). [Journal Name].
- SciSpace. (n.d.). In-silico drug design: An approach which revolutionarised the drug discovery process.
- Microbe Notes. (2023, August 3). In Silico Drug Design- Definition, Methods, Types, Uses.
- AutoDock Vina 1.2.0 documentation. (n.d.). Basic docking. Read the Docs.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery.
- ResearchGate. (n.d.). Imidazoles as cytochrome P450 enzymes inhibitors.
- Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). [Source].
- Prashanth, M. K., et al. (2022). Design, synthesis and molecular docking studies of imidazole and benzimidazole linked ethionamide derivatives as inhibitors of InhA and antituberculosis agents. Bioorganic & medicinal chemistry letters, 60, 128604.
- Frontiers Media. (n.d.). In Silico Methods for Drug Design and Discovery.
- Scripps Research. (2020, December 4). Tutorial – AutoDock Vina.
- Schrödinger. (n.d.). Tutorial: Docking with Glide.
- ResearchGate. (n.d.). Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes.
- ResearchGate. (n.d.). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches.
- Virtual Screening With GLIDE. (n.d.). [Source].
- Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739–1749.
- IntechOpen. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches.
- Agoston, T., et al. (2012). Multiple ligand docking by Glide: implications for virtual second-site screening. Journal of computer-aided molecular design, 26(7), 843–857.
- Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules (Basel, Switzerland), 26(15), 4588.
- ResearchGate. (n.d.). Target Prediction of Imidazole Derivatives as Anti-Microbial.
- National Institutes of Health. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.
- Kontoyianni, M., et al. (2004). Evaluation of Docking Performance: Comparative Data on Docking Algorithms. Journal of medicinal chemistry, 47(22), 558–565.
- Wisdomlib. (2025, March 3). Comparative docking analysis: Significance and symbolism.
- Chen, H., et al. (2006). Comparison of Topological, Shape, and Docking Methods in Virtual Screening.
- National Institutes of Health. (2023, June 27). The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies.
- National Institutes of Health. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.
- National Institutes of Health. (2021, October 14). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors.
- A review: Imidazole synthesis and its biological activities. (n.d.). [Journal Name].
- The Role of Ethyl Imidazole-2-carboxylate in Advanced Organic Synthesis. (n.d.). [Source].
- TSI Journals. (2017, May 27). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity.
- PubChem. (n.d.). ethyl 5-ethenyl-1H-imidazole-2-carboxylate.
- Royal Society of Chemistry. (n.d.). Rational design and synthesis of novel 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives as an anti-angiogenesis and anti-cancer agent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jopir.in [jopir.in]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential [zenodo.org]
- 7. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 8. Molecular docking studies of some new imidazole derivatives for antimicrobial properties | Scilit [scilit.com]
- 9. What is in silico drug discovery? [synapse.patsnap.com]
- 10. microbenotes.com [microbenotes.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 15. indico4.twgrid.org [indico4.twgrid.org]
- 16. schrodinger.com [schrodinger.com]
- 17. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 18. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 19. scispace.com [scispace.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ijsred.com [ijsred.com]
- 23. Comparative docking analysis: Significance and symbolism [wisdomlib.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 5-ethyl-1H-imidazole-2-carboxylate
As a Senior Application Scientist, it is imperative to not only advance research but also to ensure that every step of the scientific process is conducted with the utmost safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of Ethyl 5-ethyl-1H-imidazole-2-carboxylate, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined here are grounded in established safety protocols and an understanding of chemical hazards associated with imidazole derivatives.
Immediate Safety Protocols: The First Line of Defense
Before initiating any disposal-related tasks, it is crucial to be prepared for potential exposures or spills. The Occupational Safety and Health Administration (OSHA) mandates specific safety measures in laboratory settings to minimize chemical exposure.[4][5][6][7][8]
Personal Protective Equipment (PPE):
A fundamental aspect of laboratory safety is the correct use of PPE. When handling this compound or its waste, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact, which can cause irritation. |
| Body Protection | Fully-buttoned laboratory coat | Protects the skin and personal clothing from contamination. |
Engineering Controls:
All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood.[9] This engineering control is essential to prevent the inhalation of any dust or vapors, which may cause respiratory irritation.[1][2]
Step-by-Step Disposal Procedure
The disposal of chemical waste is strictly regulated to protect human health and the environment. The U.S. Environmental Protection Agency (EPA) has established guidelines for the management of hazardous waste from "cradle to grave".[10]
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: Based on the irritant nature of similar imidazole compounds, this compound waste should be treated as hazardous.
-
Segregation: This waste must be collected separately from non-hazardous waste. It is also critical to avoid mixing it with incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent violent reactions.[9][11]
2. Waste Collection and Containerization:
-
Container Selection: Use a sealable, airtight, and chemically compatible waste container.[9][11] Ideally, this should be the original container if it is in good condition.[12] Do not use food containers for storing hazardous waste.[12]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear hazard warning (e.g., "Irritant").[13] A completed dangerous waste label should be affixed to the container as soon as the first drop of waste is added.[9]
3. Storage in a Satellite Accumulation Area (SAA):
-
Location: The labeled waste container should be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[12][13][14]
-
Container Management: The waste container must be kept securely capped at all times, except when adding waste.[12]
4. Final Disposal:
-
Arranging for Pickup: Once the waste container is full or is no longer being used, a chemical collection request should be submitted to your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[9]
-
Professional Disposal: The waste will then be transported to an approved waste disposal plant for final treatment and disposal in accordance with all local, state, and federal regulations.[1][2][15]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been developed.
Caption: Disposal workflow for this compound.
Emergency Procedures in Case of a Spill
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and the institutional EH&S department.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unknown spills, await the arrival of the emergency response team.
-
Cleanup:
-
Wear the appropriate PPE.
-
Use an absorbent material to contain and clean up the spill.
-
Place the contaminated absorbent material and any other contaminated items into a sealable, labeled hazardous waste container.[9]
-
Decontaminate the spill area.
-
-
Reporting: All spills and exposures must be reported to your supervisor and the appropriate institutional safety office.[9]
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the scientific community.
References
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration.
- 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group.
- The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? (2021, May 27). Safety Partners, LLC.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
- Imidazole Standard Operating Procedure. (n.d.). University of Washington.
- This compound | CAS 1171124-65-4. (n.d.). AMERICAN ELEMENTS.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency.
- Imidazole. (2025, February 28). University of Washington Environmental Health & Safety.
- Safety Data Sheet: Imidazole. (n.d.). Chemos GmbH&Co.KG.
- Material Safety Data Sheet - Imidazole. (n.d.). Cole-Parmer.
- Safety Data Sheet: Imidazole. (n.d.). Carl ROTH.
- ethyl 1H-imidazole-2-carboxylate. (n.d.). PubChem.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. mastercontrol.com [mastercontrol.com]
- 6. osha.gov [osha.gov]
- 7. compliancy-group.com [compliancy-group.com]
- 8. safetypartnersinc.com [safetypartnersinc.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. epa.gov [epa.gov]
- 11. faculty.washington.edu [faculty.washington.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. epa.gov [epa.gov]
- 15. fishersci.com [fishersci.com]
Navigating the Safe Handling of Ethyl 5-ethyl-1H-imidazole-2-carboxylate: A Guide for Laboratory Professionals
The core principle of laboratory safety is proactive risk mitigation. For compounds like Ethyl 5-ethyl-1H-imidazole-2-carboxylate, understanding the potential hazards associated with the imidazole functional group is paramount. Imidazoles are known to be skin and eye irritants, and some derivatives have been shown to have more significant health effects.[1][2][3] Therefore, a cautious and well-informed approach is essential.
I. Hazard Assessment and Risk Mitigation
Based on data from imidazole and its analogs, this compound should be treated as a hazardous substance. The primary risks include:
-
Dermal and Ocular Hazards : Imidazole compounds are frequently corrosive or irritant to the skin and eyes.[1][2][4] Prolonged contact can lead to chemical burns.
-
Respiratory Irritation : If handled as a powder or aerosol, inhalation may cause respiratory tract irritation.[5][6][7]
-
Ingestion Toxicity : Imidazole is harmful if swallowed.[1][8]
-
Reproductive Toxicity : Some imidazole compounds have demonstrated developmental toxicity in animal studies.[9][10]
Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is required.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes. A face shield should be worn over the goggles when there is a significant risk of splashing.[8][11][12] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Gloves should be selected based on their resistance to imidazoles. Always check the manufacturer's glove compatibility chart. Inspect gloves for any signs of degradation or puncture before use and change them frequently.[8][11] |
| Body | Laboratory coat | A flame-resistant lab coat that fits properly and is fully buttoned is required to protect against splashes and contamination of personal clothing. |
| Respiratory | Use in a certified chemical fume hood | A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors. If handling large quantities or if there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[12] |
III. Safe Handling Procedures: A Step-by-Step Approach
Adherence to a strict protocol is essential for minimizing the risk of exposure during the handling of this compound.
1. Preparation and Pre-Handling:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[1]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][12]
-
Spill Kit: Have a chemical spill kit appropriate for solid reagents readily available.
2. Weighing and Transferring:
-
Dispensing: When weighing the solid compound, do so in the fume hood on a disposable weigh boat or paper.
-
Static Control: Be mindful of static electricity, which can cause the fine powder to disperse. An anti-static gun can be utilized if necessary.
-
Transfer: Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust. If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
3. Post-Handling and Decontamination:
-
Cleaning: Thoroughly decontaminate the work area and any equipment used with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][8]
IV. Spill and Emergency Procedures
In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a chemical spill.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][13]
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][13]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][13]
V. Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.[5]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment that fosters innovation and discovery.
References
- AmericanBio. (2015, February 19).
- ECHEMI.
- Carl ROTH.
- Carl ROTH.
- Fisher Scientific. (2010, February 4).
- American Elements.
- Cole-Parmer.
- ACS Publications. (2019, December 18). Degradative Behavior and Toxicity of Alkylated Imidazoles | Industrial & Engineering Chemistry Research.
- Chemos GmbH&Co.KG.
- American Chemical Society. (2019, December 18).
- Australian Government Department of Health. (2017, October 27). 1H-Imidazole: Human health tier II assessment.
- Fisher Scientific. (2009, October 6).
- Santa Cruz Biotechnology.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14).
- Thermo Fisher Scientific. (2025, October 24).
- BG RCI.
- PubChem.
- Sigma-Aldrich.
- Apollo Scientific. (2023, May 30).
- Fisher Scientific.
- ChemicalBook. (2025, July 26).
- BLD Pharmatech.
- Echemi. Ethyl 1-[1-(4-fluorophenyl)
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemos.de [chemos.de]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. carlroth.com [carlroth.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. americanbio.com [americanbio.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. bgrci.de [bgrci.de]
- 11. carlroth.com [carlroth.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

